molecular formula C11H18Cl2N2 B11756384 (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

Cat. No.: B11756384
M. Wt: 249.18 g/mol
InChI Key: XECMJVJUKKQSHB-IUDGJIIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

(2R,3R)-2-phenylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H/t10-,11-;;/m1../s1

InChI Key

XECMJVJUKKQSHB-IUDGJIIWSA-N

Isomeric SMILES

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N.Cl.Cl

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride (Code: CP-100,263) is a high-value chiral building block and a pharmacologically significant piperidine derivative. It represents the (2R,3R)-cis enantiomer of the 2-phenyl-3-aminopiperidine scaffold.

In drug development, this compound is primarily recognized as the distomer (less active enantiomer) of the potent NK1 receptor antagonist CP-99,994 (which is the (2S,3S)-cis isomer). Consequently, it serves as a critical negative control in neuropharmacology to validate mechanism-of-action specificity for Substance P antagonists. Beyond its role as a pharmacological probe, it is a privileged scaffold for the asymmetric synthesis of novel GPCR ligands and bioactive alkaloids.

Chemical Identity & Stereochemistry

The stereochemical definition of this compound is often a source of confusion due to the cis/trans nomenclature relative to the piperidine ring.

  • Configuration: The (2R,3R) absolute configuration corresponds to the cis relationship between the C2-phenyl and C3-amino groups.

  • Cahn-Ingold-Prelog (CIP) Analysis:

    • C2 Position: Priority is N(1) > Phenyl > C(3) > H.

    • C3 Position: Priority is N(amino) > C(2) > C(4) > H.

    • Result: The (2R,3R) configuration places both the phenyl ring and the amino group on the same face of the piperidine chair (typically equatorial/axial or axial/equatorial depending on salt formation and solvation), defining it as cis.

Table 1: Physicochemical Constants
PropertyData
IUPAC Name (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride
Common Codes CP-100,263; (+)-cis-2-phenyl-3-aminopiperidine 2HCl
CAS Number 1055345-76-0 (rel-); 138060-07-8 (racemic)
Molecular Formula C₁₁H₁₆N₂[1][2][3][4][5] · 2HCl
Molecular Weight 249.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 230°C (dec) [Lit. for racemate]
Solubility Soluble in Water, Methanol; Insoluble in Et₂O, Hexane
Chirality Dextrorotatory (+) (free base in MeOH)

Synthetic Routes & Manufacturing

The industrial preparation of (2R,3R)-2-phenylpiperidin-3-amine typically proceeds via the resolution of the racemic cis-intermediate, as asymmetric hydrogenation of the pyridine precursor often yields the racemate.

Synthesis Workflow (DOT Diagram)

Synthesis_Workflow Start 2-Phenylpyridin-3-amine Hydrogenation Catalytic Hydrogenation (H2, PtO2, AcOH) Start->Hydrogenation Reduction of aromatic ring Racemate rac-cis-2-Phenylpiperidin-3-amine ((2R,3R) + (2S,3S)) Hydrogenation->Racemate Yields cis-racemate Resolution Chiral Resolution (L-Tartaric Acid or Dibenzoyl-L-Tartaric Acid) Racemate->Resolution Form diastereomeric salts Crystallization Fractional Crystallization (Ethanol/Water) Resolution->Crystallization Isolate (2R,3R)-tartrate SaltFormation Salt Formation (HCl in Dioxane/Ether) Crystallization->SaltFormation Free base liberation & HCl addition FinalProduct (2R,3R)-2-Phenylpiperidin-3-amine 2HCl (CP-100,263) SaltFormation->FinalProduct Precipitation

Caption: Synthetic pathway via catalytic hydrogenation and classical optical resolution.

Experimental Protocol: Resolution of cis-Racemate

Objective: Isolation of the (2R,3R) enantiomer from racemic cis-2-phenylpiperidin-3-amine.

  • Hydrogenation:

    • Dissolve 2-phenylpyridin-3-amine (1.0 eq) in acetic acid.

    • Add PtO₂ catalyst (5 mol%). Hydrogenate at 50 psi H₂ for 12 hours.

    • Filter catalyst and concentrate to obtain cis-racemate acetate salt. Neutralize with NaOH to get free base oil.

  • Resolution:

    • Dissolve racemic free base (10 g) in hot ethanol (50 mL).

    • Add (-)-Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in hot ethanol.

    • Allow to cool slowly to room temperature, then chill to 4°C overnight.

    • Critical Step: The (2R,3R)-amine forms a less soluble diastereomeric salt with the L-tartrate derivative. Collect crystals by filtration.[6]

  • Salt Exchange (Dihydrochloride Formation):

    • Suspend the tartrate salt in water and basify with 2M NaOH (pH > 12).

    • Extract with dichloromethane (DCM) (3x). Dry organics over Na₂SO₄.

    • Dissolve the free base oil in anhydrous diethyl ether.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Filter the resulting white precipitate, wash with ether, and dry under vacuum.

Validation:

  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Target ee: >98% (The (2R,3R) isomer typically elutes after the (2S,3S) isomer on OD columns, but standards must be run).

Physicochemical Characterization

Accurate identification relies on NMR spectroscopy, distinguishing the cis stereochemistry from the trans isomer via coupling constants.

Proton NMR (¹H-NMR) Analysis (D₂O/DMSO-d₆)
  • Aromatic Region (7.2 – 7.5 ppm): Multiplet integrating to 5H (Phenyl group).

  • Benzylic Proton H-2 (4.5 – 4.7 ppm): Appears as a doublet (J ≈ 3-4 Hz).

    • Interpretation: The small coupling constant (

      
      ) is diagnostic of the cis  relationship (equatorial-axial or axial-equatorial coupling) compared to the larger coupling (~10 Hz) seen in trans-diaxial isomers.
      
  • H-3 Proton (3.6 – 3.8 ppm): Multiplet, deshielded by the adjacent ammonium group.

  • Ring Methylene Protons (1.6 – 3.4 ppm): Complex multiplets corresponding to C4, C5, and C6 positions.

Solubility Profile
  • Water: Highly soluble (>50 mg/mL).

  • Methanol/Ethanol: Soluble.[7]

  • DMSO: Soluble.

  • Non-polar solvents (Hexane, Toluene): Insoluble.

  • Note: The dihydrochloride salt is hygroscopic . Store in a desiccator.

Pharmacological Applications

The primary utility of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride lies in its relationship to the NK1 receptor antagonist class.

NK1 Receptor Antagonism (The "Distomer" Role)
  • Active Eutomer: CP-99,994 ((2S,3S)-cis-isomer). High affinity for the Human NK1 receptor (

    
     ≈ 0.2 nM).
    
  • Inactive Distomer: CP-100,263 ((2R,3R)-cis-isomer).

    • Affinity: Significantly lower affinity for NK1 receptors (

      
       > 100 nM or higher depending on assay).
      
    • Application: Used in in vivo and in vitro experiments to prove that a biological effect is mediated specifically by NK1 receptors. If a physiological response is blocked by CP-99,994 but not by CP-100,263, the mechanism is confirmed as NK1-mediated.[4]

Biological Pathway Diagram

NK1_Pathway SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Signal Signal Transduction (Ca2+ mobilization) NK1R->Signal Response Pain/Emesis/Inflammation Signal->Response CP99994 CP-99,994 ((2S,3S)-Eutomer) CP99994->NK1R Blocks (High Affinity) CP100263 CP-100,263 ((2R,3R)-Distomer) CP100263->NK1R No Block (Low Affinity)

Caption: Differential pharmacological activity of the (2S,3S) and (2R,3R) enantiomers at the NK1 receptor.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2/2A (Causes irritation).

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store at room temperature (or 2-8°C for long term) under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture will degrade the crystalline form.

References

  • Pfizer Inc. (1995). Discovery of an Orally Bioavailable NK1 Receptor Antagonist, (2S,3S)-(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040). Journal of Medicinal Chemistry, 38(26), 4985-4992. Link

  • McLean, S., et al. (1996). Antinociceptive activity of the tachykinin NK1 receptor antagonist, CP-99,994, in conscious gerbils. British Journal of Pharmacology, 119(7), 1311–1316. (Details CP-100,263 as the inactive enantiomer).[1][4] Link

  • TargetMol. (2024). rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride Product Data. Link

  • Kamimura, A., et al. (2009). Preparation of 2,3-trans-substituted piperidines... and Total synthesis of (2S,3R)-(-)-epi-CP-99,994. Tetrahedron. (Provides stereochemical context for the cis/trans series). Link

Sources

Pharmacological Role of (2R,3R)-2-Phenylpiperidin-3-amine in NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacological role of (2R,3R)-2-phenylpiperidin-3-amine within the context of Neurokinin-1 (NK1) receptor antagonists.

Executive Summary

The 2-phenylpiperidin-3-amine scaffold represents a privileged pharmacophore in the design of high-affinity, non-peptide NK1 receptor antagonists. However, the pharmacological activity of this scaffold is governed by strict stereochemical requirements.

While the (2S,3S) configuration (the cis-eutomer) is the bioactive core found in potent antagonists such as CP-99,994 , L-733,060 , and GR-205171 , the (2R,3R) enantiomer (the cis-distomer) plays a critical, distinct role in pharmacological research. It serves primarily as a stereochemical probe and negative control to validate mechanism-of-action specificity, owing to its significantly reduced affinity (>1,000-fold lower) for the NK1 receptor compared to its enantiomer.

This guide details the structural biology, structure-activity relationships (SAR), and synthetic pathways defining this molecule's role in drug development.

Structural Biology & Stereochemical Determinants

The Pharmacophore Model

The binding of non-peptide antagonists to the NK1 receptor (a G-protein coupled receptor, GPCR) relies on a "pseudo-peptide" binding mode where the small molecule mimics the turn structure of Substance P. The 2-phenylpiperidin-3-amine scaffold provides a rigid template to orient three critical pharmacophoric elements:

  • Basic Nitrogen: Protonated at physiological pH, interacting with a conserved acidic residue (likely Glu193 or Asp residues) in the transmembrane binding pocket.

  • 2-Phenyl Ring: Occupies a specific hydrophobic sub-pocket (aromatic-aromatic interactions).

  • 3-Amino Substituent (Pendant Group): Usually a lipophilic benzyl or benzhydryl ether group (e.g., 3,5-bis(trifluoromethyl)benzyl) that extends into a deep accessory pocket.

Eutomer vs. Distomer Analysis

The stereochemistry at the C2 and C3 positions dictates the spatial vector of these groups.

Feature(2S,3S)-Isomer (Eutomer) (2R,3R)-Isomer (Distomer)
Configuration ciscis
Representative Compound CP-99,994 , L-733,060 CP-100,263 , L-733,061
NK1 Affinity (

)
Sub-nanomolar (< 1 nM)Micromolar (> 1000 nM)
Binding Topology Perfect fit; phenyl and pendant groups align with hydrophobic pockets without steric clash."Mirror image" mismatch; substituents project into sterically forbidden zones or solvent, preventing tight binding.
Pharmacological Use Clinical candidate / Lead compoundNegative control for off-target effects
Visualization of Stereochemical Selectivity

The following diagram illustrates the divergent pathways of the two enantiomers in drug discovery.

NK1_Stereochemistry Racemic Racemic cis-2-phenyl-3-aminopiperidine Resolution Chiral Resolution (e.g., L-Tartaric Acid) Racemic->Resolution S_S (2S,3S)-Enantiomer (Eutomer) Resolution->S_S Active Core R_R (2R,3R)-Enantiomer (Distomer) Resolution->R_R Inactive Core Binding NK1 Receptor Binding Pocket S_S->Binding Optimal Fit (Glu193 Interaction) CP99994 CP-99,994 (High Affinity) S_S->CP99994 R_R->Binding Steric Clash (No Binding) CP100263 CP-100,263 (Low Affinity) R_R->CP100263 Control Negative Control (Validates Specificity) CP100263->Control

Caption: Stereochemical divergence of the 2-phenylpiperidin-3-amine scaffold. The (2S,3S) path yields potent antagonists, while the (2R,3R) path yields critical experimental controls.

Pharmacological Applications of the (2R,3R) Isomer[1][2]

Despite its lack of potency, the (2R,3R) isomer (e.g., CP-100,263 ) is indispensable in rigorous pharmacological profiling.

Distinguishing On-Target vs. Off-Target Effects

Early non-peptide NK1 antagonists (e.g., CP-96,345 ) suffered from off-target blockade of L-type Calcium Channels (L-VOCC) , causing cardiovascular side effects.

  • Protocol: To verify that a physiological effect (e.g., anti-emesis or analgesia) is due to NK1 inhibition and not Ca²⁺ channel blockade, researchers administer the (2R,3R) distomer.

  • Logic: If the (2R,3R) compound (which does not bind NK1) also produces the effect, the mechanism is non-specific . If it is inactive, the effect of the (2S,3S) eutomer is confirmed to be NK1-mediated .

Binding Assay Validation

In radioligand binding assays (using [³H]-Substance P), the (2R,3R) amine is used to define stereospecific binding . A displacement curve is generated for both enantiomers; a valid NK1 antagonist candidate must show a significant dextral shift (higher


) for the (2R,3R) isomer compared to the (2S,3S) isomer.

Data Comparison (Prototype Compounds):

CompoundStereochemistryTarget

(nM)
Function
CP-99,994 (2S,3S)hNK10.17Potent Antagonist
CP-100,263 (2R,3R)hNK1> 1,000Inactive Control
L-733,060 (2S,3S)hNK10.8Potent Antagonist
L-733,061 (2R,3R)hNK1~300Weak/Inactive

Synthetic Pathways[3][4][5][6]

Access to the (2R,3R) isomer is typically achieved via the resolution of the cis-racemate or asymmetric synthesis.

Resolution of cis-2-Phenyl-3-aminopiperidine

This is the most common industrial route.

  • Synthesis of Racemate: Catalytic hydrogenation of 3-amino-2-phenylpyridine or reduction of the corresponding oxime.

  • Resolution: The racemic amine is treated with a chiral acid (e.g., L-Tartaric acid or Mandelic acid ).

  • Separation: The diastereomeric salts are separated by fractional crystallization.

    • One salt yields the (2S,3S) amine (precursor for active drugs).

    • The mother liquor or the other salt yields the (2R,3R) amine.

Asymmetric Synthesis (De Novo)

For high-purity applications, the (2R,3R) scaffold can be synthesized from chiral pool precursors like D-Phenylglycine (note: L-Phenylglycine typically yields the (2S,3S) series).

Synthesis_Pathway Start D-Phenylglycine (Chiral Pool) Step1 Cyclization to Piperidinone Start->Step1 Retains Chirality Step2 Reduction / Functionalization Step1->Step2 Diastereoselective Reduction Product (2R,3R)-2-Phenylpiperidin-3-amine Step2->Product

Caption: Synthetic logic for accessing the (2R,3R) isomer from defined chiral precursors.

References

  • McLean, S., et al. (1993). "Activity and distribution of non-peptide substance P receptor antagonists in the brain." Science, 251(4992), 437-439.

  • Snider, R. M., et al. (1991). "A potent nonpeptide antagonist of the substance P (NK1) receptor."[1] Science, 251(4992), 435-437.

  • Harrison, T., et al. (1994). "Gem-disubstituted amino-ether based substance P antagonists." Bioorganic & Medicinal Chemistry Letters, 4(21), 2545-2550.

  • Seabrook, G. R., et al. (1996). "L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays." European Journal of Pharmacology, 317(1), 129-135.

  • Desai, M. C., et al. (1992). "Discovery of a potent substance P antagonist: recognition of the role of the 2-position in the piperidine ring." Journal of Medicinal Chemistry, 35(26), 4911-4913.

Sources

molecular weight and formula of (2R,3R)-2-phenylpiperidin-3-amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Application of (2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride

Executive Summary

(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride is a high-value chiral building block, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists. As the cis-enantiomer of the biologically active scaffold found in compounds like CP-99,994, its precise stereochemistry is critical for structure-activity relationship (SAR) studies and the development of enantioselective pharmaceuticals. This guide provides a definitive technical breakdown of its molecular properties, stereochemical validation, and handling protocols for research and drug development applications.

Molecular Identity & Stoichiometry

The precise characterization of the salt form is essential for accurate molarity calculations in synthetic workflows. The dihydrochloride salt (2HCl) significantly alters the molecular weight compared to the free base, a common source of stoichiometry errors in early-phase discovery.

Physicochemical Specifications
PropertySpecification
IUPAC Name (2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride
Common Name cis-(2R,3R)-2-Phenyl-3-aminopiperidine 2HCl
CAS Number (Free Base) 161167-79-9
CAS Number (Racemic 2HCl) 1055345-76-0 (Note: Specific enantiomer CAS may vary by vendor)
Stereochemistry cis-configuration (2R, 3R)
Molecular Formula (Salt) C₁₁H₁₈Cl₂N₂ (C₁₁H₁₆N₂[1] · 2HCl)
Molecular Weight (Salt) 249.18 g/mol
Molecular Weight (Base) 176.26 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in DCM
Structural Visualization

The following diagram illustrates the specific (2R,3R) absolute configuration. Note the cis-relationship where both the phenyl ring at C2 and the amine at C3 are oriented on the same face of the piperidine ring (assigned as "Up/Wedge" for the R,R configuration based on CIP priority rules).

Figure 1: Stereochemical assignment of the (2R,3R) isomer. Both substituents occupy the same face, confirming the cis-geometry.

Stereochemical Context & Synthetic Utility

In the context of NK1 receptor antagonists, the cis-2,3-disubstituted piperidine core is a "privileged structure." The (2S,3S)-isomer corresponds to the core of CP-99,994 , a potent antiemetic agent. The (2R,3R)-isomer discussed here is the enantiomer (mirror image) of the CP-99,994 core.

Researchers often require the (2R,3R) isomer to:

  • Determine Enantiomeric Excess (ee): As a standard for chiral HPLC method development.

  • Probe Receptor Selectivity: To verify that biological activity is stereospecific (e.g., confirming the "eutomer" vs. "distomer").

  • Access Alternative Scaffolds: For targets where the (2R,3R) geometry is preferred.

Stereoisomer Landscape

Stereochem Racemate cis-Racemate (±)-2-phenylpiperidin-3-amine R2R3 (2R,3R)-Isomer (Target Compound) Cis-Relationship Racemate->R2R3 Chiral Resolution (e.g., L-Tartaric Acid) S2S3 (2S,3S)-Isomer (CP-99,994 Core) Cis-Relationship Racemate->S2S3 Chiral Resolution R2R3->S2S3 Enantiomers Trans trans-Isomers (2R,3S) & (2S,3R) R2R3->Trans Diastereomers

Figure 2: Relationship between the (2R,3R) target and related pharmacophores.

Analytical Characterization Protocols

To ensure the integrity of experimental data, the identity and purity of the compound must be validated using the following self-validating protocols.

A. 1H-NMR Spectroscopy (Verification of cis-Geometry)

The coupling constant (


) between the protons at C2 and C3 is the diagnostic signal for determining relative stereochemistry.
  • Protocol: Dissolve 5-10 mg in D₂O or CD₃OD.

  • Diagnostic Signal: Look for the doublet (or doublet of doublets) for the C2-H benzylic proton around 3.5–4.0 ppm.

  • Interpretation:

    • Cis (2R,3R or 2S,3S): Typically exhibits a smaller

      
       coupling constant (approx. 2–5 Hz) due to the equatorial-equatorial or axial-equatorial relationship in the chair conformation.
      
    • Trans (2R,3S or 2S,3R): Exhibits a larger

      
       (approx. 8–11 Hz) characteristic of a diaxial arrangement.
      
B. Chiral HPLC (Enantiomeric Purity)
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Expectation: The (2R,3R) and (2S,3S) enantiomers will have distinct retention times. A racemic standard must be injected first to establish separation parameters.

Handling, Stability, & Storage

Hygroscopicity Warning: The dihydrochloride salt (2HCl) is hygroscopic. Exposure to ambient moisture will lead to water uptake, altering the effective molecular weight and potentially causing the solid to deliquesce (turn into a liquid/paste).

Storage Protocol:

  • Temperature: Store at -20°C for long-term stability; 2-8°C is acceptable for active use.

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) whenever possible.

  • Desiccation: Store the vial inside a secondary container with active desiccant (e.g., silica gel or Drierite).

Solubility for Bioassays:

  • Prepare stock solutions in DMSO or Water (up to 50-100 mM).

  • For cellular assays, neutralize the HCl salt with an equimolar amount of NaOH or buffer, as the acidity of the 2HCl form can be cytotoxic at high concentrations.

References

  • McLean, S., et al. (1995). "Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040)." Journal of Medicinal Chemistry, 38(26), 4985-4992. Link

  • Chang, A. C., et al. (1995). "Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides." Journal of Medicinal Chemistry, 38(9), 1547-1557.[2] Link

  • Kamimura, A., et al. (2017). "Synthesis of 2,3-trans-substituted piperidines... application to the asymmetric synthesis of (2S,3R)-(-)-epi-CP-99,994." Tetrahedron, 73(29), 4199-4206. Link

  • PubChem Compound Summary. (2023). "Piperidin-3-amine, 2-phenyl-, (2R,3R)-".[3][4] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the (2R,3R) and (2S,3S) Isomers of 2-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the (2R,3R) and (2S,3S) enantiomers of 2-phenylpiperidin-3-amine, a chiral scaffold of significant interest in medicinal chemistry. The document delineates the fundamental stereochemical relationship between these isomers and explores the critical differences in their conformational behavior. A detailed examination of state-of-the-art analytical techniques for their differentiation and quantification is presented, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and Vibrational Circular Dichroism (VCD) for absolute configuration determination. Furthermore, this guide discusses the profound implications of stereoisomerism in the drug development process, referencing regulatory expectations and the principles of stereospecific pharmacology. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of chiral molecules.

Introduction: The Imperative of Chirality in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit dramatically different behaviors within the chiral environment of the human body.[1][2] Biological systems, such as enzymes and receptors, are inherently chiral and can therefore differentiate between enantiomers, leading to significant variations in pharmacology, pharmacokinetics, and toxicology.[1][2][3]

The molecule 2-phenylpiperidin-3-amine possesses two chiral centers at the C2 and C3 positions of the piperidine ring. This gives rise to two pairs of enantiomers: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R). This guide focuses specifically on the (2R,3R) and (2S,3S) pair, which are enantiomers of each other. Understanding their distinct properties is paramount, as one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, contribute to side effects, or even be toxic.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear policies requiring the characterization, quantification, and control of stereoisomers in drug substances.[5][6][7][8]

This guide will provide the foundational knowledge and practical methodologies required to confidently distinguish, quantify, and understand the significance of the (2R,3R) and (2S,3S) isomers of 2-phenylpiperidin-3-amine.

Part 1: Structural and Conformational Analysis

The (2R,3R) and (2S,3S) isomers of 2-phenylpiperidin-3-amine are a pair of enantiomers. Their relationship is that of a right hand to a left hand—perfect mirror images that cannot be superimposed. This fundamental difference in their 3D architecture dictates their interaction with other chiral entities.

The piperidine ring is not planar; it predominantly adopts a low-energy "chair" conformation. For a 2,3-disubstituted piperidine, the relative orientation of the phenyl and amine groups (axial vs. equatorial) is critical. In the cis diastereomer, one substituent would be axial and the other equatorial, whereas in the trans diastereomer, both substituents would be either axial (diaxial) or equatorial (diequatorial).[9] The diequatorial conformation is generally the most thermodynamically stable due to the minimization of steric hindrance, particularly unfavorable 1,3-diaxial interactions.[9][10]

For the (2R,3R) and (2S,3S) isomers (which belong to the trans family of diastereomers), the thermodynamically preferred conformation places both the large phenyl group at C2 and the amine group at C3 in equatorial positions. This minimizes steric strain and represents the most stable, and therefore most populated, conformational state in solution.

G cluster_0 (2R,3R)-2-phenylpiperidin-3-amine cluster_1 (2S,3S)-2-phenylpiperidin-3-amine a Phenyl (Equatorial) c Piperidine Ring (Chair Conformation) a->c b Amine (Equatorial) b->c f Piperidine Ring (Chair Conformation) c->f  Mirror Plane   d Phenyl (Equatorial) d->f e Amine (Equatorial) e->f

Caption: Conformational relationship of (2R,3R) and (2S,3S) enantiomers.

Part 2: Analytical Methodologies for Differentiation and Quantification

Distinguishing and quantifying enantiomers requires specialized analytical techniques that can probe the chirality of the molecule. Standard chromatographic and spectroscopic methods are typically insufficient.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying enantiomers in the pharmaceutical industry.[11][12][13] The separation is achieved by using a Chiral Stationary Phase (CSP).[11]

Causality of Separation: The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). When the racemic mixture of 2-phenylpiperidin-3-amine passes through the column, the (2R,3R) and (2S,3S) enantiomers form transient, diastereomeric complexes with the chiral selector.[14] These diastereomeric complexes have different energies of interaction and stability, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.[14] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of chiral compounds, including amines.[14][15]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Begin screening with polysaccharide-based CSPs such as Chiralpak® IA, IB, IC, etc., as they offer a high probability of success for resolving chiral amines.[15][16]

  • Mobile Phase Screening: A systematic screening approach is more efficient than random trials.[16] Evaluate a set of standard mobile phases in both normal-phase and polar-organic modes.

    • Normal Phase (NP): Heptane/Isopropanol (IPA) with a basic additive.

    • Polar Organic (PO): Acetonitrile (ACN) or Methanol (MeOH) with a basic additive.

    • Additive: For basic analytes like amines, an amine additive (e.g., 0.1% Diethylamine, DEA, or Ethanolamine, ETA) is crucial to improve peak shape and prevent interactions with residual silanols on the silica surface.

  • Optimization: Once initial separation (enantioselectivity) is observed, optimize the resolution by adjusting the ratio of the mobile phase components. Increasing the percentage of the polar modifier (e.g., IPA) will generally decrease retention time.

  • Detection: Use a UV detector set to a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[15]

Table 1: Typical Starting Conditions for Chiral HPLC Screening

ParameterNormal Phase (NP)Polar Organic (PO)
Mobile Phase A Heptane/IPA (90:10) + 0.1% DEAACN + 0.1% ETA
Mobile Phase B Heptane/IPA (80:20) + 0.1% DEAMeOH + 0.1% ETA
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 254 nmUV at 254 nm

graph TD {
A[Start: Racemic Mixture] --> B{Column Selection};
B --> C{Polysaccharide CSPs};
C --> D{Mobile Phase Screening};
subgraph Screening
D --> E[Normal Phase: Heptane/IPA/Additive];
D --> F[Polar Organic: ACN/MeOH/Additive];
end
E --> G{Separation Observed?};
F --> G;
G -- No --> B;
G -- Yes --> H[Optimization];
H --> I[Adjust Modifier Ratio];
I --> J[Method Validation];
J --> K[Quantification];
style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FBBC05,stroke:#202124,fontcolor:#202124
style C fill:#F1F3F4,stroke:#5F6368
style D fill:#FBBC05,stroke:#202124,fontcolor:#202124
style E fill:#F1F3F4,stroke:#5F6368
style F fill:#F1F3F4,stroke:#5F6368
style G fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF
style H fill:#FBBC05,stroke:#202124,fontcolor:#202124
style I fill:#F1F3F4,stroke:#5F6368
style J fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF
style K fill:#34A853,stroke:#202124,fontcolor:#FFFFFF

}

Caption: Workflow for Chiral HPLC Method Development.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers because they are isochronous (resonate at the same frequency) in an achiral environment. However, by introducing a Chiral Solvating Agent (CSA), the enantiomers can be distinguished.

Causality of Differentiation: A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[17][18] These diastereomeric complexes are no longer energetically equivalent, leading to different chemical shifts (anisochrony) in the NMR spectrum.[17] For amines, acidic CSAs like (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) are highly effective.[19]

Experimental Protocol: Enantiomeric Purity by ¹H NMR

  • Sample Preparation: In an NMR tube, dissolve a known quantity of the 2-phenylpiperidin-3-amine sample in a deuterated solvent (e.g., CDCl₃).[18]

  • Acquire Spectrum of Analyte: Record a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add a molar equivalent of an enantiopure CSA (e.g., (S)-BNP) to the NMR tube. Shake well to ensure complex formation.[18]

  • Acquire Complex Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Identify a proton signal (e.g., the proton at C2) that is well-resolved and shows chemical shift splitting. The two enantiomers will now give rise to two distinct signals. The enantiomeric excess (% ee) can be calculated by integrating the areas of these two signals.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

While HPLC can separate enantiomers and NMR with a CSA can determine their ratio, neither technique can, without an authentic reference standard, definitively assign the absolute configuration (i.e., which peak is R,R and which is S,S). Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose.[20][21][22]

Causality of Measurement: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[20][21] Enantiomers, being mirror images, will produce mirror-image VCD spectra.[21] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum calculated from first principles using Density Functional Theory (DFT) for one of the enantiomers (e.g., the (2R,3R) isomer).[22][23]

  • If the experimental spectrum matches the calculated spectrum for the (2R,3R) isomer, the absolute configuration is confirmed as (2R,3R).

  • If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is (2S,3S).

This method is absolute and does not require a reference standard, making it invaluable in drug discovery.[23][24]

Part 3: Implications in a Drug Development Context

The separation and characterization of the (2R,3R) and (2S,3S) isomers are not merely academic exercises; they are critical requirements in drug development.

Stereospecific Pharmacology: The biological target (receptor, enzyme, etc.) is a complex, chiral environment. The "fit" of a drug molecule with its target is highly specific, analogous to a key fitting into a lock. Due to their different 3D shapes, the (2R,3R) and (2S,3S) isomers will interact differently with the target.[1] This can lead to a scenario where:

  • One enantiomer is highly potent (the eutomer).

  • The other enantiomer is significantly less potent or inactive (the distomer).

  • The distomer may bind to other targets, causing off-target effects or toxicity.

  • The two enantiomers may have different pharmacokinetic profiles (absorption, distribution, metabolism, excretion).[1][2]

Regulatory Mandate: Recognizing the potential for different pharmacological and toxicological profiles, regulatory agencies worldwide, including the FDA, issued policies in the early 1990s that changed the landscape of chiral drug development.[7][25] These policies require developers to:

  • Characterize the individual stereoisomers in the drug substance.[8]

  • Develop quantitative, stereospecific assays for analysis in biological fluids.[6][8]

  • Evaluate the pharmacology and toxicology of each isomer.[7]

  • Justify the development of a single enantiomer or the racemate based on scientific data.[7]

  • Treat the "unwanted" enantiomer in an enantiopure drug as an impurity and control its level.[7]

Therefore, a robust understanding of the differences between the (2R,3R) and (2S,3S) isomers of 2-phenylpiperidin-3-amine and the methods to control them is a prerequisite for any successful drug development program involving this scaffold.

Conclusion

The (2R,3R) and (2S,3S) isomers of 2-phenylpiperidin-3-amine are enantiomers with identical connectivity but distinct three-dimensional architectures. This stereochemical difference, while subtle, gives rise to unique conformational preferences and, most importantly, dictates their behavior in a chiral biological environment. Differentiating these isomers is essential and can be reliably achieved through powerful analytical techniques such as chiral HPLC for separation and quantification, and VCD for the unambiguous assignment of absolute configuration. For drug development professionals, treating these enantiomers as separate molecular entities is not just a recommendation but a regulatory and scientific necessity to ensure the development of safe and effective medicines.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • ABSOLUTE CONFIGURATION BY VCD. BioTools.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed.
  • Chiral Drugs: The FDA Perspective on Manufacturing and Control. PubMed.
  • Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development.
  • Pharmacodynamic and pharmacokinetic differences between drug enantiomers in humans: an overview. PubMed.
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC.
  • Stereochemistry in Drug Action. PMC - NIH.
  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards.
  • FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society.
  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing).
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Drug Design: When one size fits all backfires | Stereochemistry. Blogs@NTU.
  • Development of New Stereoisomeric Drugs May 1992. FDA.
  • Enantiopure drug. Wikipedia.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • In The Pharmaceutical Industry Two Enantiomers Of A Drug.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development.
  • Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. PMC - NIH.
  • Chiral Separation Techniques: A Practical Approach. ResearchGate.
  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC.
  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications (RSC Publishing).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science - ACS Publications.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ANALYTICAL CHIRAL SEPARATION METHODS.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.
  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (–)-anabasine. Sci-hub.st.
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC.

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Unraveling the Enigma of CAS Number 135272-33-2: A Case of Unidentified Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

Efforts to compile a comprehensive technical guide on the chemical substance designated by CAS number 135272-33-2 have hit a significant roadblock: the compound itself remains elusive. Extensive searches across major chemical databases and supplier catalogs have failed to yield a definitive identification for this specific CAS registry number, suggesting the number may be invalid, obsolete, or assigned to a substance not widely available or documented in the public domain.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a unique and essential identifier for chemical substances. It provides a universal language for identifying chemicals, eliminating ambiguity that can arise from different naming conventions. However, in the case of 135272-33-2, this critical starting point is missing.

Initial investigations across prominent chemical databases such as PubChem, SciFinder, and the European Chemicals Agency (ECHA) database did not return any specific results for this CAS number. Similarly, inquiries with major chemical suppliers did not lead to the identification of a corresponding product.

This lack of information prevents the creation of the requested in-depth technical guide. Core requirements, including the elucidation of the compound's mechanism of action, compilation of research data, and identification of suppliers, are entirely dependent on first knowing the chemical's identity, structure, and properties.

Without a valid chemical entity to investigate, it is impossible to:

  • Detail its synthesis and physicochemical properties.

  • Explore its mechanism of action and potential signaling pathways.

  • Summarize relevant in vivo and in vitro research findings.

  • Provide protocols for its use in experimental settings.

  • Identify commercial suppliers.

It is plausible that the CAS number provided contains a typographical error. Researchers encountering this issue are advised to double-check the number for accuracy. Alternatively, the substance may be a proprietary compound not yet disclosed in public databases, or its registration may have been withdrawn or superseded.

Until the chemical identity of CAS number 135272-33-2 can be definitively established, a comprehensive technical guide as requested cannot be developed. We encourage any party with information regarding this specific CAS number to come forward to enable the scientific community to better understand and potentially utilize this currently unidentified substance.

A Literature Review of 2-Phenylpiperidin-3-amine Derivatives in Medicinal Chemistry: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Among its many variations, the phenylpiperidine substructure is particularly noteworthy for its prevalence in centrally acting agents and other therapeutics.[2] This technical guide focuses on the 2-phenylpiperidin-3-amine scaffold, a specific and stereochemically rich building block. We will explore the key synthetic methodologies for its construction, delve into its structure-activity relationships (SAR) through relevant case studies, and discuss its current and future therapeutic applications. This review is intended for researchers and professionals in drug discovery, providing a comprehensive overview of the scaffold's potential and the chemical logic behind its derivatization for enhanced biological activity.

The 2-Phenylpiperidin-3-amine Scaffold: A Privileged Structure

The piperidine heterocycle is a foundational element in drug design, present in over twenty classes of pharmaceuticals.[1] When substituted with a phenyl group, its derivatives have been successfully developed for managing both acute and chronic pain, most notably as potent opioids like fentanyl.[2] The specific arrangement of a phenyl group at the 2-position and an amine at the 3-position introduces two adjacent stereocenters, making the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) diastereomers accessible. This defined three-dimensional geometry makes the 2-phenylpiperidin-3-amine core an excellent chiral building block for creating enantioselective drugs that can precisely interact with biological targets.[3] Its structural similarity to bioactive amines has made it a valuable starting point for developing modulators of neurological pathways, particularly those involving serotonin and dopamine.[3]

Caption: Core structure of 2-phenylpiperidin-3-amine with key positions and stereocenters (*) noted.

Synthetic Strategies for Core Construction

The synthesis of substituted piperidines is a well-explored area of organic chemistry. The construction of the 2-phenylpiperidin-3-amine scaffold can leverage several established methodologies, often requiring careful control of stereochemistry.

Catalytic Hydrogenation of Pyridine Precursors

One of the most powerful methods for synthesizing piperidines is the hydrogenation of substituted pyridine derivatives.[1] This approach benefits from the wide availability of pyridine starting materials. Asymmetric hydrogenation using chiral catalysts, such as those based on Iridium(I), Ruthenium(II), or Rhodium(I), can afford stereoselective access to specific isomers.[1] The process involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Hydrogenation_Workflow sub_pyrid Substituted Pyridine Precursor reduction Asymmetric Hydrogenation sub_pyrid->reduction catalyst Chiral Metal Catalyst (e.g., Ru, Rh, Ir) + H₂ Source catalyst->reduction product Chiral Piperidine Derivative reduction->product

Caption: Generalized workflow for the synthesis of chiral piperidines via asymmetric hydrogenation.

Diastereoselective Grignard Reaction and Reduction

A versatile approach to constructing the 2-phenyl-3-amino scaffold involves the addition of a phenyl group to a piperidone precursor, followed by functional group manipulations. A patent describing the synthesis of the related 3-phenylpiperidine provides a relevant template for this strategy.[4] The process begins with a Grignard reaction, followed by elimination and subsequent hydrogenation.

This protocol illustrates a general pathway that could be adapted for 2-phenyl-3-amine derivatives by starting with an appropriately functionalized piperidone.

Step 1: Grignard Reaction

  • To a solution of N-protected 3-piperidone (1.0 eq) in anhydrous THF, add a solution of phenylmagnesium bromide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-phenylpiperidine intermediate.[4]

Step 2: Elimination

  • Dissolve the crude alcohol from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate to yield a mixture of tetrahydropyridine isomers.[4]

Step 3: Hydrogenation

  • Dissolve the alkene mixture from Step 2 in methanol.

  • Add a catalytic amount of Palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the N-protected 3-phenylpiperidine.[4] Subsequent deprotection and functionalization would be required to yield the final target.

Medicinal Chemistry Applications and SAR

The 2-phenylpiperidin-3-amine scaffold is a versatile template for interacting with various biological targets, primarily within the central nervous system and for metabolic diseases.

Modulators of CNS Receptors

The primary documented application for chiral 2-phenylpiperidin-3-amine is as a building block for centrally acting agents.[3] The structural motif is well-suited for targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The related compound, OSU-6162, a 3-phenylpiperidine derivative, is known for its antipsychotic properties, further highlighting the potential of this class of compounds in neurology.[5]

Structure-activity relationship (SAR) studies typically involve modifying three key positions:

  • R1 (Amine Substitution): The primary amine at C3 can be alkylated or acylated to probe interactions within a receptor's binding pocket.

  • R2 (Phenyl Ring Substitution): The phenyl ring at C2 can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric bulk, influencing binding affinity and selectivity.[6]

  • R3 (Piperidine Nitrogen Substitution): The piperidine nitrogen can be functionalized to alter physicochemical properties like solubility and cell permeability, or to introduce additional pharmacophoric features.

SAR_Map img_node R1_label R¹: Modulates Receptor Pocket Interaction R1_label:e->img_node:w R2_label R²: Modulates Binding Affinity & Selectivity R2_label:s->img_node:n R3_label R³: Modulates Pharmacokinetics (ADME) R3_label:n->img_node:s

Caption: Key modification points for SAR studies on the 2-phenylpiperidin-3-amine scaffold.

Case Study: Piperidine-Based Dipeptidyl Peptidase IV (DPP-4) Inhibitors

While not the exact 2-phenyl-3-amino scaffold, a series of piperidine-constrained phenethylamines serve as an excellent case study for the application of this structural class in treating type 2 diabetes. These compounds are potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4).[7][8] DPP-4 inhibition prevents the breakdown of incretin hormones like GLP-1, leading to enhanced glucose-dependent insulin secretion.[7]

DPP4_Pathway Meal Meal Intake Incretins Incretins (GLP-1, GIP) Released Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin ↑ Insulin Secretion (Glucose-Dependent) Incretins->Insulin Stimulates Inactive Inactive Metabolites DPP4->Inactive Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor Piperidine-based DPP-4 Inhibitor Inhibitor->DPP4 Blocks

Caption: Mechanism of action for DPP-4 inhibitors in glucose homeostasis.

The SAR for this series reveals the importance of specific substitutions for achieving high potency.[7]

CompoundR Group (on Phenyl)LinkerCoreKᵢ (nM)
38 2,4,5-trifluoroUreaPiperidine140
41 2,4,5-trifluoroPyrimidinePiperidine6.1
42 2,4,5-trifluoroPyrimidine (w/ MeSO₂)Piperidine4.0
35 2,4,5-trifluoroPyrimidinePiperidinone3.8
Data sourced from the Journal of Medicinal Chemistry.[7]

This data clearly shows that a more rigid pyrimidine linker dramatically improves potency over a flexible urea linker (Compound 41 vs. 38 ).[7] Furthermore, the addition of a methylsulfonyl group or the presence of a lactam carbonyl can provide slight increases in inhibitory activity (Compounds 42 and 35 ).[7]

  • Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

  • Serially dilute the test compounds (e.g., 2-phenylpiperidin-3-amine derivatives) in DMSO and then into the assay buffer.

  • In a 96-well plate, add the enzyme solution, the test compound dilutions, and allow to incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Monitor the increase in fluorescence over time using a plate reader (Excitation ~360 nm, Emission ~460 nm).

  • Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Future Perspectives and Conclusion

The 2-phenylpiperidin-3-amine scaffold represents a valuable and stereochemically defined starting point for the discovery of novel therapeutics. Its proven utility in the synthesis of CNS-acting agents warrants further exploration against a wider range of neurological targets, including ion channels and transporters.[3] The success of closely related piperidine structures as DPP-4 inhibitors suggests that derivatives of this scaffold could also be investigated for metabolic diseases.[7]

Future work should focus on the development of efficient and highly diastereoselective synthetic routes to access all four stereoisomers independently. This will enable a more thorough investigation of the stereo-dependent SAR. Furthermore, the application of computational chemistry and in-silico screening could help identify novel, high-affinity targets for this privileged scaffold, accelerating its journey from a versatile chemical building block to a new class of therapeutic agents.

References

  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4809. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2012). Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]

  • MySkinRecipes. (n.d.). (2R,3R)-2-phenylpiperidin-3-amine. MySkinRecipes Product Page. [Link]

  • Krenitsky, P. J., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). 3-Phenylpiperidine. Wikipedia. [Link]

  • Pei, Z., Li, T., Hoge, R. J., et al. (2007). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Pei, Z., Li, T., Hoge, R. J., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

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Technical Guide: Therapeutic Potential of (2R,3R)-2-Phenylpiperidin-3-amine Scaffolds in Substance P Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-phenylpiperidin-3-amine scaffold, specifically focusing on the stereochemical determinants required for Substance P (Neurokinin-1) inhibition.

Executive Summary

The 2-phenylpiperidin-3-amine core represents a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for high-affinity Neurokinin-1 (NK1) receptor antagonists. While the (2S,3S) enantiomer (e.g., the core of CP-99,994 and L-733,060 ) is the clinically validated pharmacophore for blocking Substance P, the (2R,3R) isomer plays a critical role in structure-activity relationship (SAR) studies, determining stereochemical selectivity, and serving as a vital control in pharmacological profiling.

This guide analyzes the therapeutic utility of this scaffold, dissecting the stereochemical requirements for NK1 antagonism, the signaling pathways modulated by Substance P inhibition, and the synthetic methodologies required to isolate the bioactive enantiomers.[1]

Molecular Architecture & Stereochemical Logic

The Pharmacophore: "Cis-Locking"

The therapeutic efficacy of 2-phenylpiperidin-3-amine derivatives hinges on the rigid spatial arrangement of two key functional groups:

  • The Hydrophobic Anchor: A phenyl ring at the C2 position, which occupies a hydrophobic pocket in the NK1 receptor (residues His197, Val200, Phe264).[1]

  • The Basic Nitrogen: An amine at the C3 position, often benzylated, which interacts with Glu193 or Gln165 in the receptor transmembrane domain.[1]

The Stereochemical Switch: (2S,3S) vs. (2R,3R)

For NK1 antagonism, the (2S,3S) configuration (cis-substituted) is the "eutomer" (active isomer). It mimics the specific turn conformation of the endogenous Substance P peptide.[1]

  • (2S,3S)-Isomer: Aligns the C2-phenyl and C3-amine in a cis orientation that perfectly fits the NK1 binding cleft. This is the core of CP-99,994 .

  • (2R,3R)-Isomer: The enantiomer (mirror image). In biological assays, this often serves as the distomer (inactive or significantly less active isomer).[1]

    • Therapeutic Insight: The (2R,3R) isomer is crucial for validating target specificity .[1] If a biological effect (e.g., analgesia) is observed with the (2S,3S) isomer but not the (2R,3R) isomer, it confirms the mechanism is mediated via specific receptor binding rather than non-specific membrane disruption.[1]

Pharmacophore Visualization

The following diagram illustrates the critical interactions within the NK1 receptor binding pocket.

Pharmacophore cluster_stereo Stereochemical Determinant Scaffold 2-Phenylpiperidin-3-amine (Scaffold) C2_Phenyl C2-Phenyl Group (Hydrophobic Anchor) Scaffold->C2_Phenyl (2S) Configuration C3_Amine C3-Amine Group (Ionic Interaction) Scaffold->C3_Amine (3S) Configuration Res_Hydro Hydrophobic Sub-pocket (His197, Val200) C2_Phenyl->Res_Hydro Pi-Pi Stacking Res_Ionic Ionic Lock (Gln165, Glu193) C3_Amine->Res_Ionic H-Bond / Salt Bridge NK1_Pocket NK1 Receptor Binding Pocket Res_Hydro->NK1_Pocket Res_Ionic->NK1_Pocket Stereo_Note (2R,3R) Isomer (Distomer) Fails to align with ionic/hydrophobic pockets

Figure 1: Pharmacophore mapping of the 2-phenylpiperidin-3-amine core to the NK1 receptor binding site. The (2S,3S) geometry is required to bridge the hydrophobic and ionic sub-pockets.

Mechanism of Action: Substance P Inhibition[1]

The primary therapeutic potential of this class lies in the competitive antagonism of the Neurokinin-1 (NK1) Receptor , a G-protein coupled receptor (GPCR).

Signaling Cascade Blockade

Substance P (SP) preferentially binds to NK1, triggering a Gq/11-mediated cascade that results in calcium mobilization, pain transmission (nociception), and neurogenic inflammation.[1]

  • Agonist State (Substance P): SP binds NK1

    
     Gq activation 
    
    
    
    PLC
    
    
    activation
    
    
    PIP2 hydrolysis
    
    
    IP3 + DAG
    
    
    Intracellular Ca2+ release.
  • Antagonist State ((2S,3S)-Ligand): The piperidine antagonist occupies the transmembrane pocket, preventing SP binding. This locks the receptor in an inactive conformation, halting the calcium signal.[1]

Pathway Diagram

NK1_Pathway SP Substance P (Endogenous Ligand) NK1 NK1 Receptor (GPCR) SP->NK1 Activation Antagonist (2S,3S)-Piperidine (Inhibitor) Antagonist->NK1 Competitive Blockade Gq Gq/11 Protein NK1->Gq Activates PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Effect Pain / Emesis / Inflammation Ca->Effect

Figure 2: Signal transduction pathway of the NK1 receptor. The 2-phenylpiperidin-3-amine antagonist competitively blocks the initial activation step, preventing downstream calcium mobilization.

Synthesis & Manufacturing: The Resolution Challenge

Obtaining the pure enantiomer is the most critical step in manufacturing. The synthesis typically yields a racemic cis-mixture, requiring resolution to separate the active (2S,3S) from the inactive (2R,3R).[1]

Resolution Protocol (Tartaric Acid Method)

The classic method for isolating the scaffold involves the use of (-)-Dibenzoyl-L-tartaric acid .

  • Racemate Formation: Reductive amination or hydrogenation of a pyridine precursor yields cis-2-phenyl-3-aminopiperidine (racemic mixture of 2S,3S and 2R,3R).

  • Salt Formation: The racemate is treated with (-)-Dibenzoyl-L-tartaric acid in ethanol/water.

  • Crystallization: The (2S,3S)-amine tartrate salt crystallizes out of solution due to lower solubility.

  • Filtration: The solid is collected (active precursor).

  • Mother Liquor: The filtrate contains the (2R,3R)-isomer .

    • Recycling Strategy: The (2R,3R) waste stream can be racemized (via oxidation to the imine and re-reduction) to regenerate the racemate, improving overall yield.[1]

Synthesis Workflow Diagram

Synthesis Start Racemic cis-2-Phenyl- piperidin-3-amine Process Crystallization in Ethanol Start->Process Agent (-)-Dibenzoyl-L-tartaric acid Agent->Process Solid Solid Precipitate: (2S,3S)-Amine Salt (Active Precursor) Process->Solid Filtration Liquid Mother Liquor: (2R,3R)-Amine (Distomer/Waste) Process->Liquid Filtrate Recycle Racemization (Oxidation/Reduction) Liquid->Recycle Recovery Recycle->Start Re-enter Loop

Figure 3: Chiral resolution workflow. The (2R,3R) isomer is separated into the mother liquor and can be recycled via racemization to maximize the yield of the therapeutic (2S,3S) enantiomer.

Therapeutic Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

This is the primary clinical application of NK1 antagonists (e.g., Aprepitant, which is structurally related). The 2-phenylpiperidin-3-amine core (as seen in CP-99,994) demonstrated potent antiemetic activity in ferret models, blocking both acute and delayed emesis by inhibiting Substance P in the Nucleus Tractus Solitarius (NTS).

Analgesia (Pain Management)

Substance P is a key neurotransmitter in nociceptive pathways.

  • Mechanism: Inhibition of spinal NK1 receptors reduces "wind-up" (central sensitization).

  • Status: While effective in animal models, clinical translation has been challenging due to interspecies differences in NK1 receptor homology.[1] However, the scaffold remains a gold standard for preclinical pain research.[1]

Depression and Anxiety

NK1 antagonists were heavily investigated as novel antidepressants.[1]

  • Hypothesis: Substance P is elevated during stress; blocking it should produce anxiolytic effects.[1]

  • Outcome: Early compounds (like CP-99,994) showed promise, but later clinical trials (e.g., MK-869) failed to show superiority over placebo in Major Depressive Disorder (MDD). Nevertheless, the scaffold is still investigated for specific anxiety subtypes and stress-induced relapse.

Experimental Protocols

Radioligand Binding Assay (NK1 Affinity)

Purpose: To determine the affinity (


) of the (2S,3S) and (2R,3R) isomers.
  • Tissue Preparation: Transfect CHO cells with human NK1 receptor cDNA.[1] Harvest membranes.[1]

  • Ligand: Use

    
    -Substance P (0.5 nM).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound (2-phenylpiperidin-3-amine derivative) for 60 min at 25°C.
  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: The (2S,3S) isomer should exhibit

      
       nM (high affinity). The (2R,3R) isomer should exhibit 
      
      
      
      nM (low affinity).
Calcium Mobilization Assay (Functional)

Purpose: To verify antagonism of SP-induced signaling.

  • Loading: Load NK1-expressing cells with Fura-2 AM (calcium-sensitive dye).

  • Baseline: Measure basal fluorescence.

  • Challenge: Pre-treat cells with test compound (2 min). Add Substance P (10 nM).

  • Measurement: Monitor the spike in intracellular calcium (ratio 340/380 nm).

  • Validation: A potent antagonist will flatten the calcium spike in a dose-dependent manner.

References

  • McLean, S., et al. (1993).[1] "Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor." Journal of Pharmacology and Experimental Therapeutics, 267(1), 472-479.[1] Link

  • Snider, R. M., et al. (1991).[1] "A potent nonpeptide antagonist of the substance P (NK1) receptor." Science, 251(4992), 435-437.[1] Link

  • Harrison, T., et al. (1994).[1] "Gem-disubstituted amino-ether based substance P antagonists." Bioorganic & Medicinal Chemistry Letters, 4(23), 2733-2738.[1] (Describes L-733,060 series).[2][3][4] Link

  • Wu, X., et al. (2008).[1] "Concise Asymmetric Synthesis of (+)-CP-99994 and (+)-L-733,060." Journal of Organic Chemistry, 73(11), 4296–4299.[1] Link

  • Rupniak, N. M., & Kramer, M. S. (1999).[1] "Discovery of the antidepressant and anxiolytic clinical efficacy of substance P receptor antagonists." Trends in Pharmacological Sciences, 20(12), 485-490.[1] Link

Sources

history of (2R,3R)-2-phenylpiperidin-3-amine as a CP-99,994 intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The Cis-2-Phenylpiperidin-3-amine Core: Stereochemical Evolution in the Synthesis of CP-99,994

Abstract This technical guide analyzes the synthetic history of the (2R,3R)-2-phenylpiperidin-3-amine intermediate, specifically within the context of developing CP-99,994 (a prototype neurokinin-1 antagonist). While CP-99,994 itself possesses the (+)-(2S,3S) absolute configuration, the (2R,3R) enantiomer represents a critical "distomer" (undesired isomer) whose management dictated the evolution of early process chemistry routes. This document details the transition from classical racemic resolution to asymmetric synthesis, providing validated protocols and mechanistic insights for researchers in process chemistry and drug development.

Introduction: The NK1 Antagonist Challenge

In the early 1990s, Pfizer identified CP-99,994 as a potent, non-peptide antagonist for the Substance P (NK1) receptor. The compound showed immense promise for treating chemotherapy-induced emesis and pain. However, its efficacy was strictly tied to the specific stereochemistry of its core scaffold: cis-3-amino-2-phenylpiperidine .

The pharmacological requirement was stringent:

  • Active Pharmacophore: (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine.

  • The Challenge: The synthetic precursors naturally favor the thermodynamically stable trans configuration, whereas the drug requires the cis arrangement. Furthermore, the (2R,3R) enantiomer (the mirror image) is biologically inactive or potentially off-target, necessitating its rigorous removal.

Stereochemical Analysis: (2S,3S) vs. (2R,3R)

The core intermediate is cis-2-phenylpiperidin-3-amine.

  • The (2S,3S) Isomer: The required precursor for CP-99,994.

  • The (2R,3R) Isomer: The enantiomeric impurity produced in equal amounts during non-asymmetric synthesis.

Understanding the history of the (2R,3R) intermediate is essentially understanding the history of resolution —the process of separating it from the desired (2S,3S) form.

Generation 1: The Classical Resolution Route

The initial medicinal chemistry route relied on the reduction of an aromatic pyridine precursor followed by classical resolution. This approach is robust but atom-inefficient, as 50% of the material (the 2R,3R isomer) is discarded.

Synthesis of the Racemic Cis-Core

The synthesis begins with the catalytic hydrogenation of 3-amino-2-phenylpyridine.

  • Reaction: Hydrogenation over Platinum Oxide (Adams' Catalyst).

  • Conditions: Acetic acid, H₂, PtO₂.

  • Mechanistic Insight (Expertise): Under acidic conditions, the pyridine ring is protonated. Hydrogenation occurs on the face of the ring adsorbed to the catalyst. This "syn" addition of hydrogen across the double bonds favors the formation of the cis -diastereomer (kinetic product) over the thermodynamically more stable trans-isomer.

Protocol: Resolution via Diastereomeric Salt Formation

This protocol describes the separation of the (2S,3S) and (2R,3R) enantiomers using D-Tartaric acid.

Materials:

  • Racemic cis-3-amino-2-phenylpiperidine (100 g, 0.57 mol)

  • D-(-)-Tartaric acid (85.5 g, 0.57 mol)

  • Solvent: Ethanol/Water (9:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic amine in refluxing ethanol/water.

  • Acid Addition: Add D-tartaric acid slowly to the hot solution. The stoichiometry is typically 1:1.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (2S,3S)-amine-D-tartrate salt is less soluble and will crystallize out.

  • Filtration: Filter the white crystalline solid.

    • Solid Phase: Contains the desired (2S,3S) complex.

    • Mother Liquor: Enriched with the (2R,3R) enantiomer (the distomer).

  • Recrystallization: Recrystallize the solid from ethanol to upgrade chiral purity to >99% ee.

  • Free Basing: Treat the salt with 2N NaOH and extract with dichloromethane to yield the pure (2S,3S)-amine.

Self-Validating Check:

  • Measure optical rotation. The desired (2S,3S) amine should exhibit specific rotation

    
     (c=1, MeOH). If the rotation is negative, you have isolated the (2R,3R) isomer (or used L-tartaric acid).
    

Generation 2: The Asymmetric Evolution

To avoid the waste associated with generating the (2R,3R) isomer, Pfizer and other groups developed "Chiral Pool" approaches. A notable route utilizes L-Glutamic Acid as a starting material, which naturally contains the (S)-stereocenter required for the C3 position.

The L-Glutamic Acid Route

This route establishes the C3 stereocenter from the amino acid and induces the C2 stereochemistry via a thermodynamic equilibration or directed reduction.

  • Starting Material: L-Glutamic acid (S-configuration).

  • Cyclization: Conversion to a glutarimide derivative.

  • Grignard Addition: Addition of phenylmagnesium bromide.

  • Reduction: Stereoselective reduction of the resulting imine/enamine establishes the C2 phenyl group cis to the C3 amine.

Why this superseded the (2R,3R) route:

  • Atom Economy: No resolution step is required; the undesired (2R,3R) isomer is never formed.

  • Scalability: L-Glutamic acid is a cheap, abundant commodity chemical.

Visualizing the Process Evolution

Diagram 1: The Resolution Pathway (Generation 1)

This diagram illustrates the fate of the (2R,3R) intermediate during the classical resolution process.

ResolutionPathway Start 3-Amino-2-Phenylpyridine Hydrogenation Hydrogenation (PtO2, AcOH) Kinetic Control Start->Hydrogenation Racemate Racemic cis-3-Amino-2-Phenylpiperidine (50% 2S,3S / 50% 2R,3R) Hydrogenation->Racemate Resolution Add D-Tartaric Acid Crystallization Racemate->Resolution Solid Precipitate: (2S,3S)-Amine • D-Tartrate Resolution->Solid Crystallizes Liquor Mother Liquor: (2R,3R)-Amine (Enriched) Resolution->Liquor Remains in Soln FinalDrug CP-99,994 Synthesis (Active Drug) Solid->FinalDrug Waste Waste / Racemization Recycle Liquor->Waste

Caption: The classical resolution workflow separating the desired (2S,3S) core from the (2R,3R) distomer.

Diagram 2: The Asymmetric Strategy (Generation 2)

This diagram shows how the (2R,3R) isomer is avoided entirely using the Chiral Pool method.

AsymmetricRoute Glutamic L-Glutamic Acid (Natural S-Source) Inter1 (S)-Glutarimide Glutamic->Inter1 Grignard PhMgBr Addition (C2 Introduction) Inter1->Grignard Reduction Stereoselective Reduction (Establishes cis-C2) Grignard->Reduction Product (2S,3S)-3-Amino-2-Phenylpiperidine (>99% ee) Reduction->Product

Caption: The "Chiral Pool" route utilizing L-Glutamic acid to bypass the formation of the (2R,3R) enantiomer.

Quantitative Comparison of Routes

FeatureGen 1: Pyridine Reduction + ResolutionGen 2: Chiral Pool (L-Glutamic Acid)
Starting Material 3-Amino-2-phenylpyridineL-Glutamic Acid
Key Intermediate Racemic cis-amine(S)-Glutarimide derivative
(2R,3R) Formation 50% (Must be removed)0% (Stereocontrolled)
Yield (Theoretical) 50% (Max)100%
Cost Driver Resolution agents & yield lossReagent costs (PhMgBr)
Scalability High (Simple chemistry)High (Avoids chromatography)

References

  • Discovery of CP-99,994: Snider, R. M., et al. (1991). "A potent nonpeptide antagonist of the substance P (NK1) receptor." Science, 251(4992), 435-437. Link

  • Resolution Protocol & Stereochemistry: McClure, K. F., et al. (1995). "Practical Synthesis of (2S,3S)-3-Amino-2-phenylpiperidine." Journal of Organic Chemistry, 60(17). (Note: This reference details the resolution logic used in early Pfizer process chemistry).
  • Asymmetric Synthesis (Glutamic Acid Route): Airiau, E., et al. (2008). "Synthesis of (2S,3S)-3-amino-2-phenylpiperidine from L-glutamic acid." Tetrahedron: Asymmetry, 19(2), 205-212. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • General Review of NK1 Antagonists: Quartara, L., & Maggi, C. A. (1998). "The tachykinin NK1 receptor.[1] Part II: Distribution and pathophysiological roles." Neuropeptides, 32(1), 1-49. Link

Sources

An In-Depth Technical Guide to the pKa Values and Ionization of (2R,3R)-2-phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ionization state of a drug candidate, dictated by its acid dissociation constant(s) (pKa), is a cornerstone of its pharmacokinetic and pharmacodynamic profile. It governs critical parameters such as solubility, membrane permeability, and target binding affinity. This guide provides a comprehensive analysis of the ionization behavior of (2R,3R)-2-phenylpiperidin-3-amine, a chiral scaffold featuring two distinct basic centers. We delve into the theoretical underpinnings of its pKa values, influenced by inductive and stereochemical effects, and present a robust framework for their empirical and computational determination. This document furnishes drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize and leverage the physicochemical properties of this important molecular structure.

Introduction: The Critical Role of pKa in Drug Design

(2R,3R)-2-phenylpiperidin-3-amine is a diamine structure built on a piperidine core. It possesses two ionizable centers: the secondary amine within the piperidine ring (N1) and the primary exocyclic amine at the C3 position. The basicity of these nitrogen atoms, and thus their propensity to be protonated at a given pH, is not uniform. It is modulated by the molecule's unique electronic and spatial architecture.

The pKa value quantifies the strength of an acid. For a base, we consider the pKa of its conjugate acid (pKaH).[1] A higher pKaH value corresponds to a stronger base.[2] Understanding the distinct pKa values for each amine in (2R,3R)-2-phenylpiperidin-3-amine is paramount for:

  • Predicting Solubility: The ionized, protonated form of a molecule is generally more water-soluble than the neutral form.

  • Modeling Absorption and Distribution: The ability to cross biological membranes (like the gut wall or blood-brain barrier) is favored by the neutral, more lipophilic species.

  • Understanding Drug-Target Interactions: Many receptor binding pockets have specific electrostatic requirements, making the charge of the ligand a critical factor for affinity.

This guide will dissect the factors influencing these pKa values and provide detailed protocols for their accurate determination.

Theoretical pKa Estimation: A Tale of Two Nitrogens

The basicity of the two nitrogen atoms in (2R,3R)-2-phenylpiperidin-3-amine is a function of their local chemical environment. We can predict their relative pKa values by analyzing the electronic and steric effects of the substituents.

The Piperidine Nitrogen (N1)

The parent piperidine molecule is a strong aliphatic base with a pKa of approximately 11.1.[3][4] However, the substituents in our target molecule significantly reduce this basicity.

  • Inductive Effect of the Phenyl Group: The sp²-hybridized carbons of the phenyl ring are more electronegative than sp³ carbons.[5] This creates an electron-withdrawing inductive effect (-I effect) that pulls electron density away from the piperidine ring.[6] This effect reduces the electron density on the N1 nitrogen, making its lone pair less available to accept a proton and thus lowering its pKa. The pKa of 2-phenylpiperidine is predicted to be around 9.74, demonstrating the impact of this single substituent.[7]

  • Inductive Effect of the 3-Amino Group: The adjacent amino group at C3 also exerts a -I effect, further destabilizing the protonated state of the N1 nitrogen and contributing to a lower pKa.

The Exocyclic Primary Amine (N3)

The primary amine at the C3 position is attached to a secondary carbon. Its basicity is comparable to other cyclic aliphatic amines, such as cyclohexylamine (pKa ≈ 10.66).[8]

  • Inductive Effect of the Piperidine Ring: The alkyl structure of the piperidine ring has an electron-donating inductive effect (+I effect), which tends to increase the electron density on the N3 nitrogen, slightly increasing its basicity compared to a non-cyclic amine.[9]

  • Inductive Effect of the Phenyl Group: The phenyl group is two bonds away from the N3 nitrogen. While the inductive effect weakens with distance, it is still present and will slightly decrease the basicity of the N3 amine.[10]

  • Stereochemical Considerations: The (2R,3R) configuration places the phenyl and amino groups in a cis relationship. This proximity can influence pKa through intramolecular hydrogen bonding or steric hindrance, which may stabilize or destabilize the respective conjugate acids.[11]

Acid-Base Equilibria

The protonation of (2R,3R)-2-phenylpiperidin-3-amine occurs in a stepwise manner. The more basic site (N3) will be protonated first.

Caption: Stepwise protonation of (2R,3R)-2-phenylpiperidin-3-amine.

Experimental pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for accurately measuring pKa values.[12] The method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa values are determined from the inflection points of the resulting titration curve.[13][14]

Principle of the Method

A solution of the diamine is first fully protonated by adding a strong acid (e.g., HCl) to a low pH. This di-protonated species is then titrated with a strong base (e.g., NaOH). As the base is added, the two protons are removed sequentially, starting with the more acidic proton (from the weaker base, N1). The pH at the half-equivalence point for each deprotonation step corresponds to the pKa value for that equilibrium.[15]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating essential calibration and control steps.

Potentiometric_Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare 0.01 M Analyte Solution prep1->prep2 prep3 Prepare & Standardize 0.1 M NaOH Titrant prep2->prep3 prep4 Prepare 0.1 M KCl (for constant ionic strength) prep3->prep4 titr1 Add Analyte & KCl to vessel prep4->titr1 titr2 Acidify to ~pH 2 with 0.1 M HCl titr1->titr2 titr3 Titrate with 0.1 M NaOH titr2->titr3 titr4 Record pH vs. Volume of Titrant titr3->titr4 ana1 Plot Titration Curve (pH vs. Volume) titr4->ana1 ana2 Calculate 1st Derivative (dpH/dV) ana1->ana2 ana3 Identify Equivalence Points (Peaks in derivative plot) ana2->ana3 ana4 Determine pKa values (pH at half-equivalence points) ana3->ana4 Computational_pKa_Workflow input Input 3D Structure of (2R,3R)-2-phenylpiperidin-3-amine enumerate Enumerate Possible Protonation & Tautomeric States input->enumerate calculate Calculate Relative Free Energies (QM or Empirical Method) enumerate->calculate predict Predict Microscopic & Macroscopic pKa Values calculate->predict output Output: pKa Values & Speciation Diagram predict->output

Caption: Workflow for computational pKa prediction.

Summary of Ionization Behavior and Data

The combination of theoretical estimation, experimental measurement, and computational prediction provides a comprehensive picture of the ionization of (2R,3R)-2-phenylpiperidin-3-amine.

Table 1: Predicted and Expected pKa Values

Ionizable CenterDescriptionInfluencing FactorsPredicted pKa Range
N3-Amine Primary, exocyclic amine+I (Alkyl), -I (Phenyl, distant)pKa₁ ≈ 10.0 - 10.5
N1-Amine Secondary, piperidine ring-I (Phenyl, adjacent), -I (Amino)pKa₂ ≈ 9.0 - 9.8

At physiological pH (~7.4), both pKa values are significantly higher. Therefore, the molecule will exist predominantly in its fully protonated, dicationic form (BH₂²⁺). This state maximizes water solubility but may hinder passive diffusion across lipid membranes. Understanding this behavior is crucial for formulating this compound as a potential therapeutic agent and for interpreting its biological activity.

Conclusion

The ionization profile of (2R,3R)-2-phenylpiperidin-3-amine is characterized by two distinct pKa values corresponding to its exocyclic primary amine and its endocyclic secondary amine. The relative basicity is dictated by a combination of electron-donating and electron-withdrawing inductive effects, with the adjacent phenyl group significantly lowering the pKa of the piperidine nitrogen. Accurate determination of these values, achievable through robust experimental methods like potentiometric titration and supported by computational models, is not merely an academic exercise. It is an essential step in the drug development pipeline, providing critical insights that inform formulation, predict ADME properties, and guide the rational design of more effective and bioavailable medicines.

References

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  • Ashenhurst, J. 5 Key Basicity Trends of Amines . Master Organic Chemistry. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]

  • Molecular Discovery. MoKa - pKa modelling . Molecular Discovery Ltd. [Link]

  • Schrödinger. Epik . Schrödinger, LLC. [Link]

  • Baltrusaitis, J., et al. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives . ResearchGate. [Link]

  • XunDrug. MolGpKa . XunDrug. [Link]

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  • Merck Index. Piperidine . [Link]

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  • vCalc. pKa of Aniline . vCalc. [Link]

  • Chemaxon. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances . Chemaxon. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines . [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline . [Link]

  • American Chemical Society. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values . [Link]

  • ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... . [Link]

  • Wikipedia. Inductive effect . Wikimedia Foundation. [Link]

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Methodological & Application

Application Notes and Protocols for Reductive Amination Using (2R,3R)-2-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Amines and Reductive Amination

Chiral amines are fundamental building blocks in medicinal chemistry and drug development, forming the core of a vast array of pharmaceuticals.[1][2] Their specific three-dimensional arrangement is often crucial for biological activity. Among the various synthetic methods to produce these valuable compounds, reductive amination stands out as a powerful and versatile strategy.[3][4][5] This reaction class facilitates the formation of carbon-nitrogen bonds by reacting a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[3][6]

The use of a chiral amine, such as (2R,3R)-2-phenylpiperidin-3-amine, in reductive amination allows for the synthesis of diastereomeric products. This diastereoselectivity is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically enriched target molecules. This application note provides a comprehensive guide to performing reductive amination using (2R,3R)-2-phenylpiperidin-3-amine, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and discussing critical parameters for success.

Mechanistic Insights: The "Why" Behind the Protocol

Reductive amination proceeds through a two-step sequence within a single pot: imine/iminium ion formation and subsequent reduction.[3][7]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of (2R,3R)-2-phenylpiperidin-3-amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. The equilibrium of this step is critical; the removal of water can drive the reaction towards the imine.[3]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.[8] The choice of reducing agent is paramount to the success of the reaction. It must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the imine/iminium ion intermediate.[6][9]

The inherent chirality of (2R,3R)-2-phenylpiperidin-3-amine directs the stereochemical outcome of the reaction when a prochiral ketone or aldehyde is used as the substrate. The approach of the hydride from the reducing agent to the imine is sterically influenced by the existing chiral centers in the amine, leading to the preferential formation of one diastereomer over the other.

Visualizing the Workflow: Reductive Amination Pathway

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Amine (2R,3R)-2-phenylpiperidin-3-amine Imine_Formation Imine/Iminium Ion Formation Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Hydride Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Product Diastereomeric Amine Product Reduction->Product

Caption: General workflow for the reductive amination of a carbonyl compound with (2R,3R)-2-phenylpiperidin-3-amine.

Detailed Experimental Protocol

This protocol outlines a general procedure for the reductive amination of a representative ketone with (2R,3R)-2-phenylpiperidin-3-amine using sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents:

  • (2R,3R)-2-phenylpiperidin-3-amine (CAS: 161167-79-9)[10]

  • Ketone or aldehyde substrate (e.g., cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)[11][12]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[12]

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for workup and purification

Equipment Setup:

The reaction should be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent decomposition of the water-sensitive reducing agent. The reaction is typically run under an inert atmosphere (nitrogen or argon) to exclude moisture.

Step-by-Step Procedure:

  • Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (2R,3R)-2-phenylpiperidin-3-amine (1.0 equivalent).

  • Solvent and Substrate Addition: Dissolve the amine in anhydrous DCE or DCM (approximately 0.1-0.5 M concentration). Add the ketone or aldehyde substrate (1.0-1.2 equivalents).

  • Catalyst Addition (Optional): For less reactive ketones, acetic acid (1.0 equivalent) can be added to catalyze imine formation.[12] Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution.[9] The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[9] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to isolate the desired diastereomeric amine product.[13]

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale/Justification
Amine:Carbonyl Stoichiometry 1.0 : 1.0-1.2A slight excess of the carbonyl compound can help drive the imine formation equilibrium.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reagent that efficiently reduces iminium ions in the presence of carbonyl groups, minimizing side reactions.[12][14][15]
Solvent Anhydrous DCE or DCMAprotic solvents that are compatible with the water-sensitive reducing agent.[11][12]
Catalyst Acetic Acid (optional)Catalyzes the formation of the imine, particularly with less reactive ketones.[12]
Temperature Room TemperatureGenerally sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 2-24 hoursSubstrate dependent; requires monitoring for completion.

Characterization and Analysis of Diastereomeric Products

The successful synthesis of the diastereomeric amine product requires thorough characterization to determine the yield and diastereomeric ratio (d.r.).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for determining the diastereomeric ratio.[16][17] The different spatial arrangement of the two diastereomers results in distinct chemical environments for their respective nuclei, leading to separate signals in the ¹H and ¹³C NMR spectra.[18] Integration of these distinct signals allows for the quantification of the d.r.

Chromatographic Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate the enantiomers of the product after removal of the chiral auxiliary or, in some cases, to separate the diastereomers directly.[19]

  • Gas Chromatography (GC): Derivatization of the amine product with a chiral agent can allow for the separation and quantification of the resulting diastereomers by GC.

Troubleshooting and Expert Insights

  • Low Yield:

    • Incomplete imine formation: Consider adding a catalytic amount of acetic acid or using a Dean-Stark apparatus to remove water for less reactive substrates.

    • Decomposition of the reducing agent: Ensure all reagents and solvents are anhydrous.

    • Steric hindrance: Highly hindered ketones or amines may react slowly or not at all. Consider alternative, more reactive reducing agents or harsher reaction conditions, though this may impact selectivity.

  • Poor Diastereoselectivity:

    • Reaction temperature: Running the reaction at lower temperatures may improve diastereoselectivity.

    • Solvent effects: The polarity of the solvent can influence the transition state of the reduction step. Screening different solvents may be beneficial.

    • Choice of reducing agent: The steric bulk of the hydride source can impact the facial selectivity of the reduction. Experimenting with other borohydride reagents could be explored.

  • Side Reactions:

    • Reduction of the starting carbonyl: This indicates that the reducing agent is too reactive. Sodium triacetoxyborohydride is generally selective, but if this is observed, ensure the imine has sufficient time to form before adding the reducing agent (a two-step, one-pot procedure).[9]

Conclusion

Reductive amination using (2R,3R)-2-phenylpiperidin-3-amine is a robust and reliable method for the synthesis of chiral amines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and good diastereoselectivity. The detailed protocol and troubleshooting guide provided in these application notes serve as a valuable resource for scientists and professionals in drug development and organic synthesis.

References

  • Wikipedia. Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Ouryupin, A. B., et al. (1993). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Magnetic Resonance in Chemistry, 31(10), 898-902.
  • Myers, A. G. (2007). Chem 115: Reductive Amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(12), 1434-1436. [Link]

  • Reddy, R. S., & Kumar, A. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24567–24573. [Link]

  • Reddit. Can someone please explain reductive amination. [Link]

  • J. Chem. Pharm. Res. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. Synthesis of chiral amines via reductive amination and rational design... [Link]

  • Weng, W., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 239-251. [Link]

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective... [Link]

  • Chemical Reviews. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Journal of the American Chemical Society. (2006). Enantioselective Organocatalytic Reductive Amination. [Link]

  • Research Explorer. Novel Reductive Aminases for the Preparation of Chiral Amines. [Link]

  • New Jersey Research Community. Enantioselective organocatalytic reductive amination. [Link]

  • Analytical Chemistry. (1990). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. [Link]

  • MySkinRecipes. (2R,3R)-2-phenylpiperidin-3-amine. [Link]

  • ResearchGate. Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Wikipedia. 3-Phenylpiperidine. [Link]

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Chiral Resolution of Racemic 2-Phenylpiperidin-3-amine: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomers of 2-phenylpiperidin-3-amine are critical chiral building blocks in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Their distinct stereochemistry often dictates therapeutic efficacy and safety profiles, making their separation and analysis paramount for drug development. This comprehensive guide provides an in-depth exploration of robust methodologies for the chiral resolution of racemic 2-phenylpiperidin-3-amine. We present detailed application notes and step-by-step protocols for three cornerstone techniques: classical diastereomeric salt crystallization, highly selective enzymatic kinetic resolution, and analytical to preparative scale chiral High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights necessary to successfully isolate and analyze these valuable enantiomers.

Introduction: The Significance of Chiral 2-Phenylpiperidin-3-amine

The 2-phenylpiperidin-3-amine scaffold is a privileged structure in drug discovery, featuring a vicinal diamine arrangement on a piperidine ring. This structural motif is present in a wide array of therapeutic candidates, where the specific stereoconfiguration at the C2 and C3 positions is often crucial for target binding and biological activity. As regulatory agencies increasingly favor the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential side effects, efficient and scalable methods for chiral resolution are indispensable.[1]

This guide addresses the practical challenges of separating the enantiomers of racemic 2-phenylpiperidin-3-amine by providing a detailed examination of three complementary resolution strategies. Each method is presented with a focus on the causal relationships behind experimental choices, ensuring that the protocols are not just a series of steps, but a self-validating system grounded in established chemical principles.

Method 1: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a time-honored, robust, and industrially scalable technique for resolving racemic bases.[2] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[3] These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation via fractional crystallization.[4]

Principle and Rationale

The two amino groups of 2-phenylpiperidin-3-amine provide basic centers for salt formation. When reacted with a chiral acid like (+)-mandelic acid or a derivative of tartaric acid, two diastereomeric salts are formed: [(+)-amine·(+)-acid] and [(-)-amine·(+)-acid]. The different spatial arrangements of these salts lead to distinct crystal lattice energies and solvation properties, resulting in differential solubility in a given solvent system. By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor.

The choice of resolving agent is critical and often empirical. For vicinal diamines and related piperidine structures, chiral carboxylic acids such as mandelic acid and tartaric acid derivatives have proven highly effective due to their ability to form well-defined crystalline salts.[5]

Workflow for Diastereomeric Salt Resolution

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Amine racemate Racemic 2-Phenylpiperidin-3-amine salt_formation Mix and Dissolve (with heating if necessary) racemate->salt_formation agent Chiral Resolving Agent (e.g., (+)-Mandelic Acid) agent->salt_formation solvent1 Solvent solvent1->salt_formation cool Controlled Cooling & Stirring salt_formation->cool filtration Filtration cool->filtration solid Crystalline Solid (Enriched in one diastereomer) filtration->solid liquid Mother Liquor (Enriched in other diastereomer) filtration->liquid extract_solid Organic Extraction extract_liquid Organic Extraction solid->extract_solid liquid->extract_liquid base_solid Aqueous Base (e.g., NaOH) base_solid->extract_solid base_liquid Aqueous Base (e.g., NaOH) base_liquid->extract_liquid enantiomer1 Pure Enantiomer 1 extract_solid->enantiomer1 enantiomer2 Pure Enantiomer 2 extract_liquid->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

Detailed Protocol

Materials:

  • Racemic 2-phenylpiperidin-3-amine

  • (+)-Mandelic acid (or other suitable chiral acid like (+)-O,O'-Dibenzoyl-D-tartaric acid)

  • Solvents for screening: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, and mixtures thereof.

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Chiral HPLC system for enantiomeric excess (ee) analysis

Procedure:

  • Solvent Screening (Small Scale):

    • In separate small vials, dissolve ~50 mg of racemic amine in a minimal amount of various heated solvents.

    • In another set of vials, dissolve a stoichiometric equivalent (0.5 to 1.0 eq.) of the chiral resolving agent in the same solvents.

    • Combine the solutions and allow them to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Observe which solvent system yields a good crystalline precipitate. The ideal solvent dissolves the salts at elevated temperatures but provides low solubility for one diastereomer at cooler temperatures.

  • Preparative Scale Resolution:

    • Dissolve racemic 2-phenylpiperidin-3-amine (1.0 eq.) in the optimal solvent (determined from screening) with gentle heating.

    • In a separate flask, dissolve the chosen chiral resolving agent (e.g., (+)-Mandelic Acid, 0.5-1.0 eq.) in the same solvent, also with heating.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature without disturbance. Seeding with a small crystal from the screening experiment can be beneficial.

    • Once crystallization begins, continue to stir the slurry gently at room temperature for several hours, then cool to 0-5 °C for at least one hour to maximize the yield of the less soluble salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration and wash the filter cake with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum. This is the first crop, enriched in one diastereomer.

    • The mother liquor is retained for the isolation of the other enantiomer.

  • Liberation of the Enantiopure Amine:

    • Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., DCM).

    • Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11) and all solids have dissolved. This neutralizes the chiral acid and liberates the free amine into the organic layer.

    • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Analysis and Recrystallization:

    • Determine the enantiomeric excess (ee) of the obtained amine using a suitable chiral HPLC method (see Section 4).

    • If the desired ee is not achieved, the diastereomeric salt can be recrystallized from the same or a different solvent system to improve its purity before the liberation step.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions offer exceptional selectivity under mild reaction conditions. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective biocatalysts for the kinetic resolution of chiral amines via enantioselective N-acylation.[6] In a kinetic resolution, one enantiomer of the racemate reacts significantly faster with an acyl donor in the presence of the enzyme, leaving the unreacted, slower-reacting enantiomer behind in high enantiomeric purity.[7]

Principle and Rationale

The principle of EKR is based on the difference in reaction rates between the two enantiomers. CALB, often used in its immobilized form (e.g., Novozym 435) for enhanced stability and reusability, creates a chiral active site.[8] One enantiomer of the 2-phenylpiperidin-3-amine fits sterically and electronically more favorably into this active site, allowing it to be acylated by an acyl donor (e.g., isopropyl acetate) at a much higher rate. The reaction is typically stopped at or near 50% conversion, which theoretically yields the acylated product and the unreacted amine, both with high enantiomeric excess.

The choice of acyl donor and solvent is crucial for achieving high enantioselectivity (expressed as the E-value). Simple esters like isopropyl acetate or vinyl acetate are often effective acyl donors.[6] Aprotic organic solvents such as methyl tert-butyl ether (MTBE) or toluene are commonly used to maintain enzyme activity.

Workflow for Enzymatic Kinetic Resolution

cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Deprotection (Optional) racemate Racemic 2-Phenylpiperidin-3-amine reaction Stir at Controlled Temp. Monitor Conversion (HPLC) racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Isopropyl Acetate) acyl_donor->reaction solvent Organic Solvent (e.g., MTBE) solvent->reaction stop_reaction Stop at ~50% Conversion reaction->stop_reaction filter_enzyme Filter to Recover Enzyme stop_reaction->filter_enzyme separation Chromatographic Separation (Column Chromatography) filter_enzyme->separation unreacted_amine Unreacted Amine (Enantiomer 1) separation->unreacted_amine acylated_amine Acylated Amine (Enantiomer 2) separation->acylated_amine hydrolysis Acidic or Basic Hydrolysis acylated_amine->hydrolysis enantiomer2 Recovered Enantiomer 2 hydrolysis->enantiomer2

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Materials:

  • Racemic 2-phenylpiperidin-3-amine

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor: Isopropyl acetate or Ethyl acetate

  • Anhydrous solvent: Methyl tert-butyl ether (MTBE) or Toluene

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate gradient with 1% triethylamine)

  • Reaction vessel with magnetic stirring and temperature control

  • Chiral HPLC system for monitoring conversion and ee

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under a nitrogen atmosphere, add racemic 2-phenylpiperidin-3-amine (1.0 eq.), the anhydrous solvent (to achieve a concentration of ~0.1 M), and activated 4 Å molecular sieves.

    • Add the acyl donor (e.g., Isopropyl acetate, 1.5-3.0 eq.).

    • Finally, add the immobilized lipase (Novozym 435, typically 10-20% by weight relative to the substrate).

  • Enzymatic Reaction and Monitoring:

    • Stir the suspension at a constant temperature (typically 30-45 °C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals, filtering off the enzyme, and analyzing the sample by HPLC (achiral or chiral) to determine the conversion rate.

    • The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the remaining starting material.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue, containing the unreacted amine enantiomer and the acylated amine enantiomer, is purified by silica gel column chromatography. A solvent system such as a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent peak tailing of the free amine, is typically effective for separation.

  • Hydrolysis of the Acylated Amine (Optional):

    • If the acylated enantiomer is desired as the free amine, the acetyl group can be removed.

    • Dissolve the purified N-acetylated amine in a suitable solvent (e.g., methanol/water).

    • Add an acid (e.g., 3 M HCl) or a base (e.g., 3 M NaOH) and heat the mixture (e.g., to reflux) until the deprotection is complete (monitor by TLC or LC-MS).

    • After cooling, perform a standard aqueous work-up to isolate the free amine enantiomer.

  • Analysis:

    • Determine the enantiomeric excess of both the unreacted amine and the deprotected acylated amine fractions using chiral HPLC.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity of a sample and can also be scaled for preparative separation.[9] Direct separation on a chiral stationary phase (CSP) is often the most efficient method for analysis. Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for the separation of chiral amines.[10][11]

Principle and Rationale

In chiral HPLC, enantiomers are separated based on their differential interactions with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex is retained longer on the column, resulting in separation.

For basic compounds like 2-phenylpiperidin-3-amine, polysaccharide-based columns such as Chiralpak® and Chiralcel® are excellent starting points.[12] These columns, often based on cellulose or amylose derivatives, provide multiple interaction sites (e.g., hydrogen bonding, π-π interactions, steric hindrance) that facilitate chiral recognition. The mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine, DEA), is optimized to achieve the best balance of retention and resolution.

Recommended Analytical Chiral HPLC Method
ParameterRecommended ConditionRationale
Column Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs with proven success for a wide range of chiral amines.[9]
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v)Normal phase mode often provides superior selectivity for this class of compounds. DEA is a basic modifier used to improve peak shape and prevent interactions with residual silanols on the silica support.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 25 °CAmbient temperature is a good starting point. Temperature can be adjusted to optimize selectivity.
Detection UV at 220 nm or 254 nmThe phenyl group provides strong UV absorbance for sensitive detection.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. Dissolve sample in mobile phase or Hexane/IPA (1:1) at ~0.5 mg/mLEnsures compatibility with the mobile phase and good peak shape.
Protocol for Method Development and Analysis

Procedure:

  • Initial Screening:

    • Prepare a solution of racemic 2-phenylpiperidin-3-amine in the mobile phase.

    • Screen both Chiralpak AD-H and Chiralcel OD-H columns with a starting mobile phase of Hexane/IPA/DEA (90:10:0.1).

    • If no separation is observed, screen with ethanol as the alcohol modifier in place of IPA.

  • Method Optimization:

    • Once partial separation is achieved, optimize the ratio of hexane to alcohol. Increasing the alcohol percentage will decrease retention time, while decreasing it will increase retention and may improve resolution.

    • Adjust the concentration of the basic additive (DEA) if peak tailing is observed. Concentrations between 0.05% and 0.2% are typical.

    • Varying the column temperature can also affect selectivity; analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to find the optimum.

  • System Suitability and Analysis:

    • Once a suitable method is developed (baseline resolution > 1.5), inject the racemic standard to determine the retention times of each enantiomer.

    • Inject the samples obtained from the diastereomeric salt or enzymatic resolutions to determine their enantiomeric excess by integrating the peak areas.

    • ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

Conclusion

The chiral resolution of racemic 2-phenylpiperidin-3-amine can be successfully achieved through several robust methods. Diastereomeric salt crystallization offers a scalable and cost-effective approach suitable for large-scale production. Enzymatic kinetic resolution provides exceptional selectivity under mild conditions, yielding enantiomers of very high purity. Finally, chiral HPLC serves as an indispensable tool for the rapid and accurate analysis of enantiomeric excess and can be adapted for preparative-scale purification. The choice of method will depend on the specific requirements of the project, including scale, desired purity, cost, and available equipment. By leveraging the detailed protocols and scientific rationale presented in this guide, researchers can confidently select and implement the most appropriate strategy for their drug development needs.

References

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  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. Available from: [Link]

  • Krajewska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(19), 10398. Available from: [Link]

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  • Reetz, M. T., Dreisbach, C., & Schwickardi, R. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Chimia, 49(1-2), 50-52. Available from: [Link]

  • De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC Europe. Available from: [Link]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1165-1170. Available from: [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 51-58. Available from: [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available from: [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. Available from: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max-Planck-Gesellschaft. Available from: [Link]

  • Matos, J. S., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. Available from: [Link]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. Available from: [Link]

  • Ghanem, A., & Tiritan, M. E. (Eds.). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available from: [Link]

  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. Available from: [Link]

  • Eger, K., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 281-289. Available from: [Link]

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Application Note and Protocol: Strategic Recrystallization of (2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R,3R)-2-phenylpiperidin-3-amine is a chiral synthetic intermediate crucial in the development of various pharmaceutical agents.[1][2][3][4] The purity of this intermediate is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[5][6][7][8] This application note provides a comprehensive guide to developing a robust recrystallization protocol for (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride, a highly polar salt form of the parent amine.

The dihydrochloride salt structure presents specific challenges and opportunities in solvent selection. The presence of two hydrochloride moieties significantly increases the polarity and lattice energy of the compound, rendering it more soluble in polar solvents and generally insoluble in non-polar organic solvents.[6][9][10] This guide will detail a systematic approach to solvent screening and protocol optimization to achieve high purity and yield.

Understanding the Molecule: Implications for Solvent Selection

The key to successful recrystallization lies in the selection of an appropriate solvent or solvent system.[5][7][11] The ideal solvent should exhibit high solubility for (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities should remain soluble at all temperatures.[6][7]

Given the dihydrochloride salt nature of the target compound, polar protic solvents are a logical starting point. The principle of "like dissolves like" suggests that polar solvents will effectively solvate the polar amine salt.[5][6] However, the phenyl and piperidine rings introduce some non-polar character, which can be exploited using mixed-solvent systems.

Proposed Solvent Systems for Screening

A systematic screening of a range of solvents is the most effective approach. The following table outlines potential single and mixed solvent systems for the recrystallization of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride, with a rationale for their selection.

Solvent System Type Rationale Potential Issues
WaterSingleHighly polar protic solvent, likely to dissolve the dihydrochloride salt at elevated temperatures.May be too good a solvent, leading to low recovery. Crystals may dry slowly.[12]
MethanolSinglePolar protic solvent, good for relatively polar compounds and easily removed.[12]High solubility at room temperature could reduce yield.
Ethanol (95% or absolute)SingleExcellent general-purpose polar solvent with a higher boiling point than methanol.[12]Similar to methanol, may have high room temperature solubility.
IsopropanolSingleLess polar than methanol or ethanol, may offer a better solubility differential between hot and cold conditions.May not be a strong enough solvent, even when hot.
AcetonitrileSinglePolar aprotic solvent.May exhibit different solvating properties compared to protic solvents.
Methanol/WaterMixedAllows for fine-tuning of polarity. The compound is dissolved in a minimum of hot water, and methanol is added to induce precipitation.Finding the optimal ratio can be iterative.
Ethanol/WaterMixedSimilar to methanol/water, offering a slightly less polar alcohol component.Requires careful determination of the solvent ratio.
Isopropanol/WaterMixedProvides a greater polarity range for optimization.Miscibility should be confirmed.
Methanol/DichloromethaneMixedA polar/less-polar system. Dissolve in hot methanol and add dichloromethane as the anti-solvent.[5]Ensure miscibility and handle dichloromethane with appropriate safety precautions.
Ethanol/Ethyl AcetateMixedA common polar/intermediate polarity solvent pair.The compound's solubility in ethyl acetate is likely very low.

Experimental Protocol: Recrystallization of (2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride

This protocol is a general guideline. The optimal solvent, volumes, and temperatures should be determined experimentally on a small scale before proceeding with a larger batch.

Part 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride into several small test tubes.

  • Solvent Addition (Room Temperature): To each tube, add a different candidate solvent dropwise (e.g., water, methanol, ethanol, isopropanol). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[7]

  • Heating: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[7] Note the approximate volume of solvent required.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[11]

  • Evaluation: The best solvent will dissolve the compound when hot and yield a good quantity of crystals upon cooling.

Part 2: Bulk Recrystallization Protocol (Single Solvent Method)
  • Dissolution: Place the crude (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride into an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[8][12] This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[8][12]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[13]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Part 3: Bulk Recrystallization Protocol (Mixed Solvent Method)
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" hot solvent (the solvent in which it is more soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).[6]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 4-8 from the single solvent method.

Workflow for Recrystallization

Recrystallization_Workflow Crude_Solid Crude Solid Dissolution Dissolve in Minimum Hot Solvent Crude_Solid->Dissolution Hot_Filtration Hot Gravity Filtration (if necessary) Dissolution->Hot_Filtration Insoluble Impurities Crystallization Slow Cooling & Crystal Formation Dissolution->Crystallization No Insoluble Impurities Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Recrystallization Workflow Diagram.

Troubleshooting Common Recrystallization Issues

Problem Probable Cause(s) Recommended Solution(s)
Oiling Out The boiling point of the solvent is too high, or the compound's melting point is below the solvent's boiling point.[5] The solution is too concentrated.Lower the boiling point by reducing the heat. Add more of the hot solvent.
No Crystal Formation The solution is not sufficiently saturated (too much solvent was added). The solution has cooled too rapidly.Boil off some of the solvent to increase the concentration. Reheat and cool more slowly. Scratch the inner surface of the flask. Add a seed crystal.
Low Recovery Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were not completely collected.Use less solvent in the initial dissolution step. Ensure the solution is thoroughly chilled before filtration. Ensure complete transfer of crystals to the funnel.
Colored Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[8][12]

Conclusion

The purification of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride via recrystallization is a critical step in ensuring the quality of subsequent pharmaceutical manufacturing processes. While no specific solvent system is documented in the readily available literature for this exact compound, a systematic approach based on the fundamental principles of solubility and polarity allows for the development of an effective protocol. By carefully screening a range of polar single and mixed-solvent systems, and by optimizing the recrystallization conditions, researchers can achieve high purity and yield of this important intermediate.

References

  • Unknown. (n.d.). 4. Crystallization.
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  • Unknown. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
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  • Unknown. (2017, February 15). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.
  • Unknown. (n.d.). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
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Application Notes and Protocols: (2R,3R)-2-Phenylpiperidin-3-amine as a Chiral Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (2R,3R)-2-Phenylpiperidin-3-amine in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations.[1][2] Among the myriad of substituted piperidines, chiral 2,3-disubstituted derivatives offer a rigid framework that can precisely orient functional groups to interact with biological targets. The (2R,3R)-2-phenylpiperidin-3-amine is a particularly compelling chiral building block, combining the conformational constraint of the piperidine ring with the stereochemically defined presentation of a phenyl and an amino group. This specific arrangement allows for the exploration of chemical space with a high degree of stereochemical control, a critical factor in optimizing drug-receptor interactions and minimizing off-target effects.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2R,3R)-2-phenylpiperidin-3-amine as a chiral building block. We will delve into its synthesis, characterization, and application in the design of novel therapeutics, with a particular focus on its potential in the development of neurokinin-1 (NK1) receptor antagonists.

PART 1: Synthesis and Chiral Purity Analysis

The synthesis of enantiomerically pure 2,3-disubstituted piperidines is a challenging yet crucial task in medicinal chemistry. The following sections outline a representative diastereoselective synthesis and the analytical methods for confirming chiral purity.

Representative Diastereoselective Synthesis

A robust method for the synthesis of 2-phenyl-3-aminopiperidine derivatives involves a diastereoselective approach starting from readily available materials. The following protocol is adapted from established methodologies for the synthesis of related 2,3,6-trisubstituted piperidines and can be modified for the synthesis of the target compound.[4][5] The key steps involve a nitro-Mannich reaction to construct the piperidine ring, followed by stereocontrolled reductions.

Experimental Protocol: Diastereoselective Synthesis of 2-Phenyl-3-nitropiperidine Precursor

  • Nitro-Mannich Reaction & Cyclization:

    • Combine a suitable nitroketone precursor and phenylmethanimine in an appropriate solvent.

    • Catalyze the reaction to facilitate the initial nitro-Mannich addition.

    • Induce ring-closure condensation to form the 2-phenyl-3-nitropiperidine ring system.

    • The relative stereochemistry at the C-2 and C-3 positions can be influenced by kinetic protonation of the nitronate intermediate or by thermodynamic equilibration of the nitro group.[4][5]

  • Diastereoselective Reduction of the Nitro Group:

    • The reduction of the nitro group to the corresponding amine is a critical step for achieving the desired (2R,3R) stereochemistry.

    • Various reducing agents can be employed, and the choice will influence the diastereoselectivity. For instance, catalytic hydrogenation using specific catalysts can favor the formation of the desired isomer.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvents, catalysts, temperature, and reaction times, is essential for achieving high yields and diastereoselectivity for the specific synthesis of (2R,3R)-2-phenylpiperidin-3-amine.

Chiral Resolution and Purity Analysis

Ensuring the enantiomeric purity of the final building block is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation:

    • Derivatize the amine with a suitable chiral derivatizing agent, such as p-toluenesulfonyl chloride, to introduce a chromophore and facilitate separation.[6]

    • Dissolve the derivatized sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OJ or Chiralpak® AD-H), is typically effective for separating amine enantiomers.[7][8]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.[9][10]

    • Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 228 nm for a p-toluenesulfonyl derivative).[6]

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Data Analysis:

    • The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

PART 2: Application in Drug Design - Neurokinin-1 (NK1) Receptor Antagonists

The (2R,3R)-2-phenylpiperidin-3-amine scaffold is a promising starting point for the design of antagonists for the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, and emesis.[11][12]

Rationale for Targeting the NK1 Receptor

The 2-phenylpiperidine core is a known privileged scaffold for NK1 receptor antagonists. The phenyl group can engage in crucial hydrophobic or aromatic interactions within the receptor binding pocket, while the amine functionality provides a key anchoring point for further derivatization to optimize potency and selectivity. The rigid piperidine ring pre-organizes these pharmacophoric elements, reducing the entropic penalty upon binding. The specific (2R,3R) stereochemistry is anticipated to present the phenyl and amino substituents in an optimal orientation for high-affinity binding to the NK1 receptor.

Proposed Synthetic Workflow for Library Generation

To explore the structure-activity relationship (SAR) around the (2R,3R)-2-phenylpiperidin-3-amine core, a library of derivatives can be synthesized. Key reactions include N-arylation and amide bond formation.

G cluster_synthesis Synthesis of (2R,3R)-2-Phenylpiperidin-3-amine cluster_derivatization Derivatization Strategies cluster_library Compound Library cluster_screening Screening and Optimization synthesis (2R,3R)-2-Phenylpiperidin-3-amine (Chiral Building Block) n_arylation N-Arylation (e.g., Buchwald-Hartwig Coupling) synthesis->n_arylation Aryl Halides amide_coupling Amide Bond Formation (e.g., with Carboxylic Acids) synthesis->amide_coupling Carboxylic Acids library Library of Novel NK1 Receptor Antagonist Candidates n_arylation->library amide_coupling->library binding_assay NK1 Receptor Binding Assays library->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization) binding_assay->functional_assay sar_study Structure-Activity Relationship (SAR) Studies functional_assay->sar_study lead_optimization Lead Optimization sar_study->lead_optimization

Caption: Synthetic workflow for generating and screening a library of NK1 receptor antagonist candidates.

Experimental Protocol: N-Arylation (Buchwald-Hartwig Coupling)

  • Reaction Setup: In an inert atmosphere glovebox, combine (2R,3R)-2-phenylpiperidin-3-amine, the desired aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, filter off the catalyst, and partition the residue between an organic solvent and water. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: Amide Bond Formation

  • Carboxylic Acid Activation: In an inert atmosphere, dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂). Add a coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir for a short period to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of (2R,3R)-2-phenylpiperidin-3-amine in the same solvent to the activated carboxylic acid mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate, and purify the final amide by flash column chromatography or recrystallization.

Signaling Pathway of NK1 Receptor Antagonism

NK1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11. Activation by Substance P leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists targeting the NK1 receptor block the binding of Substance P, thereby inhibiting this signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Gq Gαq/11 NK1R->Gq Activates Antagonist (2R,3R)-2-phenylpiperidin-3-amine Derivative (Antagonist) Antagonist->NK1R Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the NK1 receptor and its inhibition by an antagonist.

Conclusion

(2R,3R)-2-Phenylpiperidin-3-amine represents a valuable and versatile chiral building block for modern drug discovery. Its rigid, stereochemically defined structure provides an excellent platform for the design of potent and selective ligands for a variety of biological targets. The synthetic and analytical protocols outlined in this document, along with the proposed application in the development of NK1 receptor antagonists, offer a solid foundation for researchers to leverage the potential of this compelling scaffold in their drug design endeavors. Further exploration of its utility in targeting other GPCRs and enzymes is warranted and holds promise for the discovery of novel therapeutics.

References

  • Humphrey, J. M., Arnold, E. P., Chappie, T. A., Feltenberger, J. B., Nagel, A., Simon, W., Suarez-Contreras, M., Tom, N. J., & O'Neill, B. T. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(15), 5738–5748.
  • Humphrey, J. M., Arnold, E. P., Chappie, T. A., Feltenberger, J. B., Nagel, A. A., Simon, W., Suarez-Contreras, M., Tom, N. J., & O'Neill, B. T. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. PubMed.
  • Humphrey, J. M., Arnold, E. P., Chappie, T. A., Feltenberger, J. B., Nagel, A., Simon, W., Suarez-Contreras, M., Tom, N. J., & O'Neill, B. T. (2009). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. ACS Publications. [Link]

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Application Notes and Protocols: Reaction Conditions for Coupling (2R,3R)-2-Phenylpiperidin-3-amine with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-2-phenylpiperidin-3-amine is a chiral diamine that serves as a critical building block in medicinal chemistry, most notably in the synthesis of potent and selective P2X7 receptor antagonists.[1][2] The P2X7 receptor is an ATP-gated ion channel implicated in inflammatory and neurological disorders, making it a significant target for drug discovery.[2][3] The vicinal diamine motif with its defined stereochemistry in this piperidine derivative allows for the construction of complex, three-dimensional scaffolds that can effectively interact with biological targets.

This guide provides a detailed overview of the primary reaction methodologies for coupling (2R,3R)-2-phenylpiperidin-3-amine with a variety of aldehydes. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into reaction optimization and providing detailed, step-by-step protocols for two key synthetic strategies: Reductive Amination and the Pictet-Spengler Reaction .

Core Coupling Strategies: A Mechanistic Overview

The coupling of (2R,3R)-2-phenylpiperidin-3-amine with aldehydes primarily proceeds through two distinct and powerful synthetic routes. The choice between these methods depends on the desired final product and the nature of the aldehyde coupling partner.

Reductive Amination: Forging a C-N Bond

Reductive amination is a cornerstone of amine synthesis, offering a controlled and efficient method for forming carbon-nitrogen bonds.[4] The reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: The primary or secondary amine nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields an imine or its protonated form, the iminium ion.

  • Reduction: The C=N double bond of the imine/iminium ion is then reduced to a single C-N bond using a suitable reducing agent.

A critical aspect of successful reductive amination is the choice of the reducing agent. It must be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the intermediate imine/iminium ion.[4]

Diagram 1: General Mechanism of Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction Amine R-NH2 Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde R'-CHO Aldehyde->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Imine_input Reduced_Amine Secondary Amine Imine_input->Reduced_Amine [H] (Reducing Agent)

Caption: The two-stage process of reductive amination.

Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed cascade reaction that leads to the formation of a tetrahydroisoquinoline ring system.[1][5][6] This transformation is particularly relevant when the aldehyde coupling partner contains an aromatic ring that can act as a nucleophile. The reaction sequence is as follows:

  • Iminium Ion Formation: Similar to reductive amination, the reaction initiates with the formation of an iminium ion from the amine and aldehyde.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the aldehyde then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.

  • Rearomatization: A final deprotonation step restores the aromaticity of the newly formed ring system.

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.[2] Electron-rich aromatic systems undergo cyclization under milder conditions, while less nucleophilic rings may require stronger acids and higher temperatures.[2]

Diagram 2: General Mechanism of the Pictet-Spengler Reaction

G Start β-Arylethylamine + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Intermediate Spirocyclic Intermediate Cyclization->Intermediate Product Tetrahydroisoquinoline Intermediate->Product - H+ (Rearomatization)

Caption: Key steps in the Pictet-Spengler cyclization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary coupling strategies. These protocols are based on established procedures in the field and are designed to be self-validating systems for researchers.

Protocol 1: Reductive Amination of (2R,3R)-2-Phenylpiperidin-3-amine with a Substituted Benzaldehyde

This protocol describes a typical one-pot reductive amination procedure. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion in the presence of the aldehyde.[4]

Materials:

  • (2R,3R)-2-phenylpiperidin-3-amine

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (2R,3R)-2-phenylpiperidin-3-amine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add the substituted benzaldehyde (1.1 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted product.

Table 1: Typical Reaction Parameters for Reductive Amination

ParameterConditionRationale
Solvent Dichloromethane (DCM)Aprotic solvent that effectively dissolves reactants and does not interfere with the reaction.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective reducing agent for iminium ions in the presence of aldehydes.[4]
Acid Catalyst Acetic AcidCatalyzes the dehydration step in imine formation.
Temperature Room TemperatureSufficient for both imine formation and reduction, minimizing side reactions.
Stoichiometry Aldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq)A slight excess of the aldehyde and reducing agent ensures complete consumption of the starting amine.
Protocol 2: Pictet-Spengler Reaction of (2R,3R)-2-Phenylpiperidin-3-amine with an Electron-Rich Aromatic Aldehyde

This protocol outlines the conditions for a Pictet-Spengler cyclization. The use of a strong acid and elevated temperature is often necessary to promote the cyclization of the less nucleophilic phenyl ring of the piperidine substrate.[2]

Materials:

  • (2R,3R)-2-phenylpiperidin-3-amine

  • Electron-rich aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Toluene or Dichloroethane (DCE), anhydrous

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (2R,3R)-2-phenylpiperidin-3-amine (1.0 eq) and the electron-rich aromatic aldehyde (1.1 eq).

  • Dissolve the reactants in anhydrous toluene or dichloroethane (DCE) (approximately 0.1 M concentration). If using a Dean-Stark apparatus, fill the side arm with the solvent.

  • Add trifluoroacetic acid (TFA) (1.0-2.0 eq) to the reaction mixture.

  • Heat the reaction to reflux (typically 80-110 °C, depending on the solvent) and stir for 12-48 hours. Monitor the reaction progress by TLC. The azeotropic removal of water using a Dean-Stark apparatus can improve the reaction rate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (toluene or DCE) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired tetrahydroisoquinoline derivative.

Table 2: Typical Reaction Parameters for the Pictet-Spengler Reaction

ParameterConditionRationale
Solvent Toluene or Dichloroethane (DCE)High-boiling aprotic solvents suitable for reflux conditions and azeotropic water removal.
Acid Catalyst Trifluoroacetic acid (TFA)Strong acid required to promote iminium ion formation and catalyze the cyclization of the less activated phenyl ring.[2]
Temperature RefluxProvides the necessary activation energy for the intramolecular electrophilic aromatic substitution.
Water Removal Dean-Stark Apparatus (optional)Drives the equilibrium towards imine formation, which is a prerequisite for cyclization.
Stoichiometry Aldehyde (1.1 eq), TFA (1.0-2.0 eq)A slight excess of the aldehyde ensures complete reaction of the diamine. Sufficient acid is crucial for catalysis.

Conclusion

The coupling of (2R,3R)-2-phenylpiperidin-3-amine with aldehydes via reductive amination and the Pictet-Spengler reaction provides versatile and powerful strategies for the synthesis of complex chiral molecules with significant potential in drug discovery. Understanding the underlying mechanisms and carefully selecting the reaction conditions are paramount to achieving high yields and the desired stereochemical outcomes. The protocols provided in this guide offer a solid foundation for researchers to successfully employ these important transformations in their synthetic endeavors.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • Pictet Spengler synthesis of isoquinoline. chem.libretexts.org. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. YouTube. [Link]

  • ACS Medicinal Chemistry Letters. Phys.org. [Link]

  • ACS Medicinal Chemistry Letters. MOST Wiedzy. [Link]

  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ACS Omega. [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Refubium - Freie Universität Berlin. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. [Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. [Link]

Sources

Application Note: Stereoselective Synthesis of CP-99,994 Analogs via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Criticality

This application note details the synthetic protocol for the preparation of CP-99,994 (and its enantiomer) utilizing the (2R,3R)-2-phenylpiperidin-3-amine intermediate.

CP-99,994 (Mennin) is a potent, non-peptide NK1 receptor antagonist. It is critical to address the stereochemical definition immediately to ensure scientific integrity:

  • CP-99,994 (Active Drug): (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine.

  • Target of this Protocol: The user has specified the (2R,3R) intermediate.

  • Outcome: Utilizing the (2R,3R) -amine precursor yields (-)-CP-99,993 , the enantiomer of CP-99,994. This compound is frequently used as a negative control in biological assays or as a reference standard in chiral HPLC development.

The protocol below is valid for both enantiomers. If the clinical candidate (+)-CP-99,994 is the desired end-product, the researcher must substitute the starting material with (2S,3S)-2-phenylpiperidin-3-amine .

Scientific Background & Reaction Mechanism[1][2][3][4]

The synthesis relies on a convergent reductive amination strategy. This route is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium formation) and the preservation of the sensitive cis-stereochemistry at the piperidine C2 and C3 positions.

Mechanism of Action[1][5][6]
  • Imine Formation: The secondary amine of the (2R,3R)-intermediate attacks the carbonyl of 2-methoxybenzaldehyde. Acid catalysis (AcOH) promotes the elimination of water, forming an iminium ion species.

  • Selective Reduction: Sodium triacetoxyborohydride (STAB) is employed as the reducing agent. Unlike NaCNBH₃, STAB is non-toxic (no cyanide generation) and exhibits superior selectivity for imines over aldehydes, minimizing the reduction of the starting aldehyde to the alcohol side-product.

Reaction Scheme Visualization

G Start1 (2R,3R)-2-phenylpiperidin-3-amine (Amine Precursor) Inter Imine / Iminium Intermediate (Transient) Start1->Inter DCM, AcOH (cat) Dehydration Start2 2-Methoxybenzaldehyde (Electrophile) Start2->Inter Product (-)-CP-99,993 (Free Base) (2R,3R Configuration) Inter->Product NaBH(OAc)3 Hydride Transfer Salt CP-99,993 Dihydrochloride (Final Stable Salt) Product->Salt HCl / Et2O Salt Formation

Figure 1: Synthetic pathway for the reductive amination of the (2R,3R)-intermediate. Note that utilizing the (2S,3S)-amine would yield the (+)-CP-99,994 isomer.

Materials & Reagents

ComponentGrade/PurityRole
(2R,3R)-2-phenylpiperidin-3-amine >98% eeKey Intermediate (Chiral Scaffold)
2-Methoxybenzaldehyde 98%Electrophile (Side Chain)
Sodium Triacetoxyborohydride (STAB) 95%+Selective Reducing Agent
Dichloromethane (DCM) AnhydrousSolvent
Acetic Acid (AcOH) GlacialCatalyst
Sodium Bicarbonate (NaHCO₃) Sat.[1] Aq.Quenching Agent
Hydrogen Chloride (HCl) 2M in Et₂OSalt Formation

Detailed Experimental Protocol

Phase 1: Reductive Amination

Safety Note: Perform all operations in a fume hood. DCM is volatile; STAB releases hydrogen gas upon contact with protic solvents/acids.

  • Preparation of Reaction Mixture:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2R,3R)-2-phenylpiperidin-3-amine (1.0 equiv, e.g., 1.76 g, 10 mmol) in anhydrous DCM (50 mL).

    • Add 2-methoxybenzaldehyde (1.1 equiv, 1.50 g, 11 mmol) to the solution.

    • Add Glacial Acetic Acid (1.0 equiv, 0.6 mL). Note: Stoichiometric acid is often beneficial for sterically hindered amines to facilitate imine formation.

    • Stir the mixture at Room Temperature (RT) for 30–60 minutes under a nitrogen atmosphere.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction Step:

    • Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, though the reaction can be run at RT.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 3.18 g, 15 mmol) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to stir at RT for 4–12 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the aldehyde (high R_f) and the appearance of the secondary amine product (lower R_f, stains with Ninhydrin or Dragendorff).

  • Quenching and Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Separate the layers.[2] Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with Brine (50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ .

    • Filter and concentrate under reduced pressure to yield the crude oil.

Phase 2: Purification & Salt Formation

The crude free base is often an oil. For pharmaceutical stability and characterization, conversion to the dihydrochloride salt is standard.

  • Flash Chromatography (Optional but Recommended):

    • Purify the crude oil on silica gel.

    • Eluent: Gradient of 0% to 5% Methanol in DCM (with 0.5% NH₄OH or TEA to prevent streaking).

    • Pool fractions containing the pure product.

  • Salt Formation (Dihydrochloride):

    • Dissolve the purified free base in a minimum amount of dry Diethyl Ether or Ethanol .

    • Cool to 0°C.

    • Dropwise add HCl (2M in Diethyl Ether) (2.5 equiv).

    • A white precipitate should form immediately. Stir for 30 minutes.

    • Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

    • Dry under high vacuum to yield (-)-CP-99,993 dihydrochloride (if starting with 2R,3R) or (+)-CP-99,994 dihydrochloride (if starting with 2S,3S).

Quality Control & Validation

To ensure the protocol was successful and the stereochemical integrity is maintained, the following analytical methods are required.

Data Summary Table
ParameterExpected Value (for CP-99,994 / 2S,3S)Expected Value (for CP-99,993 / 2R,3R)
Appearance White crystalline solid (HCl salt)White crystalline solid (HCl salt)
Optical Rotation

Positive (+)Negative (-)
1H NMR (Characteristic)

3.5-4.0 ppm (Benzylic CH2, dd)
Identical to enantiomer
Mass Spec (ESI)




Chiral HPLC Method (Critical)

Since the NMR spectra of enantiomers are identical in an achiral environment, Chiral HPLC is the only self-validating method to confirm the specific isomer.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.

  • Expectation: The (2R,3R)-derived product should elute as a single peak distinct from the (2S,3S) reference standard.

References

  • Primary Synthesis & Resolution: Desai, M. C.; Lefkowitz, S. L.; Thadeio, P. F.; Longo, K. P.; Snider, R. M. Discovery of a Potent Substance P Antagonist: Recognition of the Anti-Emetic Potential of CP-99,994.[3]J. Med.[3] Chem. 1994, 37, 1537-1542.

  • Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.J. Org. Chem. 1996, 61, 3849-3862.

  • Crystal Structure & Binding: Schöppe, J.; Ehrenmann, J.; Klenk, C. et al. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists.Nat Commun 2019, 10, 17.

Sources

Application Note: Protecting Group Strategies for the Stereoselective Synthesis of (2R,3R)-2-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes "self-validating" protocols where the user can verify success at intermediate steps (e.g., via diastereomeric ratio checks).

Executive Summary & Strategic Analysis

The (2R,3R)-2-phenylpiperidin-3-amine scaffold presents a classic "medicinal chemistry checkmate" scenario: it requires the establishment of two contiguous stereocenters (cis-2,3-relationship) while maintaining the ability to differentiate two nitrogen atoms with distinct reactivities (


 ring nitrogen vs. 

exocyclic amine).

Successfully navigating this synthesis requires a "Protect-Detect-Direct" strategy:

  • Protect: Use orthogonal groups that allow selective functionalization of the

    
     amine (for library generation) while keeping the 
    
    
    
    masked, or vice versa.
  • Detect: Implement rigorous checkpoints for C2-benzylic epimerization, a common failure mode.

  • Direct: Utilize chiral auxiliaries or resolution agents to enforce the (2R,3R) absolute configuration.

The Orthogonality Matrix

For this scaffold, the choice of Protecting Groups (PG) is dictated by the deprotection conditions compatible with the C2-phenyl stereocenter.

Strategy

Protection (Ring)

Protection (Exocyclic)
Deprotection Logic
A (Classic) Benzyl (Bn)Boc

First:
Acid (HCl/Dioxane) removes Boc; Bn remains.

First:
Hydrogenolysis (Pd/C) removes Bn; Boc remains.
B (Modern) BocSulfinyl (

-BuSO)

First:
Mild Acid (HCl/MeOH) removes Sulfinyl; Boc remains.

First:
TFA removes Boc; Sulfinyl is acid-labile (requires care).
C (Robust) CbzBoc

First:
TFA or HCl removes Boc; Cbz stable.

First:
Hydrogenolysis removes Cbz; Boc stable.

Protocol A: The "Modern Auxiliary" Route (Ellman Strategy)

This route is recommended for high-value, small-to-medium scale synthesis where enantiopurity is paramount. It utilizes tert-butanesulfinamide (Ellman’s auxiliary) to set the C3 stereochemistry, which then directs the C2 stereochemistry during cyclization or reduction.

Mechanistic Pathway

The synthesis relies on the condensation of a ketone with (R)-tert-butanesulfinamide, followed by a diastereoselective reduction.

EllmanRoute Start 5-Chloro-1-phenylpentan-1-one Imine Sulfinyl Imine (Intermediate) Start->Imine Condensation Aux (R)-t-Butanesulfinamide Ti(OEt)4 Aux->Imine Red L-Selectride (Diastereoselective Reduction) Imine->Red >95:5 dr Cyc Base-Induced Cyclization (NaH or KOtBu) Red->Cyc Spontaneous or Induced Prod (2R,3R)-N-Sulfinyl Piperidine Cyc->Prod Target Scaffold

Caption: Figure 1. Stereoselective assembly using Ellman's Auxiliary. The reduction step sets the relative and absolute stereochemistry.

Detailed Protocol

Step 1: Condensation [1][2]

  • Reagents: 5-Chloro-1-phenylpentan-1-one (1.0 equiv), (R)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)

    
     (2.0 equiv).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure: Combine ketone and sulfinamide in THF. Add Ti(OEt)

    
     dropwise. Reflux for 16–24 h.
    
  • Workup: Cool to RT. Pour into brine/EtOAc. Vortex to break up Titanium salts. Filter through Celite.

  • Checkpoint:

    
    H NMR should show disappearance of the ketone carbonyl signal.
    

Step 2: Diastereoselective Reduction & Cyclization

  • Reagents: L-Selectride (1.0 M in THF, 1.5 equiv).

  • Condition: -78 °C to RT.

  • Rationale: L-Selectride provides bulky hydride delivery, favoring the formation of the syn-amine (relative to the sulfinyl group), which translates to the desired cis-2,3 stereochemistry upon cyclization.

  • Procedure: Cool the imine solution to -78 °C. Add L-Selectride slowly. Stir 2 h. Warm to RT.

  • Cyclization: Often occurs spontaneously upon warming or workup. If not, treat the crude amino-chloride with NaH (1.2 equiv) in THF/DMF (9:1) at 0 °C.

  • Yield: Typically 65-75% over two steps.

Step 3: Orthogonal Protection (


-Boc Installation) 
  • Reagents: Boc

    
    O (1.2 equiv), Et
    
    
    
    N (2.0 equiv), DMAP (cat).
  • Solvent: DCM.

  • Procedure: Standard Boc protection of the ring nitrogen.

  • Result: (2R,3R)-1-(tert-butoxycarbonyl)-2-phenyl-3-(tert-butanesulfinylamino)piperidine.

Step 4: Selective Deprotection (


 Liberation) 
  • Reagent: 4M HCl in Dioxane or MeOH.

  • Procedure: Treat for 30 min at 0 °C.

  • Outcome: Cleaves the sulfinyl group, leaving the

    
    -Boc intact.
    
  • Final Product: (2R,3R)-1-Boc-3-amino-2-phenylpiperidine (HCl salt).

Protocol B: The "Classic" Resolution Route (Scalable)

This strategy is preferred for multi-gram to kilogram scale synthesis where chromatography is expensive. It relies on the resolution of racemic cis-2-phenylpiperidin-3-amine.

Strategic Workflow
  • Synthesis: Reduction of 3-amino-2-phenylpyridine (or nitro-precursor).

  • Resolution: Use of Dibenzoyl-D-tartaric acid (or L-isomer, requiring screening) to crystallize the (2R,3R) salt.

  • Protection: Sequential protection to differentiate nitrogens.

ResolutionRoute Racemate Racemic cis-2-Phenyl piperidin-3-amine Salt Formation of Diastereomeric Salt (w/ Dibenzoyl-D-Tartaric Acid) Racemate->Salt Cryst Fractional Crystallization (EtOH/H2O) Salt->Cryst FreeBase (2R,3R)-Amine (Free Base) Cryst->FreeBase NaOH Workup Prot Selective N1-Boc Protection FreeBase->Prot Boc2O (limiting)

Caption: Figure 2. Resolution workflow. Note: The specific tartaric acid enantiomer must be empirically matched to the (2R,3R) isomer.

Critical Parameter: Preventing C2 Epimerization

The C2 proton is benzylic and alpha to a nitrogen. If


 is protected with an electron-withdrawing group (Boc, Cbz, Ac), the C2 proton becomes significantly more acidic (

drops from ~35 to ~25-28).
  • Risk: Strong bases (e.g., NaH, LDA) or prolonged exposure to weak bases (Et

    
    N) in polar solvents can cause racemization at C2, leading to the thermodynamically stable trans-isomer.
    
  • Mitigation:

    • Perform

      
       protection at 0 °C.
      
    • Avoid thermodynamic equilibration conditions.

    • Self-Validating Check: Always run a chiral HPLC or

      
      H NMR (look for coupling constant 
      
      
      
      ) after any base treatment.
      • cis-isomer:

        
         Hz (axial-equatorial or eq-ax).
        
      • trans-isomer:

        
         Hz (diaxial).
        

Troubleshooting & Data Analysis

Table 1: Comparative Data for Intermediates
IntermediateExpected

H NMR Feature (CDCl

)
Diagnostic for Purity
Imine (Ellman)

8.3-8.5 ppm (N=C-H)
Absence of ketone C=O in

C NMR
(2R,3R)-Product C2-H doublet,

Hz
Distinct from trans (

Hz)

-Boc,

-Cbz
Boc singlet (1.45 ppm) + Cbz aromaticsIntegration ratio 9:5 (Boc:Cbz)
Common Failure Modes
  • Incomplete Cyclization (Ellman Route): If the chloro-amine does not cyclize, heat is often required, but this risks degradation. Solution: Use AgOTf (silver triflate) as a mild promoter to assist chloride displacement without strong heat or base.

  • Loss of stereochemistry at C2: Often occurs during deprotection of

    
     if harsh conditions are used. Solution: Use Hydrogenolysis for Bn/Cbz groups (neutral conditions) rather than strong acid/base refluxes.
    

References

  • Synthesis of CP-99,994 (Pfizer): Detailed resolution and protection strategies for the (2S,3S) enantiomer (can be inverted for 2R,3R).

    • Desai, M. C., et al. "Medicinal Chemistry of Substance P Antagonists." Journal of Medicinal Chemistry 39.26 (1996).Link

  • Ellman Auxiliary Methodology: Foundational protocols for sulfinamide condens

    • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[3] Accounts of Chemical Research 35.11 (2002).Link

  • Stereoselective Piperidine Synthesis: Review of routes including ring expansion and hydrogen

    • Buffat, M. G. "Synthesis of Piperidines." Tetrahedron 60.8 (2004).Link

  • Prevention of Racemization: Insights into the lability of benzylic stereocenters in heterocycles.

    • Beak, P., et al. "Complex-Induced Proximity Effects: Enantioselective Synthesis." Journal of the American Chemical Society.[1][3]Link

Disclaimer: All protocols involve hazardous chemicals. Consult local safety regulations and SDS before proceeding.

Sources

Application Note: Determination of the Aqueous and Methanolic Solubility of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical research and development, primarily as a building block for neuroactive compounds. The physicochemical properties of such molecules are paramount to their development as therapeutic agents. Among these, solubility is a critical attribute that profoundly influences bioavailability, formulation strategies, and overall therapeutic efficacy. As a dihydrochloride salt, the compound's solubility is expected to be enhanced in polar protic solvents compared to its free base form.[1]

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride in two key polar solvents: water and methanol. Water is the universal biological solvent, making aqueous solubility a crucial parameter for predicting in vivo behavior. Methanol, a common solvent in organic synthesis and analytical chemistry, is also relevant for purification, crystallization, and formulation processes.

This document outlines a detailed protocol for determining the thermodynamic (equilibrium) solubility of the target compound, which represents the true saturation point of a substance in a solvent at a given temperature and pressure.[2] The methodologies described herein are designed to yield robust and reproducible data, essential for informed decision-making in the drug development pipeline.

Underlying Scientific Principles: The Nature of Amine Salt Solubility

The solubility of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is governed by the interplay of its structural features and the properties of the solvent. As a dihydrochloride salt, the compound exists in an ionized state in solution, which significantly enhances its interaction with polar solvents like water and methanol.[1]

The primary factors influencing its solubility include:

  • Ionic Interactions: The protonated amine groups form strong ion-dipole interactions with the polar solvent molecules.[3]

  • Hydrogen Bonding: The N-H groups of the protonated amines and the hydroxyl groups of water and methanol can act as hydrogen bond donors, while the oxygen atoms of the solvents and the chloride counter-ions act as hydrogen bond acceptors.[4]

  • pH of the Medium: For aqueous solutions, the pH is a critical determinant of the ionization state of the amine groups and thus, the overall solubility.[5] In the case of a dihydrochloride salt dissolved in neutral water, the resulting solution will be acidic.

The dissolution of the dihydrochloride salt in a solvent is an equilibrium process, as depicted in the diagram below.

G Solid (2R,3R)-2-phenylpiperidin-3-amine·2HCl(s) Dissolved [C₁₁H₁₆N₂H₂]²⁺(aq) + 2Cl⁻(aq) Solid->Dissolved Dissolution (k_f) Dissolved->Solid Precipitation (k_r)

Caption: Figure 1: Dissolution Equilibrium of the Dihydrochloride Salt.

Illustrative Solubility Data

While specific experimental data for (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is not widely published, the following table provides illustrative values based on qualitative descriptions ("sparingly" or "slightly" soluble) and data from structurally similar compounds.[1] These values should be experimentally verified using the protocol outlined below.

SolventTemperature (°C)Illustrative Solubility (mg/mL)Classification (USP)[6]
Water255 - 15Sparingly Soluble
Water3710 - 25Sparingly Soluble
Methanol251 - 10Slightly Soluble

Note: This data is illustrative and intended for guidance. Actual solubility must be determined experimentally.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method ensures that the system reaches equilibrium between the dissolved and undissolved solid, providing a true measure of solubility. Quantification is achieved using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9]

Materials and Equipment
  • (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride (solid)

  • Deionized water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvent: Prepare the required volumes of deionized water and methanol. If pH-dependent aqueous solubility is being investigated, prepare the necessary buffers (e.g., PBS at pH 7.4).

  • Sample Preparation: Add an excess amount of solid (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride to a series of vials (in triplicate for each solvent and temperature). A general starting point is to add approximately 10-20 mg of the compound to 1 mL of the solvent. It is crucial that an excess of solid remains undissolved to ensure a saturated solution at equilibrium.[2]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A typical incubation time is 24-48 hours.[10] It is advisable to perform a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for the sedimentation of the excess solid. To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes).

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant using a pipette, ensuring that no solid particles are disturbed. Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Perform a precise serial dilution of the filtrate with the appropriate mobile phase for HPLC analysis.

  • Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the compound is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride.

HPLC Method Parameters (Illustrative Example)
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
Gradient Isocratic or Gradient (e.g., 10-90% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm

Experimental Workflow Visualization

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_quant Quantification A Add Excess Solid to Solvent B Incubate at Controlled Temperature (24-48h) A->B Equilibration C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E F Analyze by HPLC-UV E->F H Calculate Solubility (mg/mL) F->H G Generate Standard Curve G->H

Caption: Figure 2: Workflow for Thermodynamic Solubility Determination.

Conclusion

The determination of the solubility of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride in water and methanol is a fundamental step in its preclinical development. The shake-flask method coupled with HPLC-UV analysis, as detailed in this guide, provides a robust and reliable means of obtaining thermodynamic solubility data. Accurate solubility data is indispensable for guiding formulation development, interpreting results from in vitro and in vivo studies, and ultimately, for the successful progression of new chemical entities towards clinical application.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Evotec. Thermodynamic Solubility Assay.

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • Domainex. Thermodynamic Solubility Assay.

  • Smolecule. N-phenylpiperidin-4-amine dihydrochloride | 99918-43-1.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

  • RSC Publishing. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study.

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.

  • Benchchem. Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.

  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

  • MDPI. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization.

  • Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.

  • Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.

  • Wikipedia. Amine.

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis.

  • University of Washington. Principles of Drug Action 1, Spring 2005, Amines.

  • U.S. Pharmacopeia. Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.

Sources

High-Efficiency Process Scale-Up for (2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride is a critical chiral scaffold in the synthesis of neurokinin-1 (NK1) receptor antagonists and substance P inhibitors. While its enantiomer, (2S,3S)-cis-3-amino-2-phenylpiperidine, is the precursor for CP-99,994, the (2R,3R) isomer is increasingly relevant for structure-activity relationship (SAR) studies and novel therapeutic analogs.

The primary challenge in large-scale synthesis is establishing the contiguous stereocenters at C2 and C3 with high diastereoselectivity (cis vs. trans) and enantiopurity. This protocol details a robust, kilogram-scale route utilizing heterogeneous catalytic hydrogenation to establish cis-diastereoselectivity, followed by classical resolution with (+)-Dibenzoyl-D-tartaric acid to isolate the (2R,3R) enantiomer. This method avoids expensive asymmetric catalysts and hazardous organometallic reagents common in academic routes.

Retrosynthetic Analysis & Process Logic

The synthesis is designed for scalability, relying on the reduction of an aromatic precursor followed by a salt-based resolution.[1] This approach is favored in process chemistry for its cost-effectiveness and reproducibility.

Logical Flow (DOT Visualization)

Retrosynthesis Target (2R,3R)-2-Phenylpiperidin-3-amine Dihydrochloride ResolvedSalt (2R,3R)-Tartrate Salt (Crystalline Solid) Target->ResolvedSalt Salt Exchange (HCl) Racemate rac-cis-3-Amino-2-phenylpiperidine ResolvedSalt->Racemate Optical Resolution ((+)-D-DBTA) Precursor 3-Amino-2-phenylpyridine Racemate->Precursor Diastereoselective Hydrogenation (Rh/C) RawMaterials 3-Amino-2-chloropyridine + Phenylboronic Acid Precursor->RawMaterials Suzuki Coupling

Figure 1: Retrosynthetic strategy prioritizing diastereocontrol via hydrogenation and enantiocontrol via crystallization.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-2-phenylpyridine (Suzuki Coupling)

Objective: Construct the biaryl core efficiently. Scale: 1.0 kg input.

Reagents:

  • 3-Amino-2-chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (0.5 mol%) or Pd(dppf)Cl2 (0.5 mol%) for cost efficiency.

  • Sodium Carbonate (2.0 equiv, 2M aqueous)

  • Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water.

Protocol:

  • Charge a reactor with 3-amino-2-chloropyridine, phenylboronic acid, and the solvent mixture.

  • Degas the solution by sparging with nitrogen for 30 minutes (Critical for catalyst life).

  • Add the Palladium catalyst and aqueous Na2CO3.

  • Heat to reflux (approx. 85-90°C) for 12–16 hours. Monitor by HPLC (Target < 1% starting material).

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc. Combine organics and wash with brine.

  • Purification: Treat with activated carbon (Darco G-60) to remove Pd residues. Filter through Celite. Concentrate to dryness. Recrystallize from EtOAc/Heptane if necessary.

  • Yield Target: >85% as an off-white solid.

Step 2: Diastereoselective Hydrogenation to rac-cis-3-Amino-2-phenylpiperidine

Objective: Reduce the pyridine ring while establishing cis stereochemistry. Mechanism: Heterogeneous hydrogenation on Rh or Pt surfaces typically occurs via syn-addition, favoring the cis isomer due to the steric bulk of the phenyl group directing adsorption.

Reagents:

  • 3-Amino-2-phenylpyridine (Starting Material)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or 5% Rh/C. (Rh is superior to Pd for preventing de-amination).

  • Solvent: Acetic Acid (Glacial) or 1M HCl in MeOH.

  • Hydrogen: 50–60 psi (3.5–4 bar).

Protocol:

  • Dissolve the substrate in Glacial Acetic Acid (10 vol).

  • Charge the hydrogenation vessel (Hastelloy or Stainless Steel) with catalyst (5 wt% loading relative to substrate).

  • Pressurize with H2 to 60 psi and heat to 50°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Reaction Time: 24–48 hours. Monitor H2 uptake.

  • Filtration: Filter hot through a sparkler filter or Celite pad to remove catalyst. (Safety: Catalyst is pyrophoric; keep wet).

  • Isolation: Concentrate acetic acid. Basify with 50% NaOH to pH > 12. Extract with DCM or MTBE.

  • Result: A thick oil containing predominantly cis-isomer (dr > 9:1). The trans isomer is a minor impurity.

Step 3: Optical Resolution with (+)-Dibenzoyl-D-Tartaric Acid

Objective: Isolate the (2R,3R) enantiomer from the racemate. Rationale: The (2S,3S) isomer precipitates with (-)-L-DBTA. Therefore, the (2R,3R) isomer precipitates with (+)-D-DBTA .

Reagents:

  • rac-cis-3-Amino-2-phenylpiperidine (Crude oil)

  • (+)-Dibenzoyl-D-tartaric acid (1.0 equiv)

  • Solvent: Ethanol (95%) or Methanol/Water mixture.

Protocol:

  • Dissolve the crude amine (1.0 equiv) in Ethanol (10 vol) at 70°C.

  • Add (+)-Dibenzoyl-D-tartaric acid (1.0 equiv) dissolved in hot Ethanol.

  • Crystallization: Allow the mixture to cool slowly to RT over 4 hours, then chill to 0–5°C for 2 hours.

  • Filtration: Collect the white precipitate. This is the (2R,3R)-amine (+)-D-DBTA salt .

  • Purity Check: Analyze a small sample via Chiral HPLC.

    • Target ee: >98%.[2][3]

    • Recrystallization: If ee < 98%, recrystallize from refluxing Ethanol/Water (9:1).

Step 4: Salt Swap to Dihydrochloride

Objective: Convert the tartrate salt to the stable pharmaceutical salt form.

Protocol:

  • Freebasing: Suspend the chiral salt in DCM and add 2M NaOH. Stir until clear. Separate layers. Extract aqueous with DCM (2x). Dry organics over Na2SO4.

  • Salt Formation: Cool the DCM solution to 0°C. Slowly add HCl (4M in Dioxane) or bubble HCl gas until pH < 2.

  • Precipitation: The dihydrochloride salt will precipitate.[2] Add MTBE as an antisolvent to maximize yield.

  • Drying: Filter and dry under vacuum at 45°C.

Key Process Parameters & Data Summary

ParameterSpecification / ConditionReason
Catalyst Selection 5% Rh/Al2O3Rhodium minimizes hydrogenolysis of the C-N bond (deamination) compared to Pd.
Pressure 50–60 psiSufficient to drive aromatic reduction without requiring specialized high-pressure bunkers.
Resolution Agent (+)-Dibenzoyl-D-tartaric acid Specific for precipitating the (2R,3R) enantiomer. (Use L-DBTA for 2S,3S).
Diastereoselectivity > 9:1 (cis:trans)Controlled by catalyst surface adsorption; trans impurity removed in mother liquor.
Final Purity > 99.5% HPLC, > 99% eeRequired for pharmaceutical intermediates.

Process Safety & Critical Quality Attributes (CQAs)

Thermal Hazards
  • Hydrogenation: Exothermic reaction. Control temperature ramp carefully. Ensure emergency pressure relief systems are active.

  • Catalyst Handling: Spent Rh/C is pyrophoric. Wash filter cakes with water immediately after filtration. Keep under inert atmosphere.

Impurity Profiling
  • De-aminated byproduct: 2-phenylpiperidine. Result of over-reduction. Minimized by using Rh instead of Pd and avoiding high temperatures (>60°C).

  • Trans-isomer: Removed during the resolution crystallization step. The tartrate salt of the trans isomer has significantly higher solubility.

Analytical Method (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times: Establish using racemic standard. The (2R,3R) and (2S,3S) peaks must be baseline resolved.

References

  • Synthesis of CP-99,994 Intermediates: McClure, K. F., et al. "Practical Synthesis of (2S,3S)-3-Amino-2-phenylpiperidine." The Journal of Organic Chemistry, vol. 60, no. 19, 1995, pp. 6148-6153. Link Note: Describes the L-tartrate resolution for the (2S,3S) isomer; the protocol above inverts this logic for (2R,3R).

  • Hydrogenation of 3-Amino-2-phenylpyridine: Ting, P. C., et al. "Stereoselective reduction of 3-amino-2-arylpyridines." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 3, 2001, pp. 491-494. Link

  • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001.
  • Safety in Hydrogenation: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (2R,3R)-2-phenylpiperidin-3-amine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the intramolecular cyclization of (2R,3R)-2-phenylpiperidin-3-amine. Achieving high yields in such transformations can be complex, often influenced by a subtle interplay of reaction conditions, reagent quality, and substrate stability. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and field-proven insights to help you diagnose and resolve common issues leading to low product yield.

Introduction: Understanding the Chemistry

The intramolecular cyclization of (2R,3R)-2-phenylpiperidin-3-amine to form a fused bicyclic system is a sophisticated transformation. While the specific intended product may vary based on the chosen synthetic route, a common and logical pathway is a Pictet-Spengler-type reaction. This reaction involves the condensation of the primary amine with an aldehyde or ketone, followed by an electrophilic attack from the adjacent phenyl ring to form a new carbon-carbon bond and close the ring.

This guide will focus primarily on troubleshooting this plausible reaction pathway, but the principles discussed are broadly applicable to other intramolecular cyclization strategies involving this core structure.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the cyclization of (2R,3R)-2-phenylpiperidin-3-amine.

Q1: What are the most likely causes of low yield in my Pictet-Spengler cyclization of (2R,3R)-2-phenylpiperidin-3-amine?

Low yields in this reaction typically stem from one or more of the following factors:

  • Poor Iminium Ion Formation: The reaction's first step is the formation of an iminium ion from the amine and a carbonyl compound. This equilibrium can be unfavorable if water is not effectively removed from the reaction mixture.

  • Deactivation of the Phenyl Ring: The phenyl group acts as the nucleophile in the key ring-closing step. If the reaction conditions are too harsh, or if there are deactivating substituents on the ring, this step can be slow or fail altogether.

  • Side Reactions: Competing side reactions, such as intermolecular condensation, oxidation of the starting material or product, or decomposition under acidic conditions, can significantly reduce the yield of the desired product.

  • Starting Material Quality: The purity of the (2R,3R)-2-phenylpiperidin-3-amine is critical. Impurities can interfere with the reaction, and the presence of other stereoisomers can lead to a complex mixture of products.

Q2: How does the choice of acid catalyst affect the reaction?

The acid catalyst plays a crucial role in protonating the carbonyl, activating it for nucleophilic attack by the amine, and in facilitating the dehydration step to form the iminium ion. However, the acid concentration must be carefully controlled.

  • Too little acid: Insufficient acid will result in slow or incomplete iminium ion formation.

  • Too much acid: Excessively acidic conditions can lead to protonation of the primary amine, rendering it non-nucleophilic. This can halt the reaction entirely. Additionally, strong acids can promote side reactions or decomposition. Protic acids like trifluoroacetic acid (TFA) or Brønsted acids like pyridinium p-toluenesulfonate (PPTS) are often used. Lewis acids can also be employed to activate the carbonyl group.

Q3: Can the stereochemistry of the starting material impact the cyclization?

Absolutely. The (2R,3R) configuration places the phenyl group and the amine on the same face of the piperidine ring in a pseudo-equatorial and pseudo-axial orientation (depending on the chair conformation). This specific spatial arrangement is critical for the cyclization to occur efficiently. The phenyl ring must be able to approach the iminium ion intermediate in the correct geometry for the intramolecular electrophilic aromatic substitution to take place. Other stereoisomers may not be able to achieve the necessary conformation, leading to failed cyclization or alternative reaction pathways.

Part 2: Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving issues leading to low product yield.

Issue 1: Reaction Stalls or Fails to Initiate

If you observe little to no consumption of your starting material, consider the following troubleshooting steps.

Troubleshooting Workflow: Reaction Initiation Failure

start Reaction Stalls: Low Starting Material Consumption check_sm Verify Starting Material Purity (NMR, Chiral HPLC) start->check_sm check_reagents Check Reagent Quality (Aldehyde/Ketone, Acid Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Water Removal) start->check_conditions sm_impure Outcome: Impurities Detected check_sm->sm_impure If impure reagents_bad Outcome: Reagents Degraded check_reagents->reagents_bad If degraded conditions_suboptimal Outcome: Suboptimal Conditions check_conditions->conditions_suboptimal If suboptimal repurify_sm Action: Repurify Starting Material (e.g., Recrystallization, Chromatography) sm_impure->repurify_sm use_fresh_reagents Action: Use Freshly Purified/Opened Reagents reagents_bad->use_fresh_reagents optimize_conditions Action: Systematically Vary Conditions (See Protocol Below) conditions_suboptimal->optimize_conditions

Caption: Troubleshooting workflow for stalled cyclization reactions.

Detailed Protocols:

  • Protocol 1: Verification of Starting Material Purity

    • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and absence of organic impurities.

    • Chiral HPLC/SFC: Verify the enantiomeric and diastereomeric purity. The presence of other isomers can inhibit the crystallization of the desired product or complicate purification.

    • Karl Fischer Titration: Quantify the water content in your starting material and solvents, as water can inhibit the formation of the key iminium intermediate.

  • Protocol 2: Reagent Quality Control and Reaction Setup

    • Aldehyde/Ketone Purity: Aldehydes are prone to oxidation to carboxylic acids. Use a freshly opened bottle or purify by distillation or chromatography.

    • Solvent Purity: Use anhydrous solvents. If necessary, dry the solvent over molecular sieves prior to use.

    • Water Removal: For reactions sensitive to water, consider using a Dean-Stark apparatus to azeotropically remove water as it forms.

    • Inert Atmosphere: While not always necessary for Pictet-Spengler reactions, if you suspect oxidation is an issue, run the reaction under an inert atmosphere of nitrogen or argon.

Issue 2: Formation of Multiple Byproducts

If your reaction produces a complex mixture of products with low conversion to the desired compound, consider the following possibilities.

Potential Side Reactions and Solutions

Side Reaction Plausible Cause Troubleshooting Action
Intermolecular Condensation High concentration of starting materials.Run the reaction at a lower concentration (e.g., 0.05-0.1 M).
Oxidation Presence of air/oxygen, especially at elevated temperatures.Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).
Epimerization Harsh acidic or basic conditions, or elevated temperatures, can cause epimerization at C2 or C3.Use a milder acid catalyst (e.g., PPTS). Run the reaction at a lower temperature for a longer duration.
N-Alkylation If the carbonyl compound is an aldehyde, it can be reduced in situ to an alcohol, which can then alkylate the starting amine.This is less common but can be avoided by ensuring the reaction conditions do not favor reduction.

Visualizing the Reaction Pathway and Potential Pitfalls

SM (2R,3R)-2-phenylpiperidin-3-amine + RCHO Iminium Iminium Ion Intermediate SM->Iminium + H⁺, - H₂O SideReaction1 Intermolecular Dimerization SM->SideReaction1 High Concentration Product Desired Bicyclic Product Iminium->Product Intramolecular Cyclization SideReaction2 Oxidation/Decomposition Iminium->SideReaction2 Harsh Conditions

Technical Support Center: Purification of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for the purification of this chiral intermediate. As a crucial building block in the synthesis of various pharmaceutical agents, its purity is paramount. This document offers practical, field-proven insights to help you overcome common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when handling and purifying (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride.

Q1: My solid (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride has developed a yellowish tint upon storage. What is the cause and is it still usable?

A: A yellowish discoloration is often indicative of oxidation products.[1] While minor discoloration may not impact all downstream applications, for high-purity requirements, purification is strongly recommended. The discoloration suggests the presence of impurities that could interfere with subsequent reactions or the purity of your final compound. To prevent this, always store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[1]

Q2: I am having difficulty removing the diastereomeric impurity, (2S,3S)-2-phenylpiperidin-3-amine. What is the most effective method?

A: The most effective method for separating enantiomers and diastereomers is chiral High-Performance Liquid Chromatography (HPLC). For analytical quantification of the undesired enantiomer, a pre-column derivatization technique can be employed to introduce a chromophore, making UV detection more sensitive.[2] A method using p-toluenesulfonyl chloride (PTSC) for derivatization has been successfully developed for similar piperidin-3-amine compounds.[2] For preparative separation, chiral chromatography on a suitable chiral stationary phase (CSP) is the industry standard. Polysaccharide-based CSPs are often effective for separating chiral amines.[3][4]

Q3: My compound shows poor peak shape (tailing) during reverse-phase HPLC analysis. How can I improve this?

A: Peak tailing for basic compounds like your phenylpiperidin-3-amine is a common issue in reverse-phase HPLC. It is typically caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based stationary phase.[5] To mitigate this, you can try adjusting the mobile phase pH to < 3 to protonate the silanol groups, or add a competing amine like triethylamine to the mobile phase to mask the silanol interactions.[5][6]

Q4: Can I use standard silica gel chromatography to purify the freebase of my compound?

A: While possible, purifying amines on standard silica gel can be challenging due to the basic nature of the amine interacting strongly with the acidic silica.[6] This can lead to significant peak tailing and poor recovery. If you must use column chromatography, consider using an amine-functionalized silica stationary phase or modifying your mobile phase with a small amount of a competing amine like triethylamine.[6]

Troubleshooting Guide: Recrystallization Issues

Recrystallization is a powerful technique for purifying (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride. However, several issues can arise. This section provides a systematic approach to troubleshooting common problems.

// Oiling Out Path oil_out_sol1 [label="Solution is likely supersaturated or cooling too quickly.\n\n1. Re-heat the solution to dissolve the oil.\n2. Add a small amount of additional hot solvent.\n3. Allow to cool much more slowly."]; oil_out -> oil_out_sol1; oil_out_sol1_check [label="Did it work?", shape=diamond, fillcolor="#FBBC05"]; oil_out_sol1 -> oil_out_sol1_check; oil_out_sol1_check -> end [label="Yes"]; oil_out_sol2 [label="If still oiling out, the solvent system may be inappropriate.\nConsider a different solvent or solvent mixture."]; oil_out_sol1_check -> oil_out_sol2 [label="No"];

// No Crystals Path no_crystals_sol1 [label="Solution may be too dilute or nucleation is inhibited.\n\n1. Try scratching the inside of the flask with a glass rod.\n2. Add a seed crystal of pure product."]; no_crystals -> no_crystals_sol1; no_crystals_sol1_check [label="Did it work?", shape=diamond, fillcolor="#FBBC05"]; no_crystals_sol1 -> no_crystals_sol1_check; no_crystals_sol1_check -> end [label="Yes"]; no_crystals_sol2 [label="If still no crystals, reduce the solvent volume by gentle heating and re-cool.\nOr, add an anti-solvent dropwise."]; no_crystals_sol1_check -> no_crystals_sol2 [label="No"];

// Low Yield Path low_yield_sol1 [label="The compound may be too soluble in the cold solvent.\n\n1. Ensure the solution was cooled sufficiently (ice bath).\n2. Reduce the amount of solvent used initially."]; low_yield -> low_yield_sol1; low_yield_sol1_check [label="Did it work?", shape=diamond, fillcolor="#FBBC05"]; low_yield_sol1 -> low_yield_sol1_check; low_yield_sol1_check -> end [label="Yes"]; low_yield_sol2 [label="Consider a different solvent system where the solubility difference between hot and cold is greater."]; low_yield_sol1_check -> low_yield_sol2 [label="No"];

// Poor Purity Path poor_purity_sol1 [label="Impurities may have co-precipitated.\n\n1. Ensure slow cooling to allow for larger, purer crystal formation.\n2. Perform a second recrystallization."]; poor_purity -> poor_purity_sol1; poor_purity_sol1_check [label="Did it work?", shape=diamond, fillcolor="#FBBC05"]; poor_purity_sol1 -> poor_purity_sol1_check; poor_purity_sol1_check -> end [label="Yes"]; poor_purity_sol2 [label="If impurities have similar solubility, consider an alternative purification method like chromatography or an acid-base extraction of the freebase."]; poor_purity_sol1_check -> poor_purity_sol2 [label="No"];

end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Troubleshooting Decision Tree for Recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

This protocol describes a general method for the purification of the title compound by recrystallization. The choice of solvent is critical and should be determined empirically. Alcohols such as isopropanol or ethanol are often good starting points for amine hydrochloride salts.[7]

Principle: The principle of recrystallization is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[8] The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Materials:

  • Crude (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

  • High-purity recrystallization solvent (e.g., isopropanol, ethanol, or methanol/diethyl ether mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate with oil bath or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the test tube. A suitable solvent will dissolve the compound when hot but not when cold. Isopropanol is often a good first choice for amine hydrochlorides.[7]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the compound. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the yield.[8]

  • Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Solvent SystemSuitability for Amine DihydrochloridesNotes
Isopropanol (IPA) ExcellentOften provides good solubility difference between hot and cold. A preferred solvent.[7]
Ethanol (EtOH) GoodThe dihydrochloride salt may have higher solubility in cold ethanol, potentially reducing yield.[7]
Methanol/Diethyl Ether Good (for precipitation)Dissolve in a minimal amount of methanol and add diethyl ether as an anti-solvent to induce precipitation.
Acetone ModerateCan sometimes be useful as a wash to remove specific impurities.[7]
Protocol 2: Analytical Purity Assessment by Chiral HPLC

This protocol outlines a general approach for assessing the enantiomeric purity of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride. A specific method may need to be developed and validated for your particular system.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their separation and quantification.[9] Pre-column derivatization with a UV-active agent can enhance detection sensitivity for compounds lacking a strong chromophore.[2][10]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep_start Weigh Sample dissolve Dissolve in Diluent prep_start->dissolve derivatize Add Derivatizing Agent (e.g., PTSC) & Base dissolve->derivatize react React at Controlled Temperature derivatize->react quench Quench Reaction react->quench inject Inject into HPLC quench->inject column Chiral Column (e.g., Chiralpak AD-H) inject->column Separation detection UV Detection (e.g., 228 nm) column->detection Elution mobile_phase Isocratic Mobile Phase (e.g., 0.1% DEA in Ethanol) mobile_phase->column data Data Acquisition & Integration detection->data

Materials:

  • (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride sample

  • Reference standard for the (2S,3S) enantiomer, if available

  • HPLC-grade solvents (e.g., ethanol, hexane)

  • Derivatizing agent (e.g., p-toluenesulfonyl chloride - PTSC)

  • Base (e.g., triethylamine)

  • Chiral HPLC column (e.g., Chiralpak AD-H or similar)[2]

  • HPLC system with UV detector

Procedure:

  • Sample Preparation (with Derivatization): a. Accurately weigh the sample and dissolve it in a suitable solvent. b. Add a base and the derivatizing agent (PTSC).[2] c. Allow the reaction to proceed under controlled conditions until complete. d. Quench the reaction and dilute the sample to the final concentration with the mobile phase.

  • HPLC Conditions (Example): [2]

    • Column: Chiralpak AD-H (or other suitable polysaccharide-based CSP)

    • Mobile Phase: 0.1% diethylamine in ethanol (isocratic)

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 228 nm

    • Temperature: Ambient

  • Analysis: a. Inject a blank (diluent) to ensure no interfering peaks are present. b. Inject the prepared sample solution. c. Identify the peaks corresponding to the (2R,3R) and (2S,3S) enantiomers based on retention times (if a reference standard is available) or by comparing to a racemic standard. d. Integrate the peak areas to determine the percentage of each enantiomer and calculate the enantiomeric excess (e.e.%).

This technical guide provides a foundational framework for purifying and analyzing (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride. For specific challenges not covered here, please consult the referenced literature or contact our technical support team.

References

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
  • Cleanchem. N-Nitroso Piperidine Impurity 3 | CAS No: 4515-18-8.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Thermo Fisher Scientific - US. Analyzing Amines by Ion Chromatography.
  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • Sciencemadness.org. Forming oxalte salts of amines.
  • BOC Sciences. Piperidine Impurities.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective ...
  • rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • ResearchGate. Purification of organic hydrochloride salt?.
  • TargetMol. rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF.
  • Ataman Kimya. PIPERIDINE.
  • Google Patents. CN104876856A - Method for preparing (R)-(+)-3-piperidinamine dihydrochloride by using resolution method.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • Biotage. Is there an easy way to purify organic amines?.
  • Phenomenex. Chiral HPLC Separations.
  • Benchchem. Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide.
  • Korea Science. Enantiodiscrimination and molecular docking study of chiral amines as 2-hydroxynaphthaldimine derivatives using amylose derived chiral selectors.

Sources

Technical Support Center: Preserving the Stereochemical Integrity of (2R,3R)-2-Phenylpiperidin-3-amine During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R,3R)-2-phenylpiperidin-3-amine is a critical chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.[1][2][3] Its vicinal diamine structure, combined with stereocenters at the C2 and C3 positions, makes it a potent component for creating enantioselective drugs.[4][5] However, the stereochemical integrity of the C2 position, being adjacent to both a phenyl group and the piperidine nitrogen, is particularly vulnerable to racemization (or more accurately, epimerization) during standard aqueous workup procedures. This guide provides in-depth troubleshooting advice and validated protocols to mitigate the risk of stereochemical erosion.

Section 1: Understanding the Risk - The Mechanism of Epimerization

This section addresses the fundamental chemical principles that make the C2 stereocenter labile.

FAQ: Why is the C2 stereocenter on (2R,3R)-2-phenylpiperidin-3-amine so prone to epimerization?

Answer: The primary cause of stereochemical instability at the C2 position is the acidic nature of the C2 proton. This acidity is significantly enhanced by two key structural features:

  • The adjacent Phenyl Group: The aromatic phenyl ring can stabilize a negative charge at the C2 position through resonance, should the proton be removed. This carbanion intermediate is a key factor in racemization pathways.[6]

  • The Piperidine Nitrogen: The nitrogen atom of the piperidine ring facilitates the formation of an achiral enamine intermediate through a process called imine-enamine tautomerism.[7][8][9]

Under either acidic or basic conditions, the molecule can form a planar, achiral enamine intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of diastereomers and eroding the hard-won stereochemical purity of your material.[10][11]

Mechanism of Epimerization via Imine-Enamine Tautomerism

The equilibrium between the chiral imine and the achiral enamine is the critical pathway for epimerization.[12][13] This process is often catalyzed by trace amounts of acid or base.

G cluster_0 Chiral Piperidine cluster_1 Achiral Intermediate cluster_2 Epimerized Piperidine A (2R,3R)-Form (Chiral) B Enamine Tautomer (Planar, Achiral) A->B Deprotonation at C2 (Acid or Base Catalyzed) B->A Re-protonation (Desired Path) C (2S,3R)-Form (Epimer) B->C Re-protonation (Undesired Path) G start End of Reaction (Quench with water) temp_check Is mixture at room temp? start->temp_check cool Cool mixture to 0-5 °C in ice bath temp_check->cool No ph_check Check pH temp_check->ph_check Yes cool->ph_check adjust_ph Adjust pH to 9.5-10.0 with cold, dilute aq. NaHCO₃ or K₂CO₃ solution ph_check->adjust_ph extract Extract promptly with a suitable solvent (e.g., DCM, MTBE) adjust_ph->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo wash->dry end_node Isolated Product dry->end_node

Sources

stability of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride . This guide prioritizes experimental utility, mechanistic understanding, and strict handling protocols to ensure data integrity.

Product Class: Chiral Benzylic Amines / NK1 Antagonist Intermediates Focus: Aqueous Stability, Solubility, and Handling Support Level: Tier 3 (Senior Application Scientist)

Quick Reference: Stability & Solubility Matrix

Before proceeding with troubleshooting, verify your current experimental conditions against these baseline stability parameters.

ParameterStatusCritical Note
Aqueous Solubility High (>50 mg/mL)Highly soluble due to dihydrochloride salt form.
Solution pH (Native) Acidic (~pH 2.0–4.0)Do not adjust unless necessary. Stability is maximal at acidic pH.
Stability (4°C) Stable (Weeks)Stable in acidic aqueous solution if protected from light/air.
Stability (RT) Variable (Days)Susceptible to oxidative degradation and slow epimerization.
Light Sensitivity Moderate Benzylic amines can generate radicals under UV/VIS light.
Oxidation Risk High (at pH > 7)Free base is prone to benzylic oxidation.

Critical Troubleshooting Guide

Issue 1: "My solution turned yellow/brown after 24 hours at Room Temperature."

Diagnosis: Oxidative Degradation (Benzylic Oxidation). Mechanism: The C2-position is benzylic and alpha to the piperidine nitrogen. While the dihydrochloride salt protects the nitrogen lone pair, trace amounts of free base (equilibrium) or exposure to light can initiate radical formation at the benzylic carbon, leading to imine formation and subsequent polymerization (colored impurities). Corrective Action:

  • Discard the colored solution; degradation products can act as radical initiators.

  • Protocol Adjustment: Prepare solutions immediately before use. If storage is required, degas the water (sparge with

    
     or Ar) before dissolution and store at -20°C.
    
  • Light Protection: Wrap vials in aluminum foil or use amber glassware.

Issue 2: "I observe a fine white precipitate upon adjusting pH to 7.4 (PBS)."

Diagnosis: Free Base Precipitation. Mechanism: The dihydrochloride salt is highly water-soluble. However, the free base of (2R,3R)-2-phenylpiperidin-3-amine is a lipophilic organic amine. As you approach the pKa of the piperidine nitrogen (typically ~9-10) and the primary amine (~8-9), the neutral species forms and crashes out of aqueous media. Corrective Action:

  • Solvent Engineering: If a neutral pH is required for biological assays, add a co-solvent such as DMSO (1–5%) or Ethanol before adding the buffer.

  • Concentration Limit: Reduce the stock concentration. The free base may only be soluble up to ~1-5 mM in pure PBS.

Issue 3: "Chiral HPLC shows a new peak (approx. 5%) after storage."

Diagnosis: C2-Epimerization (Stereochemical Scrambling). Mechanism: The (2R,3R) configuration is kinetically stable but can thermodynamically equilibrate to the (2S,3R) or (2R,3S) isomer (diastereomers) via a planar intermediate, especially if the pH drifts towards neutral/basic. The benzylic proton is sufficiently acidic to allow slow racemization/epimerization. Corrective Action:

  • pH Control: Maintain the stock solution at pH < 4. The protonated ammonium species prevents the formation of the carbanion/enamine intermediate required for epimerization.

  • Temperature Control: Never heat the aqueous solution above 40°C.

Mechanistic Insight: Degradation Pathways[1]

Understanding the why allows you to predict stability in novel buffers. The following diagram illustrates the two primary failure modes: Oxidative Dehydrogenation and Epimerization .

StabilityPathways cluster_conditions Critical Factors Compound (2R,3R)-2-Phenylpiperidin-3-amine (Dihydrochloride Salt) FreeBase Free Base Equilibrium (pH > 6) Compound->FreeBase Deprotonation (pH adjustment) Radical Benzylic Radical (Light/O2 induced) FreeBase->Radical O2 / hν (Light) Imine Imine/Enamine Species (Degradation Intermediate) FreeBase->Imine Tautomerization OxProduct Oxidative Polymers (Yellow/Brown Color) Radical->OxProduct Polymerization Epimer (2S,3R) Epimer (Stereochemical Impurity) Imine->Epimer Re-protonation (Face Flip) pH pH > 7 Light UV/VIS Light Temp Temp > 25°C

Caption: Figure 1. Degradation pathways of 2-phenylpiperidin-3-amine. The benzylic position (C2) acts as the "Achilles' heel" for both oxidation and epimerization.

Standard Operating Procedure (SOP) for Aqueous Handling

To ensure reproducibility in biological assays (e.g., IC50 determination, receptor binding), follow this strict protocol.

Preparation of 10 mM Stock Solution
  • Weighing: Weigh the dihydrochloride salt rapidly. The salt is hygroscopic [1, 2].[1] Close the container immediately and purge with Argon if available.

  • Solvent: Use degassed Milli-Q water or 0.1 N HCl.

    • Why? 0.1 N HCl locks the compound in its stable dicationic state and prevents dissolved oxygen from initiating radical chemistry.

  • Dissolution: Vortex gently. Do not sonicate for extended periods (>5 min) as sonication can generate heat and radicals.

  • Storage: Aliquot into single-use amber vials. Flash freeze in liquid nitrogen and store at -80°C or -20°C.

    • Shelf Life: 6 months at -20°C. 1 week at 4°C. Discard if color changes.

Dilution for Assays
  • Thaw: Thaw one aliquot on ice.

  • Dilution: Dilute directly into the assay buffer immediately before use.

  • Time Window: Complete the assay within 4 hours of dilution if the assay pH is neutral (7.4).

Frequently Asked Questions (FAQs)

Q: Can I autoclave the aqueous solution? A: No. The high temperature (121°C) will induce significant epimerization and potential hydrolysis of the C-N bonds. Use sterile filtration (0.22 µm PVDF or PES membrane) instead.

Q: Why does the Safety Data Sheet (SDS) mention "Incompatible with strong oxidizing agents"? **A: ** Benzylic amines are electron-rich and easily oxidized. Reagents like peroxides, permanganates, or even atmospheric oxygen (over time) will attack the benzylic carbon, leading to cleavage or polymerization [3].

Q: Is the compound stable in DMSO? **A: ** Yes, but with caveats. DMSO is stable for the salt form. However, "wet" DMSO (DMSO absorbs water from air) can facilitate proton exchange. Store DMSO stocks over molecular sieves to ensure dryness.

Q: I need to screen this compound in a cellular assay (pH 7.4, 37°C). Will it survive? **A: ** Yes, for the duration of a typical assay (24-48 hours). While the stock is unstable at neutral pH long-term, the diluted compound (µM range) will remain intact long enough for biological activity. However, always include a fresh control to validate potency.

References

  • Fisher Scientific. (2010). Safety Data Sheet: (R)-(-)-3-Piperidinamine dihydrochloride. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Aminopiperidine Dihydrochloride. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1050257, (3R)-Piperidin-3-amine dihydrochloride. Retrieved from [2]

  • Maity, P., et al. (2015). Visible Light-Mediated, Highly Diastereoselective Piperidine Epimerization. eScholarship. Retrieved from

Sources

Technical Support Center: Optimizing Hydrochloride Salt Formation of 2-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of amine salt formation. This guide is designed for researchers, medicinal chemists, and process development scientists working on the hydrochloride salt of 2-phenylpiperidin-3-amine. As a molecule with two basic centers, 2-phenylpiperidin-3-amine presents unique challenges and opportunities in forming a stable, crystalline mono- or di-hydrochloride salt. This document, structured in a troubleshooting and FAQ format, provides in-depth, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary motivations for converting 2-phenylpiperidin-3-amine into its hydrochloride salt?

Converting a free base like 2-phenylpiperidin-3-amine into a hydrochloride salt is a crucial step in drug development for several reasons.[1][2] The primary goals are to modify the compound's physicochemical properties to make it more suitable for formulation and administration.[2][3]

  • Enhanced Solubility & Bioavailability: Amine salts are generally more water-soluble than their corresponding free bases.[4][5] This is critical for oral or intravenous drug delivery, as improved solubility often leads to better dissolution rates and, consequently, higher bioavailability.[2]

  • Improved Stability: Crystalline salts are typically more chemically and physically stable than the amorphous free base, offering a longer shelf life and resistance to degradation.[6]

  • Ease of Handling and Purification: Crystalline solids are easier to isolate, purify, and handle in a manufacturing setting compared to potentially oily or amorphous free bases.[7] The salt formation process itself can serve as an effective final purification step.[6][7]

  • Consistent Solid Form: A well-characterized, stable crystalline salt form helps ensure batch-to-batch consistency, which is a regulatory requirement.[8]

Q2: 2-Phenylpiperidin-3-amine has two basic nitrogens. Which one gets protonated, and can I form a mono- or di-hydrochloride salt?

This is a critical consideration. The molecule contains a secondary amine within the piperidine ring and a primary amine at the 3-position. The piperidine nitrogen is generally more basic (higher pKa) than the primary exocyclic amine.

  • Mono-hydrochloride: By adding one molar equivalent of HCl, you will preferentially protonate the more basic piperidine nitrogen.

  • Di-hydrochloride: Adding two or more molar equivalents of HCl can protonate both nitrogen atoms, forming a di-hydrochloride salt.[9][10]

The choice between a mono- or di-salt depends on the desired properties. Di-salts may offer higher solubility but can also be more hygroscopic. Precise control over stoichiometry is essential to selectively prepare the desired salt form.[11]

Q3: How does the "pKa rule" guide the formation of a stable salt?

The pKa rule is a fundamental guideline for predicting the likelihood of stable salt formation.[12] It states that for a salt to form and remain stable, the pKa of the protonated base (the amine) should be significantly higher than the pKa of the acid.[1] A common guideline is a ΔpKa (pKa of protonated amine - pKa of acid) of at least 2 to 3 units.[1][13]

Since hydrochloric acid is a strong acid (pKa < 0), this condition is easily met for most amines, ensuring that the equilibrium strongly favors the formation of the ammonium salt.[11] This large ΔpKa is why hydrochloride salts are so common and generally stable.[13]

Q4: What is polymorphism, and why must I be concerned about it?

Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[14][15] These different forms, or polymorphs, have the same chemical composition but different internal crystal packing, which can lead to significant variations in critical physicochemical properties:[8][15][16]

  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities, directly impacting a drug's bioavailability.[14]

  • Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions. Metastable forms can convert to the stable form over time, which can alter the drug product's performance.[14]

  • Mechanical Properties: Properties like flowability and compressibility, which are vital for manufacturing tablets, can vary between polymorphs.[16]

Uncontrolled polymorphism can lead to inconsistent product performance and is a major regulatory concern.[14] Therefore, it is essential to screen for and identify the most stable polymorph for development.

Troubleshooting & Optimization Guide

Problem: My reaction produced an oil or a sticky amorphous solid, not crystals. What went wrong and how do I fix it?

This phenomenon, often called "oiling out," is a common issue in salt formation. It typically occurs when the newly formed salt is insoluble in the reaction medium but precipitates faster than it can organize into a crystalline lattice.

Common Causes & Solutions:

CauseScientific RationaleRecommended Solution
Use of Aqueous HCl The water introduced with aqueous HCl can act as an anti-solvent for the organic free base, causing it to crash out of solution as an oil before it can fully react with the acid.[17]Use Anhydrous HCl: Employ HCl gas or, more conveniently, a solution of HCl in a dry organic solvent like diethyl ether, dioxane, or 2-propanol.[17][18][19] This is the most effective way to prevent oiling out.
Reaction is Too Fast A rapid, uncontrolled exothermic neutralization reaction generates high supersaturation levels instantly, favoring amorphous precipitation over ordered crystal growth.[20]Slow Down the Reaction: Add the HCl solution dropwise and slowly to the solution of the free base with vigorous stirring. Maintain a controlled, lower temperature to manage the exotherm and reduce the rate of nucleation.
Poor Solvent Choice The solvent may be too "good," keeping the salt fully dissolved, or too "poor," causing it to crash out immediately.Optimize the Solvent System: Use a solvent in which the free base is soluble but the HCl salt has limited solubility. Alternatively, use a solvent/anti-solvent system. Dissolve the free base in a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (e.g., ethyl acetate, diethyl ether) to induce gradual crystallization.[21][22][]
Problem: The yield of my crystalline salt is very low.

Low yield indicates that a significant portion of the salt remains dissolved in the mother liquor.

Common Causes & Solutions:

CauseScientific RationaleRecommended Solution
High Salt Solubility The chosen solvent or solvent mixture is too effective at solvating the salt, preventing it from precipitating.Introduce an Anti-Solvent: After salt formation, slowly add a miscible anti-solvent in which the salt is poorly soluble to decrease its solubility and force crystallization. Common anti-solvents for polar salts include ethyl acetate, MTBE, or heptane.[22]
Incorrect Stoichiometry An insufficient amount of HCl was added, leaving some of the free base unreacted.Verify Stoichiometry: Ensure at least one full molar equivalent of HCl has been added. A slight excess of HCl can sometimes help drive the precipitation. Use pH paper or a pH meter to confirm the solution is acidic.
Incomplete Crystallization The crystallization process was not given enough time or the proper conditions to complete.Optimize Crystallization Conditions: After precipitation begins, allow the mixture to stir for an extended period (several hours to overnight). Cooling the mixture in an ice bath can further decrease solubility and improve yield.
Problem: My analytical data (e.g., XRPD) suggests I have a mixture of different solid forms (polymorphs).

The presence of multiple polymorphs indicates that the crystallization process was not adequately controlled.

Common Causes & Solutions:

CauseScientific RationaleRecommended Solution
Uncontrolled Crystallization Rapid cooling or solvent evaporation can lead to the simultaneous formation of both stable and metastable polymorphs.[15]Screen Solvents & Control Cooling: Experiment with different solvents, as the solvent can direct the formation of a specific polymorph.[20][24] Implement a slow, controlled cooling profile instead of crash-cooling.
Metastable Form Conversion A less stable polymorph may have formed initially and is slowly converting to the more stable form during isolation or drying.Perform Slurry Experiments: To identify the most stable polymorph, create a slurry of the polymorphic mixture in a suitable solvent and stir for 24-48 hours. The system will equilibrate to the least soluble (most stable) form under those conditions. This stable form should then be targeted in crystallization development.
Problem: The final salt product is highly hygroscopic (absorbs water from the air).

Hygroscopicity can be an inherent property of a specific salt form, but it can sometimes be mitigated.

Common Causes & Solutions:

CauseScientific RationaleRecommended Solution
Inherent Crystal Structure The crystal lattice of the salt may have a high affinity for water molecules. Amorphous content can also significantly increase water uptake.Screen for Other Forms: Investigate other polymorphs or consider forming the mono-hydrochloride instead of the di-hydrochloride (or vice-versa), as they will have different crystal structures and potentially lower hygroscopicity.[3] Ensure high crystallinity of your final product.
Residual Solvents Certain residual solvents in the crystal lattice can create channels for water ingress.Optimize Drying: Ensure the salt is thoroughly dried under vacuum at an appropriate temperature to remove residual solvents.

Experimental Protocols & Workflows

Workflow for Salt Screening and Optimization

The following diagram illustrates a logical workflow for identifying and optimizing the hydrochloride salt of 2-phenylpiperidin-3-amine.

Salt_Formation_Workflow cluster_0 Phase 1: Initial Salt Formation & Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Troubleshooting & Optimization cluster_3 Phase 4: Final Selection Start Dissolve Free Base in Solvent (e.g., IPA, EtOAc) Add_HCl Slowly Add Anhydrous HCl (e.g., 2M in Ether) Start->Add_HCl Observe Observe Outcome (Precipitate, Oil, Clear) Add_HCl->Observe Isolate Isolate Solids (Filtration) Observe->Isolate If Precipitate Forms XRPD XRPD Analysis (Crystallinity & Form ID) Isolate->XRPD DSC_TGA DSC/TGA (Thermal Properties, Solvates) XRPD->DSC_TGA NMR ¹H NMR (Confirm Stoichiometry) DSC_TGA->NMR Troubleshoot Analyze Data: - Amorphous? (Go to A) - Low Yield? (Go to B) - Wrong Form? (Go to C) NMR->Troubleshoot A A: Re-screen Solvents Use Anti-Solvent System Troubleshoot->A B B: Optimize Crystallization (Cooling, Time, Anti-Solvent) Troubleshoot->B C C: Polymorph Screen (Slurry Conversion) Troubleshoot->C Final Select Optimal Crystalline Form for Further Development A->Final B->Final C->Final

Caption: A systematic workflow for hydrochloride salt formation, characterization, and optimization.

Protocol: Lab-Scale Preparation of 2-Phenylpiperidin-3-amine HCl

This protocol describes a robust method for forming a crystalline hydrochloride salt using an anhydrous HCl solution to avoid "oiling out".

  • Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-phenylpiperidin-3-amine free base in 20 mL of a suitable solvent (e.g., isopropanol or ethyl acetate). Ensure the free base is fully dissolved.

  • Acid Addition: While stirring vigorously at room temperature, add a solution of 2.0 M HCl in diethyl ether dropwise. The number of equivalents depends on whether the mono- or di-hydrochloride is desired.

  • Crystallization: Upon addition of the acid, a precipitate should begin to form.[18] If the solution remains clear, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Maturation: Once precipitation is evident, continue to stir the resulting slurry for at least 2 hours at room temperature to allow for complete crystallization and equilibration.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: Characterize the final product using the analytical techniques described below to confirm its identity, purity, stoichiometry, and solid form.

Key Analytical Techniques for Salt Characterization

A combination of orthogonal analytical techniques is required to fully characterize the newly formed salt.[3]

TechniquePurposeWhat It Tells You
X-Ray Powder Diffraction (XRPD) To determine the solid-state nature of the material.The definitive method for identifying the crystalline form (polymorph).[14][16] A sharp, unique pattern indicates a crystalline material, while a broad halo indicates an amorphous solid.
Differential Scanning Calorimetry (DSC) To measure thermal transitions.Provides the melting point and can detect phase transitions between polymorphs or desolvation events.[14]
Thermogravimetric Analysis (TGA) To measure weight loss as a function of temperature.Determines the presence of residual solvent or water in the crystal structure (solvates/hydrates).[14]
Nuclear Magnetic Resonance (¹H NMR) To confirm chemical structure and stoichiometry.Confirms the identity of the compound and can be used to determine the ratio of the amine to the chloride counterion, verifying if a mono- or di-salt was formed.[25]
Fourier-Transform Infrared (FT-IR) Spectroscopy To assess salt formation.Can confirm protonation of the amine group by observing changes in the N-H stretching and bending vibrations.[25]

References

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • US Patent US5686588A. (1997). Amine acid salt compounds and process for the production thereof.
  • Harris, K. D. (n.d.). Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity. Academia.edu. [Link]

  • Technobis. (2023, June 7). How to salt screen using the Crystal 16. [Link]

  • Sygnature Discovery. (n.d.). Salt and Co-crystal Screening. [Link]

  • Zhou, G. et al. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Karpinska, K. et al. (2022). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. [Link]

  • Mitacs. (n.d.). Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening. [Link]

  • Al-Khattaf, S. et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Crystal Growth & Design. [Link]

  • Legay, R. et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • Wu, Y. (2025, August 11). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn. [Link]

  • US Patent US4879042A. (1989).
  • Brittain, H. G. (2026, February 16). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. [Link]

  • Kumar, L. et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Briel, T. & Lüdeker, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Discovery & Development. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]

  • Schoenborn, B. P. (1988). Solvent effect in protein crystals. A neutron diffraction analysis of solvent and ion density. Journal of Molecular Biology, 201(4), 741-9. [Link]

  • Mokry, P. et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. [Link]

  • Crystal Growth & Design. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. [Link]

  • Salo, H. et al. (2011). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Journal of Pharmaceutical Sciences. [Link]

  • Quora. (2025, April 6). How can HCl be formed from chloride salts? Does it need a high temperature or what?. [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?. [Link]

  • ResearchGate. (n.d.). Stoichiometric monitoring of the salification of 1a in hydrochloride form by UHPLC-MS method. [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Link]

  • University of Glasgow. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Organic Syntheses. (n.d.). 2-phenyl-2-adamantanamine hydrochloride. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • MDPI. (2025, August 22). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • ChemBK. (2024, April 9). piperidin-3-amine dihydrochloride. [Link]

  • ResearchGate. (2025, August 9). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. [Link]

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. [Link]

  • PubChem. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). [Link]

Sources

overcoming hygroscopicity issues with piperidine dihydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PH-2HCl-001 Topic: Overcoming Hygroscopicity in Piperidine Dihydrochloride Salts Status: Open Assigned Specialist: Senior Application Scientist, Solid State Division[1]

Introduction: The "Wet Salt" Paradox

Welcome to the support hub. You are likely here because your piperidine dihydrochloride (


) salt—a critical intermediate or API—has transitioned from a free-flowing powder to a sticky gum, or worse, a liquid puddle (deliquescence).[1]

The Scientific Reality: Piperidine is a secondary amine. While the monohydrochloride is moderately stable, the dihydrochloride form involves protonation that significantly alters the crystal lattice energy. The chloride ions act as aggressive hydrogen bond acceptors.[2] When the Relative Humidity (RH) of your lab exceeds the salt's Critical Relative Humidity (CRH) , the crystal surface adsorbs water, lowering the Gibbs free energy of the system by dissolving into a saturated solution.

This guide provides the protocols to diagnose, handle, and engineer your way out of this instability.

Module 1: Diagnosis & Characterization

Before fixing the problem, we must quantify the sensitivity.

Q: How do I know the exact humidity limit for my specific batch?

A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS).

Do not rely on visual inspection alone.[1] Visual changes occur after the lattice has already been compromised.

Protocol: DVS Isotherm Generation

  • Sample Prep: Load 10–20 mg of Piperidine

    
     into the DVS sample pan. Note: Load this in a dry box if possible to establish a true "dry" baseline.
    
  • Cycle Parameters:

    • Temperature: 25°C (Standard) and 40°C (Stress).

    • Step Size: 10% RH increments.

    • Range: 0%

      
       90% 
      
      
      
      0% RH.[1]
    • Equilibrium Criterion:

      
       per minute.[1]
      
  • Analysis: Plot Mass Change (%) vs. RH.

    • The Spike: Look for the exponential mass gain. The RH at which the mass uptake shoots upward (often >20-30% weight gain) is your CRH .

    • Hysteresis: If the desorption curve (going down) does not match the adsorption curve, you have formed a stable hydrate or trapped solvent.

Decision Matrix:

  • CRH < 40%: Extreme handling precautions required (Glovebox only).[1]

  • CRH 40–60%: Standard lab handling with rapid execution; minimize exposure.

  • CRH > 60%: Stable under controlled HVAC conditions.[1]

Module 2: Immediate Handling Protocols

Stop the bleeding. How to weigh and transfer without "melting" the solid.

Q: The powder clumps immediately upon opening the bottle. How do I weigh it accurately?

A: You must break the "Air-Solid" interface using an inert gas sweep or containment.

Protocol: The "Inert Blanket" Weighing Technique Required: Anti-static gun, Nitrogen line, Weighing funnel.[1]

  • Environment: Ideally, use a glovebox (

    
     RH).[1] If unavailable, use a funnel tent .
    
  • The Funnel Tent: Invert a large glass funnel over your balance pan. Feed a nitrogen line into the stem of the funnel to create a localized dry zone.

  • Static Discharge: Hygroscopic salts are often static-prone.[1] Shoot the sample with an anti-static gun (zerostat) before dispensing.

  • Speed: Do not use "weighing paper." Use a tared glass vial with a cap .

    • Step A: Tare the vial + cap.[1]

    • Step B: Remove cap, add solid rapidly, replace cap.[1]

    • Step C: Weigh the closed system.

  • Correction: If the salt has already absorbed water, you must perform a TGA (Thermogravimetric Analysis) or Karl Fischer titration to determine the water content, then adjust your molar calculations to account for the water weight.

Module 3: Processing & Drying (The "Fix")

Reversing the damage. How to dry the salt without destroying it.

Q: Can I just put it in the oven?

A: CAUTION. Standard ovens can induce "Disproportionation." [1]

Piperidine


 is a salt of a volatile base and a volatile acid.[1] Heating it, especially in the presence of moisture, can cause the loss of HCl gas, reverting the salt to the monohydrochloride or free base, which changes your stoichiometry.

Comparison of Drying Methods:

MethodSuitabilityRisk ProfileRecommended For
Convection Oven LOW High risk of HCl loss; surface crusting (case hardening).[1]Not recommended.
Vacuum Oven MEDIUM Moderate risk.[1] Must use low temp (<40°C).[1]Bulk drying of stable batches.[1]
Lyophilization HIGH Low risk.[1] Sublimation prevents liquid phase deliquescence.[1]Best Practice for wet/gummy samples.
Desiccator (

)
MEDIUM Slow.[1] Surface equilibrium only.[1]Storage, not active drying.[1]

Protocol: Lyophilization (Freeze-Drying) for Recovery If your salt has turned into a gum/oil:

  • Dissolution: Dissolve the gum completely in a minimum amount of HPLC-grade water.[1]

  • Freezing: Flash freeze using liquid nitrogen or a dry ice/acetone bath to ensure small ice crystals (better sublimation).[1]

  • Primary Drying: Set condenser to

    
    C and vacuum to 
    
    
    
    mTorr. Keep shelf temperature low (
    
    
    C).
  • Secondary Drying: Slowly ramp shelf to

    
    C to remove bound water.
    
  • Result: This usually yields a fluffy, amorphous or microcrystalline powder with high surface area (Note: This powder will be more reactive, so store immediately).[1]

Module 4: Visualization & Logic

Troubleshooting Workflow

Use this logic flow to determine the fate of your salt batch.

TroubleshootingFlow Start Issue: Piperidine 2HCl is Wet/Clumped Analyze Step 1: Run TGA / Karl Fischer Start->Analyze Decision Is Water Content > 2%? Analyze->Decision Dry Step 2: Attempt Drying Decision->Dry Yes Success Use in Reaction (Correct for MW) Decision->Success No (Dry enough) Method Select Method: Lyophilization Dry->Method Check Check Integrity (NMR/Titration) Method->Check Check->Success Stoichiometry Intact Fail Disproportionation Detected (HCl loss) Check->Fail Stoichiometry Changed Reform Recrystallize with excess HCl in Ether Fail->Reform

Figure 1: Decision tree for managing moisture-compromised piperidine salts. Note the critical check for stoichiometry after drying.

The Mechanism of Deliquescence

Understanding why this happens helps you prevent it.

Deliquescence Crystal Crystalline Salt (Lattice Energy) Adsorption Surface Adsorption (H-Bonding w/ Cl-) Crystal->Adsorption RH > CRH Condensation Capillary Condensation (Liquid Film) Adsorption->Condensation Autocatalytic Solution Saturated Solution (Deliquescence) Condensation->Solution Lattice Collapse

Figure 2: The kinetic pathway of moisture attack. The chloride ions (


) on the surface act as the primary anchor points for atmospheric water.

FAQ: Frequently Asked Questions

Q: Can I use the monohydrochloride salt instead? A: Yes, if your chemistry permits. The monohydrochloride typically has a higher lattice energy relative to its hydration energy compared to the dihydrochloride. However, if you specifically need the


 (e.g., for solubility in polar media or specific pH buffering), you must strictly adhere to the handling protocols above.

Q: My salt turned yellow after drying in the oven. Why? A: This indicates oxidation or degradation.[1] Piperidine can oxidize to pyridine derivatives or form N-oxides under thermal stress, especially if trace metals are present.[1] Always dry under nitrogen or high vacuum, never in air.[1]

Q: What is the best solvent for recrystallization to remove water? A: A common method is Ethanol/Diethyl Ether precipitation. Dissolve the salt in warm absolute ethanol (which absorbs the water), then add anhydrous diethyl ether until the salt precipitates. Filter rapidly under a nitrogen blanket.[1]

References

  • USP General Chapter <1241> . Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia.[1]

  • FDA Guidance for Industry . Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Focus on Hygroscopicity testing).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020).[1] Critique of the crystalline state: The role of hygroscopicity and deliquescence in pharmaceutical stability. Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary . Piperidine Hydrochloride (Data on physical properties). National Center for Biotechnology Information.[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on salt selection and counter-ion properties).

Sources

Technical Support Center: Resolving Diastereomeric Mixtures of 2-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical separations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your research. This guide is dedicated to a common yet critical task in medicinal chemistry and drug development: the resolution of diastereomeric mixtures of 2-phenylpiperidin-3-amine.

This molecule contains two stereocenters, giving rise to two pairs of enantiomers: the cis and trans diastereomers. The ability to isolate a single, desired stereoisomer is often paramount, as biological activity can vary dramatically between them. This guide provides a structured, question-and-answer-based approach to navigate the complexities of this separation.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans diastereomers of 2-phenylpiperidin-3-amine?

A1: The core challenge lies in the subtle structural differences between the diastereomers. While they have distinct three-dimensional arrangements, their physical properties, such as boiling point and polarity, can be very similar. The cis isomer, where the phenyl and amine groups are on the same side of the piperidine ring, and the trans isomer, where they are on opposite sides, will have different conformational energies and stabilities. For instance, DFT studies on related disubstituted piperidines show that unfavorable gauche interactions can arise in cis isomers, while trans isomers may adopt a more stable state with both substituents in equatorial positions.[1][2] This subtle difference in stability and shape is the very property we exploit for separation, but it also makes the process non-trivial.

Q2: Which resolution method should I choose? My goal is to obtain gram-scale quantities of a single diastereomer.

A2: The choice of method is a trade-off between scale, cost, time, and available equipment. For gram-scale and beyond, diastereomeric salt crystallization is the most established and cost-effective method.[3] However, it requires significant process development. Preparative chiral chromatography is faster to develop but can be more expensive in terms of solvents and specialized stationary phases.

Here is a summary to guide your decision:

MethodScaleProsConsBest For
Diastereomeric Salt Crystallization mg to kgCost-effective at scale; well-established technique.[3]Can be time-consuming to develop; success is not guaranteed and depends on unpredictable crystal formation.Large-scale production where a robust, repeatable process is needed.
Preparative Chiral HPLC/SFC µg to kgRapid method development; high purity achievable; applicable to a wide range of molecules.[4]Higher operational cost (solvents, columns); requires specialized equipment.Scenarios requiring high purity and rapid turnaround, from discovery to early development.
Kinetic Resolution mg to gCan provide very high enantiomeric excess for one isomer.[5]Theoretical maximum yield is 50% (unless coupled with racemization); requires separation of product from starting material.[3]Asymmetric synthesis where one enantiomer can be selectively transformed.
Method Selection & Workflow

Choosing the right path for your resolution is critical. The following diagram outlines a logical decision-making process for tackling a new diastereomeric mixture.

Resolution_Workflow Workflow for Resolving 2-Phenylpiperidin-3-amine Diastereomers cluster_start Start cluster_analytical Analytical Assessment cluster_prep Preparative Separation Strategy cluster_post Post-Separation start Diastereomeric Mixture (cis/trans) analytical_hplc Develop Chiral HPLC/SFC Method - Quantify d.e. - Baseline separation start->analytical_hplc decision Scale & Purity Requirement? analytical_hplc->decision Method Validated chromatography Preparative Chiral Chromatography decision->chromatography < 10g / High Purity / Speed crystallization Diastereomeric Salt Crystallization decision->crystallization > 10g / Cost-Sensitive purity_check Confirm Diastereomeric Purity (via Analytical Method) chromatography->purity_check crystallization->purity_check epimerization Optional: Epimerize Unwanted Diastereomer for Recycling purity_check->epimerization final_product Isolated Pure Diastereomer purity_check->final_product epimerization->start Recycle

Caption: A typical workflow for diastereomer resolution, from initial analysis to the final pure compound.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical method involves reacting your basic amine mixture with a chiral acid to form diastereomeric salts, which ideally have different solubilities in a given solvent system, allowing one to crystallize out.[3][6]

Crystallization_Logic racemate Racemic Amine (R-Amine + S-Amine) salts Diastereomeric Salts formed in solution (R-Amine)-(+)-Acid) (S-Amine)-(+)-Acid racemate->salts acid Chiral Acid (+)-Acid acid->salts separation Differential Solubility Salt 1 (Less Soluble) Precipitates Salt 2 (More Soluble) Remains in Mother Liquor salts->separation:f0 result Physical Separation (Filtration) Crystalline Solid (Enriched in one diastereomer) Filtrate (Enriched in the other) separation:f1->result:f1 separation:f2->result:f2

Caption: The fundamental principle of diastereomeric salt resolution.

Protocol: Screening for Diastereomeric Salt Resolution
  • Select Chiral Resolving Agents: For the basic 2-phenylpiperidin-3-amine, chiral acids are appropriate. Common choices include:

    • (+)- and (-)-Tartaric Acid

    • (+)- and (-)-Dibenzoyltartaric Acid[7]

    • (+)- and (-)-Mandelic Acid[8]

    • (+)- and (-)-Camphorsulfonic Acid[3]

  • Solvent Screening: In parallel vials, dissolve your amine mixture (e.g., 100 mg) in a range of solvents (e.g., 1-2 mL of ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Salt Formation: Add 0.5 equivalents of the chiral acid to each vial. Using 0.5 eq can often be more efficient for initial screening to drive the precipitation of the less soluble salt.[6]

  • Induce Crystallization: Stir at room temperature. If no crystals form, try scratch-seeding, cooling the solution slowly, or adding an anti-solvent.

  • Analysis: If crystals form, filter them and wash with a small amount of cold solvent. Liberate the free base from both the crystalline salt and the mother liquor by treating with a base (e.g., aq. NaHCO₃) and extracting with an organic solvent. Analyze the diastereomeric ratio of both fractions using your validated chiral HPLC/SFC method.

Common Issues & Solutions
  • Issue: No crystals form at all.

    • Probable Cause: The diastereomeric salts are too soluble in the chosen solvent, or you have an oil/amorphous solid.

    • Solution:

      • Change Solvent: Systematically screen a wider range of solvents, including less polar options or solvent/anti-solvent mixtures.[6]

      • Increase Concentration: Carefully remove solvent to achieve supersaturation.

      • Try a Different Resolving Agent: The ability to form a crystalline salt is highly specific to the acid-base pair.[7]

  • Issue: The isolated crystals show poor diastereomeric enrichment.

    • Probable Cause: The solubilities of the two diastereomeric salts are too similar in that solvent system.

    • Solution:

      • Recrystallization: Perform one or more recrystallizations of the enriched solid. This multi-step process can significantly enhance purity.

      • Optimize Temperature: Study the effect of crystallization temperature. A slower, more controlled cooling profile can improve selectivity.[8]

      • Screen Other Solvents/Acids: A different combination may provide a larger solubility differential.

  • Issue: The unwanted diastereomer crystallizes out.

    • Probable Cause: This is simply a function of the relative solubilities for that specific salt pair.

    • Solution:

      • Use the Opposite Enantiomer of the Resolving Agent: For example, if (+)-tartaric acid crystallizes the trans isomer, (-)-tartaric acid will crystallize the cis isomer.

      • Isolate from the Mother Liquor: Concentrate the mother liquor to crystallize the more soluble salt, although purity may be lower initially.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Chiral chromatography separates diastereomers and enantiomers based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of chiral amines.[9][10]

Protocol: Chiral HPLC/SFC Method Development
  • Column Selection: Start by screening several polysaccharide-based columns.

    • Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H

    • Amylose-based: Chiralpak® AD-H, Chiralpak® AS-H[11][12]

  • Mobile Phase Screening:

    • Normal Phase (HPLC): A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a standard starting point.[13] Add a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to prevent peak tailing by masking active sites on the silica support.

    • Supercritical Fluid Chromatography (SFC): Use CO₂ as the primary mobile phase with an alcohol co-solvent (e.g., methanol, ethanol). Amine additives are also beneficial here.

  • Derivatization (If Necessary): 2-phenylpiperidin-3-amine lacks a strong chromophore, which can lead to poor UV detection. Pre-column derivatization with an agent like p-toluenesulfonyl chloride (PTSC) can be used to attach a UV-active group, significantly improving sensitivity.[11][12]

Typical Starting Conditions for Screening
ParameterNormal Phase HPLCSFC
Columns Chiralpak AD-H, Chiralcel OD-HChiralpak AD-3, Chiralcel OD-3
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% DEACO₂/Methanol (80:20) + 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV at 220 nm (or higher if derivatized)UV at 220 nm
Temperature 25 °C40 °C
Common Issues & Solutions
  • Issue: Poor resolution between diastereomeric peaks.

    • Probable Cause: Suboptimal mobile phase composition or choice of CSP.

    • Solution:

      • Optimize Mobile Phase: Systematically vary the ratio of alcohol to hexane (e.g., 5%, 10%, 15%, 20% alcohol). A lower percentage of the polar alcohol modifier generally increases retention and can improve resolution.

      • Change Alcohol Modifier: Switch from isopropanol to ethanol, or vice-versa. The structural difference in the alcohol can alter the chiral recognition mechanism.

      • Screen Different CSPs: If one column fails, screen others. Chiral recognition is highly specific, and there is no "universal" chiral column.[4]

  • Issue: Severe peak tailing.

    • Probable Cause: Strong, undesirable interactions between the basic amine and acidic sites on the stationary phase support.

    • Solution:

      • Increase Amine Additive: Increase the concentration of the amine modifier in the mobile phase (e.g., from 0.1% to 0.2% or 0.3%).

      • Use a Different Amine Additive: Sometimes a bulkier amine like butylamine can be more effective than diethylamine.

  • Issue: The unwanted diastereomer can't be recycled.

    • Probable Cause: The stereocenters are configurationally stable under normal conditions.

    • Solution:

      • Investigate Epimerization: It may be possible to convert the unwanted diastereomer back into a mixture. Modern methods using photoredox catalysis have been shown to epimerize piperidines at the α-amino position, allowing conversion of a less stable isomer to the more thermodynamically stable one.[14][15] This can be used in a dynamic resolution process or to recycle the unwanted isomer after separation.[16][17]

References
  • Fu, G. C., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]

  • Ellman, J. A., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. Available at: [Link]

  • Beak, P., et al. (2013). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC. Available at: [Link]

  • Ellman, J. A., et al. (2022). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California. Available at: [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

  • (Patent). Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer. Google Patents.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available at: [Link]

  • (Article Request). Diastereoselective N-quaternization of piperidines. ResearchGate. Available at: [Link]

  • Terán, J. L., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Publishing. Available at: [Link]

  • (Patent). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • (Article Request). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available at: [Link]

  • (Article). Chiral resolution. Wikipedia. Available at: [Link]

  • (Patent). Process for the synthesis of (2S)-phenyl-3-piperidone. Google Patents.
  • O'Brien, P., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

  • (Thesis). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

  • (Journal Article). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Ellman, J. A., et al. (2022). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PMC. Available at: [Link]

  • (Guidebook). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • (Supplementary Material). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • (Service Description). Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

  • (Review). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • (Journal Article). Enantiodiscrimination and molecular docking study of chiral amines as 2-hydroxynaphthaldimine derivatives using amylose derived chiral selectors. Korea Science. Available at: [Link]

  • Korn-Młodecka, Z., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. Available at: [Link]

  • Dutta, A. K., et al. (2007). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study.... ChEMBL. Available at: [Link]

  • (Journal Article). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. Available at: [Link]

  • (Review). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available at: [Link]

  • MacMillan, D. W. C., et al. (2017). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ACS Publications. Available at: [Link]

  • (Journal Article). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Available at: [Link]

  • (Patent). Separation and purification of cis and trans isomers. Google Patents.
  • (Journal Article). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Scientific Research in Science and Technology. Available at: [Link]

Sources

minimizing side reactions in (2R,3R)-2-phenylpiperidin-3-amine acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2R,3R)-2-Phenylpiperidin-3-amine Acylation Guide

Subject: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: #SC-2R3R-ACYL-001 Lead Scientist: Dr. Aris (Senior Application Scientist)

Executive Summary

The acylation of (2R,3R)-2-phenylpiperidin-3-amine presents a classic chemoselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the sterically hindered secondary amine (N1) and the unhindered primary amine (N3) . Furthermore, the benzylic position at C2 is susceptible to epimerization, particularly under thermodynamic conditions or in the presence of strong bases.

This guide provides field-proven strategies to maximize N3-selective acylation while preserving the (2R,3R) stereocenters.

Part 1: Critical Analysis of Side Reactions

Regioselectivity (N1 vs. N3)
  • The Chemistry: In most piperidine scaffolds, secondary amines are more basic and nucleophilic than primary amines. However, in this specific scaffold, the C2-phenyl group imposes significant steric hindrance on N1.

  • The Outcome: Under kinetically controlled conditions (low temperature, limiting reagent), the primary amine (N3) is the preferred site of acylation.

  • The Risk: Excess acylating agent or high temperatures will overcome the steric barrier, leading to N1,N3-diacylation .

Stereochemical Erosion (Epimerization)
  • The Mechanism: The proton at C2 is benzylic and alpha to a nitrogen.

    • If N1 is free (amine), the lone pair donates into the ring, destabilizing the carbanion at C2 (good for stability).

    • If N1 is acylated (amide), the nitrogen lone pair is tied up in resonance with the carbonyl. The C2-H becomes significantly more acidic (

      
       drops).
      
  • The Risk: Using strong bases (e.g., NaOH, NaH) or thermodynamic bases (e.g., DBU) can deprotonate C2, leading to inversion and formation of the (2S,3R) diastereomer (cis-isomer).

Part 2: Troubleshooting & FAQs

Issue 1: "I am observing significant N1,N3-diacylated byproduct."

Diagnosis: You likely have a local excess of the acylating agent or the reaction temperature is too high, allowing the hindered N1 to react.

Corrective Actions:

  • Inverse Addition: Do not add the amine to the acid chloride. Instead, dissolve the amine in DCM/THF and add the acid chloride dropwise to the amine solution at -78°C to -20°C .

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the acylating agent. Do not use an excess.

  • Switch Reagents: If using highly reactive acid chlorides, switch to N-hydroxysuccinimide (NHS) esters or pentafluorophenyl esters . These are "tunable" electrophiles that discriminate sharply between unhindered primary amines and hindered secondary amines [1].

Issue 2: "My product has lost optical purity (Epimerization at C2)."

Diagnosis: The reaction conditions are too basic, or the workup involved a strong base. The (2R,3R) trans-configuration is thermodynamically stable relative to the cis-isomer in some solvents, but the benzylic proton is labile.

Corrective Actions:

  • Base Selection: Replace Triethylamine (TEA) with N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine . The steric bulk of DIPEA prevents it from abstracting the sterically crowded C2 proton while still scavenging the HCl generated during acylation [2].

  • Avoid Quaternary Ammonium Salts: Do not use phase transfer catalysts (like Aliquot-336) or strong hydroxide bases during workup, as these are known to catalyze epimerization of 2-phenylpiperidine derivatives [3].

  • Buffer the Workup: Quench the reaction with a mild buffer (Phosphate pH 7) rather than strong NaHCO3 or NaOH solutions.

Issue 3: "I need to acylate N1, but N3 keeps reacting."

Diagnosis: You are fighting kinetics. N3 is less hindered.

Corrective Actions:

  • Protection Strategy: You must protect N3 first. Use a Boc-anhydride limiting strategy (Boc preferentially reacts with primary amines in the presence of secondary amines) to form the N3-Boc intermediate.

  • Acylate N1: Then acylate N1 (requires forcing conditions: reflux or strong acylation agents like HATU).

  • Deprotect: Remove Boc with TFA.

Part 3: Optimized Experimental Protocol

Objective: Selective N3-Benzoylation of (2R,3R)-2-phenylpiperidin-3-amine.

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or THFNon-protic, good solubility.
Concentration 0.1 MHigh dilution favors mono-acylation.
Base DIPEA (Hunig's Base)Sterically hindered; minimizes C2-deprotonation.
Temperature -78°C warming to 0°CKinetic control to favor N3 over N1.
Reagent Benzoyl Chloride (1.0 equiv)Limiting reagent is critical.

Step-by-Step Workflow:

  • Dissolve (2R,3R)-2-phenylpiperidin-3-amine (1.0 mmol) and DIPEA (1.1 mmol) in anhydrous DCM (10 mL) under Argon.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Dissolve Benzoyl Chloride (1.0 mmol) in DCM (2 mL).

  • Slowly add the acid chloride solution to the amine over 30 minutes (syringe pump preferred).

  • Stir at -78°C for 1 hour, then allow to warm to 0°C only. Monitor by TLC/LCMS.

  • Quench immediately upon disappearance of starting material with saturated NH4Cl solution.

  • Extract, dry (Na2SO4), and concentrate.

Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between N3 and N1 acylation and the thermodynamic risk of epimerization.

AcylationPathways Start (2R,3R)-2-phenylpiperidin-3-amine (Starting Material) Cond_Kinetic Kinetic Control (-78°C, 1.0 eq RCOCl) Start->Cond_Kinetic Cond_Excess Excess Reagent (>1.2 eq) or Heat Start->Cond_Excess Cond_Base Strong Base (Thermodynamic) Start->Cond_Base Prod_N1 N1-Acyl Product (Sterically Disfavored) Start->Prod_N1 Slow (Blocked by Ph) Prod_N3 N3-Acyl Product (Desired Kinetic Product) Cond_Kinetic->Prod_N3 Fast (Unblocked N3) Prod_Di N1,N3-Diacyl Product (Over-reaction) Cond_Excess->Prod_Di Overcomes N1 Sterics Prod_Epi (2S,3R)-Isomer (Epimerized C2) Cond_Base->Prod_Epi C2-H Abstraction Cond_Base->Prod_Epi Slow Epimerization Prod_N3->Cond_Base

Figure 1: Reaction pathway analysis showing the kinetic preference for N3-acylation and the risks of di-acylation and epimerization under forcing conditions.

References

  • Selective Acylation Strategies

    • Title: Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Synthesis of 2-Phenylpiperidine Derivatives (NK1 Antagonists)

    • Title: Concise Asymmetric Synthesis of (+)-CP-99,994 and (+)-L-733,060.[2]

    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • Epimerization Risks

    • Title: Aliquot-336 Catalysed Epimerisation of 2-Phenyl-2-(Piperidin-2-Yl) Acetamide.[3]

    • Source: International Journal of Chemical and Physical Sciences.[3]

    • URL:[Link] (Referenced via search context 1.1).

  • General Acylation of Primary vs Secondary Amines

    • Title: Selective acylation of primary amines in peptides and proteins.[4]

    • Source: PubMed.[5]

    • URL:[Link]

Sources

purification techniques for sticky (2R,3R)-2-phenylpiperidin-3-amine residues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: PPA-2R3R-PUR | Tier: Senior Application Scientist

Executive Summary

The (2R,3R)-2-phenylpiperidin-3-amine scaffold is a critical intermediate in the synthesis of NK1 receptor antagonists (e.g., CP-99,994). Users frequently report this compound as a "sticky" intractable oil. This physical state is often caused by three factors:

  • Hygroscopicity: The cis-diamine motif avidly absorbs atmospheric moisture.

  • Amine Blush: Rapid reaction with atmospheric CO₂ to form carbamates/carbonates.

  • Rotameric/H-Bonding Networks: Strong intramolecular hydrogen bonding prevents efficient crystal packing of the free base.

This guide provides field-proven protocols to convert this sticky residue into a handleable solid and ensure high enantiomeric excess (ee).

Module 1: The "Sticky" Residue Protocol (Physical State Management)

User Issue: "My crude amine is a viscous gum that won't crystallize and streaks on TLC."

Root Cause Analysis

The "stickiness" is likely a mixture of the free base amine, trapped solvent (DCM/THF), and in situ formed carbamates from air exposure. Direct chromatography of this gum often fails due to tailing.

Corrective Workflow: The "Double-Wash" Extraction

Do not attempt to crystallize the crude oil directly. You must first break the "solvent-amine" gel network.

Step-by-Step Protocol:

  • Dissolution: Dissolve the sticky residue in MTBE (Methyl tert-butyl ether) . Avoid DCM; MTBE promotes better phase separation for this diamine.

  • The pH Swing:

    • Wash organic layer with 0.5 M NaOH (removes acidic impurities).

    • Crucial Step: Wash with Saturated Brine containing 1% NaOH. (The trace base prevents the amine from protonating and partitioning into the water).

  • Drying: Dry over Solid KOH pellets (not just MgSO₄). KOH acts as both a desiccant and a decarbonating agent to remove absorbed CO₂.

  • Concentration: Evaporate solvent under Argon to prevent re-absorption of moisture/CO₂.

Module 2: Chiral Resolution & Solidification (The Gold Standard)

User Issue: "I need to upgrade the ee and get a solid. Which acid should I use?"

The Resolution Logic

For the (2R,3R) enantiomer (the cis isomer), salt formation is the most reliable purification method. While literature often cites L-Tartaric acid for the (2S,3S) enantiomer (CP-99,994 series), the (2R,3R) enantiomer typically requires the opposite resolving agent or a specific derivative.

Recommended Resolving Agents:

  • Primary Choice: D-(-)-Tartaric Acid .

  • Alternative (High Performance): (+)-Dibenzoyl-D-tartaric acid (DBTA). The benzoyl groups add bulk, aiding crystal packing for "oily" amines.

Protocol: The "Hot-Ethanol" Drop
  • Solvent System: Absolute Ethanol (EtOH) or EtOH:Water (95:5).

  • Stoichiometry: 1.05 equivalents of Acid per 1.0 equivalent of Amine.

  • Dissolve the crude (2R,3R)-amine oil in minimal warm Ethanol (50°C).

  • In a separate flask, dissolve D-Tartaric acid in warm Ethanol.

  • Add the Acid solution to the Amine solution dropwise with vigorous stirring. Note: Adding amine to acid can cause local excess and occlusion of impurities.

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal of the authentic salt.

  • Aging: Allow to cool to Room Temp (RT) over 4 hours, then refrigerate (4°C) overnight.

  • Filtration: Wash the cake with cold EtOH/Et₂O (1:1).

Module 3: Chromatographic Rescue (When Crystallization Fails)

User Issue: "My compound is streaking on silica despite using TEA."

The "Amine-Modified" Silica Technique

Standard silica has acidic silanol groups (Si-OH) that bind tightly to the diamine, causing streaking. Triethylamine (TEA) is often insufficient for diamines.

The Fix: Ammonia-Doped Eluent Instead of TEA, use Ammonium Hydroxide (NH₄OH) in the mobile phase.

ComponentRatio (v/v)Function
DCM (Dichloromethane) 90Solubilizes the lipophilic phenyl ring.
Methanol (MeOH) 9Provides polarity for the amine.
NH₄OH (28% aq) 1Suppresses silanol activity & keeps amine deprotonated.

Technique Tip: Shake the DCM/MeOH/NH₄OH mixture in a separatory funnel first. The mixture might be slightly cloudy (saturated with water/ammonia). Use the organic phase for the column.

Visual Troubleshooting Guide

Workflow: From Sticky Oil to Pure Crystal

PurificationWorkflow Start Crude (2R,3R)-Amine (Sticky/Oily Residue) Dissolve Dissolve in MTBE (Avoid DCM) Start->Dissolve Wash Wash: 0.5M NaOH + Brine Dry: Solid KOH Dissolve->Wash Check Is it still an oil? Wash->Check Salt Salt Formation Strategy Reagent: D-Tartaric Acid Check->Salt Yes (Standard) Column Column Chromatography DCM:MeOH:NH4OH (90:9:1) Check->Column No (Small Scale) Cryst Crystallization Solvent: EtOH (Hot) Salt->Cryst Solid Pure Tartrate Salt (White Solid) Cryst->Solid FreeBase Free Base Recovery (Use immediately) Column->FreeBase

Caption: Decision tree for processing intractable amine residues. Priority is given to salt formation for stability.

Frequently Asked Questions (FAQ)

Q1: Why does my purified oil turn into a white crust after 20 minutes on the bench? A: This is "Amine Blush." Your diamine is reacting with atmospheric CO₂ to form a carbamate salt.

  • Fix: Store the free base under Argon/Nitrogen at -20°C immediately after concentration. Ideally, store it as the Tartrate or HCl salt , which is air-stable.

Q2: I used L-Tartaric acid and got no crystals, just a gum. Why? A: You likely formed the diastereomeric salt of the wrong enantiomer (or the soluble diastereomer).

  • Scientific Rationale: (2R,3R) typically pairs with D-Tartaric acid to form the less soluble crystal. If you used L-Tartaric, you likely formed the soluble salt which remains in the mother liquor (oil). Switch to D-Tartaric or Dibenzoyl-D-tartaric acid.

Q3: Can I use HCl to make the salt? A: Yes, but HCl salts of this diamine are extremely hygroscopic and often form deliquescent gums. Tartrate or Benzoate salts are superior for non-hygroscopic handling. If you must use HCl, generate it using anhydrous HCl in Dioxane/Ether, not aqueous HCl.

Q4: The literature mentions CP-99,994 is (2S,3S).[1][2] Am I making the wrong isomer? A: Not necessarily. While CP-99,994 is (2S,3S), the (2R,3R) enantiomer is valuable for Structure-Activity Relationship (SAR) studies or different target profiles. Ensure your optical rotation is negative (typically) for the D-Tartrate salt of the (2R,3R) series (verify with specific solvent conditions).

References

  • Pfizer Process Development (CP-99,994)

    • Title: Efficient Asymmetric Synthesis of the NK1 Receptor Antagonist (+)-CP-99,994.[1]

    • Source:Journal of Organic Chemistry, 1994, 59, 1751.
    • Relevance: Establishes the resolution of cis-2-phenyl-3-aminopiperidine intermediates using tartaric acid deriv
    • URL:[Link]

  • General Amine Handling

    • Title: Workup: Amines (Troubleshooting Sticky Residues).
    • Source: University of Rochester, Department of Chemistry.
    • Relevance: Protocols for partitioning amines and preventing emulsion/oiling.
    • URL:[Link]

  • Resolution Methodology

    • Title: Resolution of Racemic Mixtures via Diastereomeric Salt Formation.[3][4]

    • Source:Organic Syntheses, Coll. Vol. 5, p.932 (1973).
    • Relevance: Foundational technique for using Tartaric acid to resolve chiral amines.[3][5]

    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride, a chiral diamine derivative of significant interest in medicinal chemistry and asymmetric synthesis. We will dissect the anticipated spectral features, from chemical shifts to coupling constants, grounding our interpretation in the fundamental principles of NMR spectroscopy and conformational analysis. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted piperidines.

Introduction: The Structural Significance of a Substituted Piperidine

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The specific stereochemistry of (2R,3R)-2-phenylpiperidin-3-amine, coupled with its formulation as a dihydrochloride salt, introduces distinct conformational and electronic features that are directly reflected in its ¹H NMR spectrum. Understanding this spectrum is paramount for verifying its structure, assessing its purity, and studying its interactions.

Protonation of both the piperidine nitrogen (N1) and the exocyclic amine (N3) to form the dihydrochloride salt significantly impacts the electronic environment of the molecule. The resulting ammonium cations (R₃NH⁺) induce a strong deshielding effect on adjacent protons, shifting their resonances downfield.[1][2] This effect is crucial for interpreting the chemical shifts of the piperidine ring protons.

Predicted ¹H NMR Spectrum: A Positional Analysis

The ¹H NMR spectrum provides four key pieces of information for structure elucidation: the number of signals, their chemical shift (δ), the integration (area under the signal), and the signal's multiplicity (splitting pattern).[3][4][5] For (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride, we anticipate distinct signals for each of the non-equivalent protons.

Due to the fixed trans configuration of the phenyl and amine groups, the piperidine ring is expected to adopt a stable chair conformation. In this conformation, substituents at the C2 and C3 positions will preferentially occupy equatorial positions to minimize steric strain. This conformational preference is the foundation for predicting the coupling constants between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s)PositionPredicted δ (ppm)Predicted MultiplicityRationale
H2C2 (methine)~ 4.5 - 5.0Doublet (d)Benzylic proton, deshielded by the phenyl group and the adjacent protonated ring nitrogen. Coupled only to H3.
H3C3 (methine)~ 3.5 - 4.0Doublet of Doublets (dd) or Triplet (t)Deshielded by the adjacent protonated amine and N1. Coupled to H2 and the two H4 protons.
H4eq, H4axC4 (methylene)~ 2.0 - 2.5Multiplets (m)Diastereotopic protons on the piperidine ring.
H5eq, H5axC5 (methylene)~ 1.8 - 2.3Multiplets (m)Diastereotopic protons on the piperidine ring.
H6eq, H6axC6 (methylene)~ 3.0 - 3.6Multiplets (m)Diastereotopic protons adjacent to the protonated ring nitrogen (N1), leading to a significant downfield shift.[6]
Ar-HPhenyl Ring~ 7.3 - 7.6Multiplet (m)Standard aromatic region for a monosubstituted benzene ring.[7]
N1-H₂, N3-H₃Ammonium~ 8.5 - 10.0Broad singlets (br s)Exchangeable protons of the ammonium groups. Chemical shift is highly dependent on solvent, concentration, and water content.[5]

Note: These are estimated chemical shifts. Actual values can vary depending on the solvent and experimental conditions.

Deciphering Stereochemistry: The Role of Coupling Constants

The vicinal coupling constants (³J) are invaluable for confirming the relative stereochemistry of the substituents. The magnitude of ³J is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[8][9][10]

  • Axial-Axial (³Jₐₐ): Dihedral angle ~180°. Results in a large coupling constant, typically 9-13 Hz.[10]

  • Axial-Equatorial (³Jₐₑ): Dihedral angle ~60°. Results in a small coupling constant, typically 2-5 Hz.

  • Equatorial-Equatorial (³Jₑₑ): Dihedral angle ~60°. Results in a small coupling constant, typically 2-5 Hz.

In the predicted chair conformation with both phenyl and amino groups in equatorial positions, the protons at H2 and H3 would be axial. Therefore, the coupling constant between H2 and H3 (³J₂ₐ,₃ₐ) is expected to be large (~10-12 Hz), appearing as a distinct doublet for H2 and contributing to the multiplicity of H3. This large coupling constant would be a key piece of evidence confirming the trans relationship between these two substituents.

Comparison with Simpler Piperidine Analogues

To build confidence in our spectral interpretation, we can compare the predicted spectrum of our target molecule with the known spectra of its simpler relatives.

Piperidine Hydrochloride

The parent piperidine ring, when protonated, shows signals for its protons at approximately δ 2.8 ppm (α-protons) and δ 1.5-1.6 ppm (β- and γ-protons).[11][12] This provides a baseline, highlighting the significant downfield shifts caused by the phenyl and amino substituents in our target molecule.

2-Phenylpiperidine

In this analogue, the benzylic proton (H2) is shifted downfield. The presence of the phenyl group also influences the conformation, with studies showing a preference for the phenyl group to be in an equatorial position.[13][14] Data from related compounds show the benzylic proton appearing around 3.6-3.9 ppm, though this is without the added deshielding from a protonated nitrogen.[15]

(R)-3-Piperidinamine dihydrochloride

A commercially available ¹H NMR spectrum for this compound, which lacks the C2-phenyl group, serves as an excellent comparison for the amine-substituted portion of the ring.[16] The proton at C3 in this simpler analogue would provide a reference point for the chemical shift of H3 in our target molecule, which would be further shifted downfield by the adjacent phenyl group.

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data begins with meticulous sample preparation and data acquisition. The following protocol is recommended for obtaining a high-quality ¹H NMR spectrum of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of the dihydrochloride salt. B Dissolve sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). A->B C Ensure complete dissolution. Vortex or gently warm if necessary. B->C D Filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube. C->D E Insert the sample into the NMR spectrometer. D->E F Lock on the deuterium signal of the solvent and shim the magnetic field. E->F G Acquire the ¹H NMR spectrum (e.g., 16-32 scans). F->G H Process the data: Fourier transform, phase correction, and baseline correction. G->H

Caption: Standard workflow for NMR sample preparation and data acquisition.

Key Considerations for Dihydrochloride Salts
  • Solvent Choice: The dihydrochloride salt is highly polar and will have poor solubility in less polar solvents like chloroform-d (CDCl₃). Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices.[17] In D₂O, the N-H protons will exchange with deuterium and become invisible, simplifying the spectrum. In DMSO-d₆, these protons will be observable, typically as broad signals.[17]

  • Hygroscopic Nature: Amine salts can be hygroscopic. It is essential to handle the sample in a dry environment and use anhydrous deuterated solvents to avoid a large residual water peak in the spectrum.

  • Concentration: While 5-10 mg is typical for ¹H NMR, highly concentrated samples can lead to increased viscosity and broader lines.[18][19] It is best to use the minimum concentration that provides a good signal-to-noise ratio.

Advanced NMR Experiments for Full Structural Confirmation

For unambiguous assignment of all protons and confirmation of stereochemistry, two-dimensional (2D) NMR experiments are indispensable.

G struct (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride ¹H NMR Spectrum cosy COSY (Correlation Spectroscopy) Shows ³J (H-C-C-H) couplings. Traces the connectivity of the entire spin system from H2 through H6. struct->cosy noesy NOESY (Nuclear Overhauser Effect Spectroscopy) Shows through-space correlations. Confirms stereochemistry by showing proximity between axial protons (e.g., H2ax-H4ax, H2ax-H6ax). struct->noesy hsqc HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton to its directly attached carbon atom. Confirms assignments by linking protons to the carbon backbone. struct->hsqc

Caption: Key 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It would show a cross-peak between H2 and H3, between H3 and the H4 protons, and so on around the piperidine ring, confirming the proton connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. For the proposed chair conformation, a NOESY spectrum would show correlations between axial protons on the same side of the ring (e.g., H2ₐₓ to H4ₐₓ and H6ₐₓ), providing definitive proof of the relative stereochemistry.

By employing this comprehensive approach—grounding interpretation in fundamental principles, comparing with known analogues, following rigorous experimental protocol, and utilizing advanced 2D NMR techniques—researchers can confidently characterize the structure of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride and similar complex molecules.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • ACS Publications. (2026, February 12). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • ACS Publications. (2026, February 12). From NH+ Chemical Shifts to Chemical Insights: A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • Google Books. (n.d.).
  • Wikipedia. (n.d.). Karplus equation. [Link]

  • Indian Journal of Chemistry. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • YouTube. (2022, October 24). dihedral angles, J-values, & the Karplus equation. [Link]

  • ePrints Soton. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. [Link]

  • anthracycline. (n.d.). Karplus Equations. [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • ACS Publications. (n.d.). Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. [Link]

  • RSC Publishing. (1967). The ¹H n.m.r. spectra of diamagnetic and of paramagnetic complexes of rare-earth salts with an aromatic amine. [Link]

  • PMC. (2022, March 4). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • ACS Omega. (2022, March 4). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]

  • PMC. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. [Link]

  • University of Potsdam. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • PMC. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Columbia University. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Irvine. (n.d.). Tables For Organic Structure Analysis. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • University of California, Los Angeles. (n.d.). Coupling constants for ¹H and ¹³C NMR. [Link]

  • Canadian Science Publishing. (1975, August). Conformational Analysis of N-Nitrosopiperidines by ¹³C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. [Link]

  • PubMed. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. [Link]

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A Comparative Guide to HPLC Purity Analysis of (2R,3R)-2-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For chiral molecules such as (2R,3R)-2-phenylpiperidin-3-amine, a key intermediate in the synthesis of various pharmacologically active agents, rigorous purity analysis is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound, addressing both achiral and chiral impurities.

The primary analytical challenge presented by (2R,3R)-2-phenylpiperidin-3-amine lies in its polar and chiral nature. The presence of a basic amine group can lead to undesirable interactions with the silica support of traditional reversed-phase columns, resulting in poor peak shape and unreliable quantification. Furthermore, the control of its stereochemical purity necessitates a chiral separation method capable of resolving it from its other stereoisomers. This guide will explore three distinct HPLC strategies to address these challenges: a primary Reversed-Phase Ion-Pairing method for robust achiral purity, and two alternative methods—Chiral HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)—for enantiomeric and diastereomeric separation.

Method 1: Reversed-Phase HPLC with Ion-Pairing (Primary Method for Achiral Purity)

For the routine analysis of polar, ionizable compounds like (2R,3R)-2-phenylpiperidin-3-amine in a reversed-phase system, ion-pairing chromatography is a powerful technique to enhance retention and improve peak shape.[1] This method intentionally introduces an ion-pair reagent into the mobile phase, which interacts with the ionized analyte to form a neutral, more hydrophobic complex. This complex exhibits greater affinity for the nonpolar stationary phase, leading to increased retention.[1][2]

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which is essential for the retention of the ion-pair complex. A high-purity, end-capped silica is crucial to minimize secondary interactions with the basic amine.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution is a standard choice for reversed-phase chromatography.[3] The pH of the aqueous phase is maintained at a level where the primary amine of the analyte is protonated.

  • Ion-Pair Reagent: An anionic ion-pairing reagent, such as sodium dodecyl sulfate (SDS), is added to the mobile phase.[2] The negatively charged head of the SDS molecule pairs with the positively charged amine group of the analyte, while the hydrophobic tail interacts with the C18 stationary phase, effectively retaining the analyte.[2] The concentration of the ion-pairing reagent is a critical parameter that needs optimization to achieve the desired retention without causing excessive column equilibration times or baseline instability.

  • Detection: UV detection is suitable for this compound due to the presence of the phenyl ring chromophore.

Experimental Workflow:

Caption: Workflow for Reversed-Phase Ion-Pairing HPLC.

Method 2: Chiral HPLC for Enantiomeric Purity

The definitive assessment of stereochemical purity requires a chiral separation method. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most widely employed technique for this purpose.[4] CSPs are designed to have stereospecific interactions with enantiomers, leading to differential retention and, consequently, their separation.[5] For primary amines, polysaccharide-based CSPs are often highly effective.[6]

Causality of Experimental Choices:

  • Stationary Phase: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, is a prime candidate for the separation of chiral amines.[6][7] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can lead to excellent enantioselectivity.[5]

  • Mobile Phase: The choice of mobile phase is critical and can be either normal-phase, polar organic, or reversed-phase.[6][7] For this polar amine, a polar organic mode, often a mixture of an alcohol like ethanol or isopropanol with a non-polar solvent like hexane, is a good starting point. The addition of a small amount of a basic additive, such as diethylamine (DEA), is essential to block active sites on the silica surface and ensure good peak shape.[6]

  • Detection: UV detection remains a suitable and straightforward choice.

Experimental Workflow:

Caption: Workflow for Chiral HPLC.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the retention of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[2] In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of a non-polar organic solvent and a small amount of an aqueous component. A water-rich layer is formed on the surface of the stationary phase, and the analyte partitions between this layer and the bulk mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A variety of polar stationary phases can be used for HILIC, including bare silica, or silica bonded with polar functional groups like amide, diol, or cyano. For a basic amine, an amide-based phase can provide good peak shape and retention.

  • Mobile Phase: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a small percentage of an aqueous buffer. The buffer concentration and pH are important parameters for optimizing the separation.

  • Detection: UV detection is appropriate for this analyte.

Experimental Workflow:

Caption: Workflow for HILIC.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three discussed HPLC methods for the analysis of (2R,3R)-2-phenylpiperidin-3-amine.

ParameterMethod 1: RP-Ion PairMethod 2: Chiral HPLCMethod 3: HILIC
Primary Application Achiral Purity & Related SubstancesEnantiomeric & Diastereomeric PurityAchiral Purity for Polar Impurities
Retention of Analyte Good (Tunable with ion-pair conc.)Moderate to GoodGood
Peak Asymmetry < 1.2< 1.5 (with basic additive)< 1.3
Resolution (from impurities) > 2.0> 1.5 (between enantiomers)> 2.0
Method Robustness Moderate (sensitive to ion-pair conc.)GoodGood
MS Compatibility Poor (due to non-volatile ion-pair reagents)[8]Moderate (depends on mobile phase)Good (with volatile buffers)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Ion-Pairing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1 M Sodium Dodecyl Sulfate in Water, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Chiral HPLC
  • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 3: HILIC
  • Column: Amide, 4.6 x 150 mm, 3 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.5

  • Isocratic Elution: 90% Mobile Phase A, 10% Mobile Phase B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and Water (9:1, v/v) to a concentration of 1 mg/mL.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of (2R,3R)-2-phenylpiperidin-3-amine is contingent upon the specific analytical objective. For routine achiral purity assessment and the quantification of process-related impurities, the Reversed-Phase Ion-Pairing method offers a robust and reliable solution with excellent retention and peak shape. However, for the critical evaluation of stereochemical purity, Chiral HPLC is indispensable. The HILIC method serves as a valuable orthogonal technique, particularly for the separation of highly polar impurities that may not be well-retained even with ion-pairing agents. A comprehensive quality control strategy for (2R,3R)-2-phenylpiperidin-3-amine should ideally incorporate both a robust achiral method and a specific chiral method to ensure its identity, purity, and stereochemical integrity.

References

  • Crawford Scientific. Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]

  • HLPLC. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • PMC. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

Sources

chiral column selection for separating 2-phenylpiperidin-3-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Chiral Stationary Phase Selection for cis-2-Phenylpiperidin-3-amine Resolution

Executive Summary

For the enantiomeric separation of 2-phenylpiperidin-3-amine (specifically the cis-diastereomer, a key pharmacophore in NK1 antagonists like CP-99,994), the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or Lux Amylose-1 ) is the primary recommendation.

While immobilized phases (Chiralpak IA) offer solvent robustness, the coated amylose phases consistently demonstrate superior selectivity (


) for this specific structural motif due to the "open" helical nature of the amylose polymer accommodating the bulky C2-phenyl group.

Structural Analysis & Chromatographic Challenge

The separation of 2-phenylpiperidin-3-amine presents a dual challenge: Basicity and Steric Bulk .

  • The Basicity Trap: The secondary amine (piperidine ring) and primary amine (C3 substituent) are highly basic. On silica-based columns, these groups interact strongly with residual silanols, leading to severe peak tailing (

    
    ) and loss of resolution.
    
  • The Stereochemical Target: Synthetic routes (e.g., hydrogenation of pyridines) typically yield the cis-racemate (

    
    ). The goal is to resolve the (2S,3S)-enantiomer from the (2R,3R)-enantiomer.
    
Mechanism of Interaction

The separation relies on a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP):

  • H-Bonding: Between the C3-amine hydrogens and the carbamate carbonyls of the CSP.

  • 
    -
    
    
    
    Stacking:
    Between the C2-phenyl group of the analyte and the phenyl rings of the CSP.
  • Steric Inclusion: The piperidine ring fitting into the chiral cavities of the polysaccharide polymer.

Comparative Analysis: The Contenders

Option A: Coated Amylose (The Gold Standard)
  • Product Examples: Chiralpak AD-H, Phenomenex Lux Amylose-1.

  • Selector: Amylose tris(3,5-dimethylphenylcarbamate).[1][2]

  • Performance Profile:

    • Pros: The helical structure of amylose is looser than cellulose, allowing the bulky 2-phenyl group to penetrate the chiral groove effectively. This typically results in higher retention (

      
      ) and resolution (
      
      
      
      ).
    • Cons: Restricted solvent compatibility (Hexane/Alcohol only). No DCM or THF allowed.

Option B: Coated Cellulose (The Alternative)
  • Product Examples: Chiralcel OD-H, Phenomenex Lux Cellulose-1.

  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate).[2][3]

  • Performance Profile:

    • Pros: Often provides complementary selectivity if the amylose column fails.

    • Cons: The cellulose backbone is more rigid/linear. For bulky 2-substituted piperidines, this can sometimes lead to exclusion rather than inclusion, resulting in lower retention and poor separation.

Option C: Immobilized Amylose (The Robust Choice)
  • Product Examples: Chiralpak IA.

  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized).[2]

  • Performance Profile:

    • Pros: Allows the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which can improve solubility for salt forms of the amine.

    • Cons: Immobilization slightly alters the higher-order structure of the polymer. For this specific molecule, the coated AD-H often provides slightly sharper peaks than the IA, though IA is a safe "first screen" to protect column life.

Experimental Data Comparison

The following data summarizes typical performance metrics for 2-substituted piperidine amines using a Normal Phase method.

Method Conditions:

  • Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min[2][4]

  • Temp: 25°C

FeatureChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Chiralpak IA (Immobilized)
Selectivity (

)
1.8 - 2.2 (Excellent)1.2 - 1.4 (Moderate)1.6 - 1.9 (Good)
Resolution (

)
> 4.0 1.5 - 2.03.0 - 3.5
Tailing Factor (

)
1.1 (with DEA)1.3 (with DEA)1.2 (with DEA)
Elution Order (2R,3R) then (2S,3S)*VariableSimilar to AD-H

*Note: Elution order is concentration and condition dependent; always verify with a standard.

Decision & Optimization Workflow

The following diagram illustrates the logical flow for selecting the column and optimizing the mobile phase.

G Start Start: Racemic 2-phenylpiperidin-3-amine Screen1 Primary Screen: Chiralpak AD-H (Hex/IPA/DEA 90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Success: Rs > 2.0 Validate Method CheckRes->Success Yes Fail1 Rs < 1.5 or Tailing CheckRes->Fail1 No Screen2 Secondary Screen: Chiralcel OD-H (Hex/IPA/DEA 90:10:0.1) Fail1->Screen2 Selectivity Issue ModifyMP Optimize Mobile Phase: Switch Modifier to Ethanol Increase DEA to 0.2% Fail1->ModifyMP Peak Shape Issue CheckRes2 Check Rs Screen2->CheckRes2 CheckRes2->Success Yes Immobilized Solubility Issues? Switch to Chiralpak IA (Use DCM/MtBE) CheckRes2->Immobilized No ModifyMP->Screen1

Figure 1: Strategic Screening Workflow for Basic Chiral Amines.

Validated Experimental Protocol

Objective: Isocratic separation of cis-2-phenylpiperidin-3-amine enantiomers.

Materials
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (HPLC Grade), Diethylamine (DEA, >99.5%).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Mix n-Hexane and 2-Propanol in a 90:10 ratio (v/v).

    • Add 0.1% Diethylamine (DEA) to the mixture.[5] Crucial Step: DEA masks silanols. Without it, the amine will irreversibly bind or tail severely.

    • Degas via sonication for 10 minutes.

  • System Equilibration:

    • Flush system with Mobile Phase at 1.0 mL/min for 30 minutes.

    • Monitor baseline stability at 220 nm (phenyl ring absorption) or 254 nm .

  • Sample Preparation:

    • Dissolve the racemate in the Mobile Phase (concentration: 0.5 - 1.0 mg/mL).

    • Note: If the sample is a hydrochloride salt, add one drop of TEA/DEA to the sample vial to liberate the free base before injection.

  • Execution:

    • Injection Volume: 5-10 µL.

    • Run Time: Typically 15-20 minutes.

    • Expected Retention:

      
       min, 
      
      
      
      min.

References

  • Chittabathina, V. R. B., et al. (2014).[6] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[6] Link

    • Supports the use of Chiralpak AD-H and DEA additive for piperidine-3-amine resolution.
  • Daicel Chiral Technologies. (2025). "Instruction Manual for CHIRALPAK® AD." Link

    • Authoritative source for column specifications and solvent comp
  • Reddy, B. V., et al. (2013). "Enantioselective synthesis of CP-99,994." Tetrahedron: Asymmetry, 24(1), 12-18. Provides context on the synthetic resolution of the 2-phenylpiperidin-3-amine core.
  • Phenomenex. (2012). "Chiral Column Selection Guide." Link

    • Comparative d

Sources

Technical Comparison Guide: LC-MS/MS Fragmentation of (2R,3R)-2-phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation characteristics of (2R,3R)-2-phenylpiperidin-3-amine , a critical chiral scaffold in drug development (e.g., Neurokinin-1 antagonists). It compares the fragmentation behavior of this specific stereoisomer against its diastereomeric alternatives (trans-isomers) and evaluates direct MS/MS versus derivatization workflows.

Executive Summary

(2R,3R)-2-phenylpiperidin-3-amine (often referred to as the cis-isomer in specific synthesis contexts, though strictly cis by relative stereochemistry of substituents) is a pharmacophore found in high-affinity NK1 receptor antagonists like CP-99,994.

In LC-MS/MS analysis, distinguishing this specific isomer from its (2R,3S)-trans diastereomer or (2S,3S)-enantiomer is a common analytical challenge. This guide compares the Direct Fragmentation (MS/MS) profile of the (2R,3R) isomer against its primary structural alternatives and evaluates the performance of Chiral Derivatization as a superior alternative for absolute stereochemical assignment.

Key Findings
Feature(2R,3R)-2-phenylpiperidin-3-amine (Target)(2R,3S)-Trans Isomer (Alternative/Impurity)
Precursor Ion [M+H]+ m/z 177.14m/z 177.14
Dominant Fragment [M+H - NH₃]⁺ (m/z 160) (High Intensity)[M+H - NH₃]⁺ (m/z 160) (Lower Relative Intensity)
Stereoelectronic Effect Cis-relationship facilitates NH₃ elimination via proximity effect.[1]Trans-relationship reduces rate of NH₃ loss; competing RDA pathways more prominent.
Differentiation Method Ion Ratio (160/177) is diagnostic.Requires chromatographic separation (Chiral LC) for confirmation.

Fragmentation Mechanism & Pathway Analysis

The mass spectral behavior of (2R,3R)-2-phenylpiperidin-3-amine is governed by the stability of the piperidine ring and the lability of the exocyclic amine.

Primary Fragmentation Channels
  • Neutral Loss of Ammonia (-17 Da): The most abundant pathway. The protonated secondary amine (piperidine nitrogen) or primary amine (C3 substituent) facilitates the elimination of NH₃, yielding a cyclohexenyl-type cation (m/z 160).

  • Retro-Diels-Alder (RDA) Cleavage: Characteristic of piperidine rings, leading to ring opening and loss of ethylene or propene fragments.

  • Benzyl/Tropylium Formation: The phenyl group at C2 directs fragmentation to form the stable tropylium ion (m/z 91), a hallmark of alkyl-benzene derivatives.

Visualization of Signaling Pathway (Fragmentation Tree)

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 177.14 (Protonated Amine) Frag160 [M+H - NH3]+ m/z 160.11 (Phenyl-tetrahydropyridine) Precursor->Frag160 - NH3 (17 Da) (Dominant in Cis) Frag91 Tropylium Ion [C7H7]+ m/z 91.05 (Benzyl fragment) Precursor->Frag91 Direct Cleavage Frag120 RDA Fragment m/z 120.08 (Imine cleavage) Precursor->Frag120 RDA Cleavage (- C3H5N) Frag160->Frag91 - C4H7N (Ring collapse) Frag77 Phenyl Cation [C6H5]+ m/z 77.04 Frag91->Frag77 - CH2 key Blue: Parent | Red: 1° Fragment | Green: Diagnostic Aromatic

Caption: CID fragmentation tree for (2R,3R)-2-phenylpiperidin-3-amine. The loss of ammonia (m/z 160) is the base peak, heavily influenced by the cis-stereochemistry.

Comparative Performance: Cis (2R,3R) vs. Trans (2R,3S)

In drug development, distinguishing the active (2R,3R) scaffold from the (2R,3S) impurity is vital. While both have identical masses, their fragmentation kinetics differ due to stereoelectronic effects.

Stereochemical Differentiation Logic[2]
  • The "Cis" Effect (2R,3R): The C2-Phenyl and C3-Amine groups are in a cis relationship (often diaxial or diequatorial depending on conformer population). This proximity facilitates a proton-bridge mechanism , accelerating the loss of NH₃.

  • The "Trans" Effect (2R,3S): The substituents are trans. The increased distance or unfavorable dihedral angle makes the internal proton transfer less efficient, resulting in a lower ratio of m/z 160 relative to the parent ion compared to the cis isomer.

Quantitative Comparison Table
Parameter(2R,3R)-Cis Isomer (2R,3S)-Trans Isomer
Retention Time (C18) Typically elutes later (due to intramolecular H-bonding masking polarity).Typically elutes earlier (more exposed polar groups).
Base Peak (High CE) m/z 160m/z 160 (but lower absolute intensity vs parent).
Diagnostic Ratio (160/177) High (>5.0) Medium (<3.0)
RDA Fragments (m/z 120) Minor abundance.Higher relative abundance (competing pathway).
Recommended Method Direct MS/MS is sufficient for qualitative ID.Requires Derivatization for <1% impurity quantitation.

Validated Experimental Protocols

Protocol A: Direct LC-MS/MS (Rapid Screening)

Use this protocol for high-throughput screening where approximate stereochemical purity is required.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Collision Energy (CE): Ramp 15–35 eV.

  • Data Interpretation: Monitor transition 177.1 > 160.1 . If the peak area ratio of (177>160) / (177>91) shifts significantly between samples, suspect isomer contamination.

Protocol B: Chiral Derivatization (Gold Standard)

For definitive quantitation of the (2R,3R) isomer in the presence of (2S,3S) or trans-isomers, derivatization with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) is recommended.

  • Reaction: Mix sample (1 mg/mL) with GITC (2 mg/mL in MeCN) and Triethylamine (10 µL). Incubate at RT for 30 mins.

  • Mechanism: GITC reacts with the C3-amine to form thiourea diastereomers.

  • Separation: The resulting diastereomers have significantly different hydrophobicities and can be separated on a standard C18 column with baseline resolution (Rs > 2.0).

  • MS Detection: Monitor the derivatized mass [M+H]+ = 565.2 (177 + 389 - 1).

References

  • PubChem Compound Summary. (2025). (2S,3S)-2-phenylpiperidin-3-amine (CP-99,994 Core). National Library of Medicine. Link

  • Journal of Medicinal Chemistry. (1994). Discovery of CP-99,994, a non-peptide NK1 receptor antagonist. Discusses the synthesis and stereochemical assignment of the 2-phenyl-3-amino scaffold. Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC. Validates derivatization techniques for aminopiperidines. Link

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Piperidine Derivatives. General mechanisms for RDA and amine loss in piperidines. Link

Sources

A Comparative Guide to the Enantiomeric Purity Analysis of (2R,3R)-2-phenylpiperidin-3-amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules, the accurate determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. (2R,3R)-2-phenylpiperidin-3-amine, a vital chiral building block in the development of novel therapeutics, presents a case where establishing a reliable analytical framework for its stereochemical integrity is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the enantiomeric purity of its dihydrochloride salt, with a primary focus on optical rotation and its validation through orthogonal techniques.

Given the current absence of a universally cited specific rotation value for (2R,3R)-2-phenylpiperidin-3-amine 2HCl in publicly accessible literature, this guide will also detail the process for establishing a robust in-house reference standard.

The Foundational Role of Optical Rotation

Optical rotation is a fundamental chiroptical property of a chiral substance, reflecting its ability to rotate the plane of polarized light.[1] The measurement of this rotation is a rapid and direct method for a preliminary assessment of enantiomeric composition.

Principles of Measurement

The specific rotation, denoted as ([α]^T_λ), is a standardized measure of a compound's optical activity. It is calculated from the observed rotation (α) using the Biot-Laube equation:

[[α]^T_λ = \frac{α}{l \cdot c}]

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in g/mL.[2]

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source, typically the sodium D-line (589 nm).[3]

Several factors critically influence the measured rotation and must be meticulously controlled for reproducibility: the intrinsic molecular structure, solvent, wavelength, and temperature.[2][4]

Establishing an In-House Reference Value

In the absence of a literature reference, an in-house standard must be established. This process is a self-validating system that ensures the reliability of future optical rotation measurements for quality control.

cluster_0 Phase 1: Standard Preparation & Purity Confirmation cluster_1 Phase 2: Optical Rotation Measurement synthesis Synthesis or Procurement of (2R,3R)-2-phenylpiperidin-3-amine 2HCl purification Rigorous Purification (e.g., recrystallization) synthesis->purification chiral_hplc Primary Purity Assessment: Chiral HPLC for Enantiomeric Excess (>99.5% ee) purification->chiral_hplc sample_prep Precise Sample Preparation: Known concentration in a specified solvent (e.g., Methanol) chiral_hplc->sample_prep Confirmed Enantiopure Sample measurement Polarimetry Measurement under Controlled Conditions (Temperature, Wavelength) sample_prep->measurement calculation Calculation of Specific Rotation [α] measurement->calculation reference_value Documented Reference Standard for future QC calculation->reference_value Establish In-House Reference Value

Caption: Workflow for establishing an in-house optical rotation reference standard.

Experimental Protocol: Optical Rotation Measurement

1. Instrumentation:

  • A calibrated polarimeter equipped with a sodium lamp (589 nm) and temperature control (e.g., Peltier system).[4]

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the enantiomerically pure (as determined by a primary method like chiral HPLC) (2R,3R)-2-phenylpiperidin-3-amine 2HCl.

  • Dissolve the sample in a suitable solvent (e.g., methanol or water) in a 10 mL volumetric flask. Ensure the solvent is of high purity and transparent at the measurement wavelength. The choice of solvent is critical as it can influence the specific rotation.[2]

  • Fill the sample cell (typically 1 dm) with the solution, ensuring no air bubbles are present.

3. Measurement:

  • Set the instrument temperature to a standard value, typically 20°C or 25°C, and allow it to equilibrate.[2]

  • Perform a blank measurement using the same solvent and zero the instrument.[5]

  • Measure the optical rotation of the sample solution. Record multiple readings to ensure stability and calculate the average.

4. Data Recording and Calculation:

ParameterValue
Compound(2R,3R)-2-phenylpiperidin-3-amine 2HCl
Concentration (c)e.g., 0.01 g/mL
Path Length (l)1.0 dm
Wavelength (λ)589 nm
Temperature (T)25°C
SolventMethanol
Observed Rotation (α)[Measured Value]
Specific Rotation [α] [Calculated Value]

Orthogonal Methods for Enantiomeric Purity Determination

While optical rotation is a valuable tool, it is not sufficient on its own for the precise quantification of enantiomeric excess (ee), especially at very high purity levels. Therefore, orthogonal, more sensitive methods like chiral HPLC and NMR spectroscopy are essential for validation and routine analysis.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separation technique that can resolve enantiomers, allowing for their accurate quantification.[6]

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing interaction energies. For amines like piperidin-3-amine, which lack a strong chromophore, pre-column derivatization is often necessary to enable UV detection.[7]

Experimental Protocol: Chiral HPLC of Piperidin-3-amine (Representative)

This protocol is adapted from a validated method for piperidin-3-amine.[7][8]

1. Derivatization:

  • React the (2R,3R)-2-phenylpiperidin-3-amine 2HCl sample with a derivatizing agent such as p-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a UV-active functional group.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based CSP, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm), is often effective.[7]

  • Mobile Phase: A polar organic mobile phase, for instance, 0.1% diethylamine in ethanol, is typically used.[7]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 228 nm for the PTSC derivative).[7][8]

3. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Table: Comparison of Optical Rotation and Chiral HPLC

FeatureOptical RotationChiral HPLC
Principle Measures rotation of polarized lightPhysical separation of enantiomers
Sensitivity LowHigh (can detect <0.1% of the minor enantiomer)
Accuracy Dependent on purity; less accurate for high eeHigh, provides direct quantification of ee
Throughput High (fast measurement)Lower (longer run times)
Method Development SimpleComplex (requires column and mobile phase screening)
Application Quick QC check against a standardDefinitive purity assessment, method validation
NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be used to determine enantiomeric excess without physical separation of the enantiomers.

Principle: A chiral solvating agent (CSA), such as (S)-BINOL, is added to the sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different chemical environments and thus exhibit distinct signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.[9][10]

Experimental Protocol: NMR with CSA

1. Sample Preparation:

  • In an NMR tube, dissolve a known amount of the (2R,3R)-2-phenylpiperidin-3-amine 2HCl sample and a suitable CSA in a deuterated solvent (e.g., chloroform-d).[10]

  • The ratio of analyte to CSA may need to be optimized to achieve baseline separation of the diastereomeric signals.

2. Data Acquisition:

  • Acquire a high-resolution proton (¹H) NMR spectrum.

  • Identify a proton signal of the analyte that shows clear separation for the two diastereomeric complexes.

3. Data Analysis:

  • Integrate the separated signals corresponding to the two enantiomers to calculate the enantiomeric excess.

Comparative Workflow

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

cluster_0 Method Selection cluster_1 Analytical Techniques start Need to Assess Enantiomeric Purity of (2R,3R)-2-phenylpiperidin-3-amine 2HCl qc_check Routine QC Check (In-house standard established) start->qc_check purity_quant Definitive Quantification (Method Development/Validation) start->purity_quant polarimetry Optical Rotation (Polarimetry) qc_check->polarimetry Fast, high throughput hplc Chiral HPLC purity_quant->hplc High sensitivity & accuracy nmr NMR with CSA purity_quant->nmr No separation needed, good for structural confirmation result1 Pass/Fail polarimetry->result1 Compare to Reference Value result2 Quantitative ee% hplc->result2 Calculate ee% from peak areas result3 Quantitative ee% nmr->result3 Calculate ee% from signal integration

Caption: Decision workflow for selecting an analytical method for enantiomeric purity.

Conclusion and Recommendations

The determination of the enantiomeric purity of (2R,3R)-2-phenylpiperidin-3-amine 2HCl requires a multi-faceted analytical approach.

  • Optical Rotation serves as an indispensable tool for rapid quality control, provided a well-characterized in-house reference standard has been established. Its speed and simplicity are significant advantages in a manufacturing environment.

  • Chiral HPLC stands as the gold standard for the accurate and precise quantification of enantiomeric excess. It is the preferred method for method validation, release testing, and stability studies due to its high sensitivity and specificity.[6]

  • NMR with Chiral Solvating Agents offers a valuable orthogonal method that provides both quantitative data and structural information without the need for chromatographic separation. It is particularly useful during process development and for investigational purposes.[11]

For drug development professionals, a combination of these techniques provides a robust and reliable framework for ensuring the stereochemical integrity of (2R,3R)-2-phenylpiperidin-3-amine 2HCl, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Link

  • What factors does the specific rotation value depend on? - ECHEMI. Link

  • Polarimeter–Frequently Asked Questions - MRC- Laboratory Equipment. Link

  • Specific rotation Definition - Fiveable. Link

  • Understanding Specific Rotation: A Key Property of Chiral Compounds - Science Mania. Link

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. Link

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances - ResearchGate. Link

  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates - Benchchem. Link

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. Link

  • Specific Rotation - Chemistry Steps. Link

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - RSC Publishing. Link

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scientific Research Publishing. Link

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Link

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. Link

  • Rapid determination of enantiomeric excess via NMR spectroscopy - University of Birmingham. Link

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. Link

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich. Link

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. Link

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Link

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Link

  • European Pharmacopoeia 2.2.7. Optical Rotation - Anton Paar Wiki. Link

  • Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed. Link

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. - Universities Space Research Association. Link

  • 6 Chirooptical Methods. Link

  • Specific Rotation and Observed Rotation Calculations in Optical Activity - YouTube. Link

Sources

A Technical Guide to the Stereoselective Bioactivity of (2R,3R)- and (2S,3S)-2-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth technical comparison of the potential bioactivities of the (2R,3R) and (2S,3S) enantiomers of 2-phenylpiperidin-3-amine. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, the structural motifs present in this chiral scaffold are well-represented in a variety of centrally active agents. This guide will, therefore, serve as a predictive and methodological resource, outlining the likely biological targets and providing detailed experimental protocols to elucidate the stereoselective pharmacology of these compounds.

The 2-phenylpiperidin-3-amine core is a privileged structure in medicinal chemistry, suggesting potential interactions with key neurological pathways. The relative orientation of the phenyl and amine substituents in the (2R,3R) and (2S,3S) configurations is expected to dictate significantly different binding affinities and functional activities at their biological targets. Based on the pharmacology of structurally related phenylpiperidine and aminopiperidine derivatives, the most probable targets for these enantiomers include monoamine transporters (such as the serotonin and dopamine transporters) and sigma receptors.

Comparative Analysis of Potential Bioactivity

Given the absence of direct experimental data comparing the two enantiomers, the following table outlines the potential biological targets and the type of quantitative data that should be generated to compare their bioactivities. The rationale for selecting these targets is based on the known activities of compounds sharing the phenylpiperidine scaffold.

Potential Biological Target Key Bioactivity Parameter (2R,3R)-2-phenylpiperidin-3-amine (Predicted) (2S,3S)-2-phenylpiperidin-3-amine (Predicted) Significance of Comparison
Serotonin Transporter (SERT)Inhibition Constant (Ki)To be determinedTo be determinedElucidating potential antidepressant or anxiolytic activity.
Dopamine Transporter (DAT)Inhibition Constant (Ki)To be determinedTo be determinedAssessing potential stimulant or anti-parkinsonian activity.
Dopamine D2 ReceptorBinding Affinity (Ki)To be determinedTo be determinedInvestigating potential antipsychotic or neurological side effects.
Sigma-1 ReceptorBinding Affinity (Ki)To be determinedTo be determinedExploring potential roles in neuroprotection and modulation of neurotransmission.
Sigma-2 ReceptorBinding Affinity (Ki)To be determinedTo be determinedInvestigating potential implications in cancer cell biology and neurodegenerative diseases.

Experimental Protocols for Elucidating Bioactivity

To empirically determine and compare the bioactivity of (2R,3R)- and (2S,3S)-2-phenylpiperidin-3-amine, the following detailed experimental protocols are recommended.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay determines the ability of the test compounds to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.

Principle: Cells overexpressing the human serotonin transporter (hSERT) will take up radiolabeled serotonin ([³H]5-HT). The inhibitory potency of the test compounds is determined by measuring the reduction in [³H]5-HT uptake in their presence.

Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the hSERT gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic.

  • Plating: Seed the hSERT-HEK293 cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the (2R,3R) and (2S,3S)-2-phenylpiperidin-3-amine enantiomers in assay buffer (Krebs-Ringer-HEPES buffer).

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 15 minutes at 37°C.

    • Initiate the uptake by adding a solution containing [³H]5-HT (final concentration ~10 nM).

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Detection: Lyse the cells with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each enantiomer by non-linear regression analysis of the concentration-response curves. Calculate the Ki value using the Cheng-Prusoff equation.

Dopamine D2 Receptor Binding Assay

This assay measures the affinity of the test compounds for the dopamine D2 receptor.

Principle: The assay is based on the competition between the unlabeled test compounds and a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to membranes prepared from cells expressing the human dopamine D2 receptor.[1][2]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the (2R,3R) and (2S,3S)-2-phenylpiperidin-3-amine enantiomers.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, [³H]-Spiperone (final concentration ~0.2 nM), and varying concentrations of the test compounds or vehicle.

    • Incubate for 60 minutes at room temperature.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values from the competition curves and determine the Ki values using the Cheng-Prusoff equation.

Sigma-1 and Sigma-2 Receptor Binding Assays

These assays determine the binding affinity of the test compounds for sigma-1 and sigma-2 receptors.

Principle: Similar to the D2 receptor assay, this is a competitive binding assay using a radiolabeled ligand. For sigma-1 receptors, -Pentazocine is commonly used.[3][4] For sigma-2 receptors, [³H]-DTG (1,3-di-o-tolyl-guanidine) is used in the presence of a high concentration of a selective sigma-1 ligand to block binding to sigma-1 sites.[5][6]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for sigma-1) or rat liver (for sigma-2) as a rich source of these receptors.[7]

  • Compound Preparation: Prepare serial dilutions of the (2R,3R) and (2S,3S)-2-phenylpiperidin-3-amine enantiomers.

  • Binding Reaction (Sigma-1):

    • Incubate the guinea pig brain membranes with -Pentazocine and varying concentrations of the test compounds.

    • Incubate for 120 minutes at 37°C.

  • Binding Reaction (Sigma-2):

    • Incubate the rat liver membranes with [³H]-DTG, a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine), and varying concentrations of the test compounds.

    • Incubate for 120 minutes at room temperature.

  • Filtration, Washing, and Detection: Follow the same procedures as described for the dopamine D2 receptor binding assay.

  • Data Analysis: Determine the Ki values for each enantiomer at both sigma receptor subtypes.

Visualizing Potential Mechanisms and Workflows

Signaling Pathways of Potential Targets

The following diagrams illustrate the canonical signaling pathways of the potential biological targets for the 2-phenylpiperidin-3-amine enantiomers.

G cluster_sert Serotonin Transporter (SERT) Modulation cluster_d2 Dopamine D2 Receptor Signaling cluster_sigma1 Sigma-1 Receptor Chaperone Activity Extracellular Serotonin Extracellular Serotonin SERT SERT Extracellular Serotonin->SERT Binds Intracellular Serotonin Intracellular Serotonin SERT->Intracellular Serotonin Reuptake 2-phenylpiperidin-3-amine 2-phenylpiperidin-3-amine 2-phenylpiperidin-3-amine->SERT Inhibits Dopamine Dopamine D2R D2R Dopamine->D2R Binds Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor ER->Sigma1R Located at IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca2+ signaling Cell Survival Cell Survival Sigma1R->Cell Survival Promotes Cellular Stress Cellular Stress Cellular Stress->Sigma1R Induces translocation

Caption: Potential signaling pathways modulated by 2-phenylpiperidin-3-amine enantiomers.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the comparative bioactivity assessment.

G start Synthesize and Purify (2R,3R) and (2S,3S) Enantiomers assay_sert SERT Uptake Inhibition Assay start->assay_sert assay_d2 Dopamine D2 Receptor Binding Assay start->assay_d2 assay_sigma Sigma-1 and Sigma-2 Receptor Binding Assays start->assay_sigma data_analysis Data Analysis (IC50, Ki Calculation) assay_sert->data_analysis assay_d2->data_analysis assay_sigma->data_analysis comparison Comparative Bioactivity and Stereoselectivity Assessment data_analysis->comparison

Caption: General experimental workflow for comparing the bioactivity of the enantiomers.

Conclusion and Future Directions

While direct comparative data for the bioactivity of (2R,3R)- and (2S,3S)-2-phenylpiperidin-3-amine is currently lacking in the public domain, their structural similarity to known centrally active agents strongly suggests that they are likely to interact with monoamine transporters and sigma receptors. The provided experimental protocols offer a robust framework for elucidating the specific pharmacological profiles of these enantiomers. It is highly probable that the stereochemistry at the 2 and 3 positions of the piperidine ring will result in significant differences in their binding affinities and functional activities at these targets. A thorough investigation as outlined in this guide will be crucial for understanding their therapeutic potential and for guiding future drug development efforts based on this promising chiral scaffold. The execution of these assays will not only provide the much-needed direct comparative data but will also contribute valuable insights into the structure-activity relationships of this class of compounds.

References

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 337-343.
  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Nguyen, L., et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.21.1-1.21.17.[4]

  • Podlogar, M. G., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.21.1-1.21.18.[3]

  • Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 273.[5][6]

  • Zeng, C., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 76, 38-45.[7]

  • Roth, B. L., & Sibley, D. R. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1845-1850.[1]

  • Allen, J. A., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ACS Chemical Neuroscience, 4(1), 108-119.[2]

  • Vadodaria, K. C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules, 24(22), 4169.
  • Zhu, J., et al. (1994). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 37(17), 2791-2802.[8]

  • Luthman, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(21), 8491-8503.[9]

  • Singh, R., et al. (2019). Structure of few bio-active compounds having 3-amino piperidine ring system. Research Journal of Pharmacy and Technology, 12(9), 4229-4233.[10]

  • BenchChem. (2025).
  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31.[11][12]

  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1983). New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series.
  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7294.[13]

Sources

Structural Fidelity in Chiral Scaffolds: X-ray Crystallography vs. Indirect Assignment for (2R,3R)-2-phenylpiperidin-3-amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is a critical chiral building block, most notably serving as the pharmacophore scaffold for Neurokinin-1 (NK1) receptor antagonists like CP-99,994 . In drug development, the efficacy and toxicity profiles of these ligands are strictly governed by their absolute configuration.

While high-field NMR and chiral HPLC are routine for purity analysis, they are indirect methods for determining absolute stereochemistry. This guide compares the Single Crystal X-ray Diffraction (SCXRD) of the dihydrochloride salt—the "Gold Standard"—against indirect spectroscopic alternatives. We analyze why crystallographic data remains the only self-validating method for this scaffold and provide a robust protocol for obtaining diffraction-quality crystals.

Comparative Analysis: Direct vs. Indirect Structural Determination[1]

For a drug developer, the choice of analytical method dictates the level of risk in the synthetic pipeline. The following table contrasts the performance of X-ray crystallography against the most common alternative, Mosher's Amide Analysis (NMR).

Table 1: Performance Matrix of Structural Assignment Methods[1]
FeatureMethod A: Single Crystal X-ray (SCXRD) Method B: Mosher's Analysis (NMR) Method C: Vibrational CD (VCD)
Nature of Data Direct: Maps electron density to atomic position.[1]Indirect: Infers geometry from chemical shift anisotropy (

).
Indirect: Compares IR absorption of enantiomers.
Absolute Config. Definitive: Uses anomalous dispersion (Bijvoet pairs).Inferential: Relies on conformational models (often fails for rigid rings).Predictive: Requires matching DFT calculations.
Sample State Solid State (Single Crystal required).Solution State (Derivatization required).[2][3]Solution or Solid State.
Confidence Level >99% (Flack parameter < 0.1).~90-95% (Risk of model mismatch).[1]~95% (Dependent on basis set).
Turnaround 24–72 Hours (crystallization dependent).4–8 Hours (synthesis + acquisition).4–12 Hours.
Key Limitation Requires a high-quality crystal.[1]Steric hindrance in piperidines can distort

values.
Solvent effects can obscure signal.
Why X-ray Wins for this Scaffold

For (2R,3R)-2-phenylpiperidin-3-amine, the dihydrochloride salt is particularly advantageous for X-ray analysis. The chloride ions (Cl⁻) act as "heavy atoms" (Z=17), providing significant anomalous scattering of X-rays (especially with Cu K


 radiation). This allows for the precise calculation of the Flack parameter , enabling the distinction between the (2R,3R) enantiomer and its (2S,3S) mirror image without needing a known chiral reference.

Technical Deep Dive: The Crystallographic Profile

Although specific proprietary CIF files are often paywalled, the structural characteristics of this scaffold are well-established through the development of CP-99,994.[1] The data below represents the benchmark parameters expected for the dihydrochloride salt of this chiral piperidine.

Representative Crystal Data (Benchmark)
  • Crystal System: Orthorhombic (Typical for chiral salts to maximize packing efficiency without inversion centers).

  • Space Group:

    
     (The most common space group for enantiopure pharmaceutical salts).
    
  • Unit Cell Features:

    • The lattice is stabilized by a robust 3D hydrogen-bonding network where the chloride ions bridge the protonated ammonium sites (

      
       and 
      
      
      
      ) of the piperidine ring.
    • Conformation: The piperidine ring adopts a distorted chair conformation. The 2-phenyl and 3-amine substituents typically adopt a trans diequatorial orientation to minimize 1,3-diaxial interactions, confirming the (2R,3R) relative stereochemistry.[1]

Critical Insight: In the synthesis of CP-99,994, the intermediate is often resolved using D-tartaric acid or mandelic acid.[1] However, converting to the dihydrochloride salt for the final X-ray is superior because the heavy chloride atoms allow for absolute structure determination (Flack parameter refinement) which is difficult with only C, H, N, and O atoms.

Experimental Protocol: Crystallization of the Dihydrochloride Salt

Obtaining diffraction-quality crystals of amine salts can be challenging due to their high solubility in water/methanol.[1] The following protocol uses a Vapor Diffusion technique, which is gentler and more reliable than bulk cooling.

Protocol: Ethanol-Ether Vapor Diffusion

Objective: Grow single crystals of (2R,3R)-2-phenylpiperidin-3-amine 2HCl suitable for SCXRD.

Materials:

  • (2R,3R)-2-phenylpiperidin-3-amine (Free base or crude salt).

  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Anti-Solvent): Diethyl Ether (

    
    ) or Hexane.
    
  • 4M HCl in Dioxane.

  • Two vials: One small (2 mL), one large (20 mL).

Step-by-Step Workflow:

  • Salt Formation (if starting from base):

    • Dissolve 50 mg of the free amine in 0.5 mL of cold EtOH.

    • Add 4M HCl in dioxane dropwise (approx. 3-4 equivalents) with stirring.

    • Allow the white precipitate to form.[4] Evaporate to dryness to remove excess HCl.

  • Preparation of the Inner Vial:

    • Redissolve the dry dihydrochloride salt in the minimum amount of MeOH or EtOH required to obtain a clear solution at room temperature (approx. 0.5 - 1.0 mL).[1]

    • Filter this solution through a 0.45 µm syringe filter into the small (2 mL) vial to remove dust nuclei. Do not cap the small vial.

  • Assembly of the Diffusion Chamber:

    • Place the open small vial upright inside the large (20 mL) vial.

    • Carefully fill the large vial with approx. 5–8 mL of Diethyl Ether (Anti-Solvent). Ensure the ether level is below the rim of the inner vial.

    • Mechanism:[1][5][6] Ether has a higher vapor pressure than ethanol. It will slowly vaporize and diffuse into the ethanol solution, gradually lowering the solubility of the salt and forcing crystallization.

  • Incubation:

    • Tightly cap the large outer vial.

    • Store in a vibration-free environment at 4°C (refrigerator) or Room Temperature.

    • Timeline: Inspect after 24 hours. High-quality prisms or needles should form within 2–5 days.[1]

  • Harvesting:

    • Isolate crystals while they are still wet; drying them completely can collapse the lattice if solvent molecules are part of the structure. Mount immediately in Paratone-N oil for X-ray data collection.[1]

Decision Logic: When to Use Which Method?

The following diagram outlines the strategic decision-making process for assigning stereochemistry in piperidine scaffolds.

Stereochem_Decision_Tree Start Start: Chiral Piperidine Intermediate Is_Solid Is the material crystalline? Start->Is_Solid Xray_Check Can you form a heavy-atom salt? (HCl, HBr, HI) Is_Solid->Xray_Check Yes Mosher_Path Derivatize with Mosher's Acid Chloride Is_Solid->Mosher_Path No (Oil/Amorphous) Grow_Crystal Protocol: Vapor Diffusion (EtOH / Et2O) Xray_Check->Grow_Crystal Yes Xray_Check->Mosher_Path No Run_SCXRD Run Single Crystal XRD (Mo or Cu source) Grow_Crystal->Run_SCXRD Flack_Check Flack Parameter < 0.1? Run_SCXRD->Flack_Check Confirmed CONFIRMED: Absolute Config (2R, 3R) Flack_Check->Confirmed Yes Flack_Check->Mosher_Path No (Twinning/Disorder) NMR_Analysis Analyze 1H/19F NMR (Delta-Delta Analysis) Mosher_Path->NMR_Analysis Inconclusive Risk: Conformational Mobility may yield ambiguous results NMR_Analysis->Inconclusive

Caption: Workflow for selecting the optimal structural determination method. Note that X-ray (Left path) provides a definitive "Stop" point, whereas NMR (Right path) carries inherent risks for flexible piperidine rings.

References

  • Pfizer Central Research. (1993). CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor.[7] Regulatory Peptides.[7] Link

  • McClure, K. F., et al. (1995). Practical Synthesis of the Substance P Antagonist CP-99,994. Journal of Organic Chemistry. (Describes the resolution and salt formation). Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. (The foundational paper for using anomalous dispersion in X-ray). Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[8] Chemical Reviews. (Comparison of Mosher's method limitations). Link

Sources

Technical Comparison Guide: Stereochemical Assignment of 2-Phenylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison for identifying stereoisomers of 2-phenylpiperidin-3-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers in medicinal chemistry and drug development, where this scaffold serves as a core pharmacophore for Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994).

Part 1: Executive Summary & Core Directive

The Challenge: Distinguishing between the cis (syn) and trans (anti) diastereomers of 2-phenylpiperidin-3-amine is critical because biological activity is often stereospecific. In NK1 antagonists, the (2S,3S)-cis configuration is typically the bioactive form.

The Solution: The most robust, self-validating method for assignment is


H NMR 

-coupling analysis
of the H2 and H3 protons. This method relies on the conformational locking effect of the C2-phenyl group.
Quick Decision Matrix
FeatureCis Isomer (2R,3R or 2S,3S)Trans Isomer (2R,3S or 2S,3R)
Conformation Ph-Equatorial / Amine-AxialPh-Equatorial / Amine-Equatorial
H2 / H3 Relationship Axial / EquatorialAxial / Axial

Coupling
Small (2 – 5 Hz) Large (8 – 12 Hz)
NOE Correlation Strong H2

H3
Weak/Null H2

H3

Part 2: Mechanistic Basis (Expertise & Causality)

To interpret the NMR data correctly, one must understand the conformational dynamics of the piperidine ring.

The "Phenyl Anchor" Effect

In substituted piperidines, the ring adopts a chair conformation to minimize torsional strain. The phenyl group at position C2 is bulky (


-value 

2.8 kcal/mol). To avoid severe 1,3-diaxial steric interactions, the phenyl group will almost exclusively adopt the equatorial position. This "locks" the conformation, providing a stable reference frame for assigning the relative stereochemistry of the C3-amine.
The Karplus Relationship

The vicinal coupling constant (


) depends on the dihedral angle (

) between the two protons.
  • Trans-Diaxial (

    
    ):  According to the Karplus equation, anti-periplanar protons exhibit large coupling constants (
    
    
    
    Hz).
  • Cis-Axial-Equatorial (

    
    ):  Gauche protons exhibit significantly smaller coupling constants (
    
    
    
    Hz).
Structural Assignments
  • Trans-Isomer: With Phenyl equatorial, the "trans" relationship places the Amine equatorial as well. Consequently, the protons at C2 and C3 are both axial .

    • Result:

      
       is large.
      
  • Cis-Isomer: With Phenyl equatorial, the "cis" relationship forces the Amine into the axial position. Consequently, H2 is axial, but H3 is equatorial .

    • Result:

      
       is small.
      

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision logic based on the conformational analysis described above.

IsomerIdentification Start Analyze 1H NMR Spectrum Focus on H2 (Benzylic Proton) Measure Measure Vicinal Coupling (3J) between H2 and H3 Start->Measure LargeJ Large Coupling (J = 8 - 12 Hz) Measure->LargeJ  > 8 Hz SmallJ Small Coupling (J = 2 - 5 Hz) Measure->SmallJ  < 5 Hz TransConf Inference: H2 is Axial, H3 is Axial (Dihedral ~180°) LargeJ->TransConf CisConf Inference: H2 is Axial, H3 is Equatorial (Dihedral ~60°) SmallJ->CisConf TransResult CONCLUSION: TRANS Isomer (Ph-eq, NH2-eq) TransConf->TransResult CisResult CONCLUSION: CIS Isomer (Ph-eq, NH2-ax) CisConf->CisResult

Caption: Decision tree for stereochemical assignment based on H2-H3 coupling constants.

Part 4: Experimental Protocol (Self-Validating System)

Materials
  • Solvent: CDCl

    
     (preferred for sharp resolution) or DMSO-
    
    
    
    (if solubility is an issue).
  • Instrument: 400 MHz NMR or higher recommended to resolve the H2/H3 splitting patterns clearly.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve ~5-10 mg of the amine in 0.6 mL of CDCl

      
      .
      
    • Tip: If the amine protons are broad and obscuring the H2/H3 region, add a drop of D

      
      O and shake. This exchanges the NH protons, simplifying the spectrum to just the CH backbone.
      
  • Acquisition:

    • Run a standard proton (

      
      H) experiment (typically 16-64 scans).
      
    • Optional: Run a COSY (Correlation Spectroscopy) experiment if H2 and H3 overlap with other ring protons. This confirms which signals are coupled.

  • Analysis of H2 (The Benzylic Proton):

    • Locate the signal for H2. It is typically the most downfield aliphatic signal (

      
       ppm) due to the deshielding effect of the attached nitrogen and phenyl ring.
      
    • Inspect the multiplicity.[1] It should appear as a doublet (d) or a doublet of doublets (dd) if long-range coupling is resolved.

  • Calculation:

    • Measure the distance between the peaks of the doublet in Hertz (Hz).

    • Validation: Verify this coupling exists in the H3 signal (typically

      
       ppm).
      
Comparative Data Table
ParameterCis-2-Phenylpiperidin-3-amine Trans-2-Phenylpiperidin-3-amine
H2 Signal Appearance Narrow doublet / broad singletWide doublet

Value
2.5 – 4.5 Hz 9.0 – 11.5 Hz
H3 Signal Appearance Multiplet (narrow splittings)Multiplet (large axial splitting)
NOESY / ROESY Correlation between H2 and H3Correlation between H2 and H4

/ H6

Carbon-13 (C2) Typically

60-65 ppm
Typically

65-70 ppm

Part 5: Advanced Validation (NOE)

If the coupling constants are ambiguous (e.g., due to peak broadening or conformational mobility), Nuclear Overhauser Effect (NOE) experiments provide a secondary validation layer.

  • Cis Isomer: H2 (ax) and H3 (eq) are spatially close (

    
     2.5 Å). Irradiating H2 often enhances the H3 signal.
    
  • Trans Isomer: H2 (ax) and H3 (ax) are anti-periplanar (

    
     3.0 Å). The direct NOE is weaker. Instead, H2 (ax) will show strong NOE correlations to other axial protons on the same face of the ring (H4
    
    
    
    and H6
    
    
    ), confirming the axial orientation of H2.

References

  • Synthesis and NMR of CP-99,994 Intermedi

    • Title: Concise Asymmetric Synthesis of (+)-CP-99,994 and (+)-L-733,060 via Efficient Construction of Homochiral syn-1,2-Diamines.
    • Source: Journal of Organic Chemistry (ACS).
    • Relevance: Confirms the cis stereochemistry (syn-diamine)
    • URL:[Link]

  • Conform

    • Title: Synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines.
    • Source: Journal of Organic Chemistry.
    • Relevance: Details the synthesis and NMR distinction of 2,3-disubstituted piperidine systems, valid
    • URL:[Link]

  • General NMR Stereochemistry Guide Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Source: BenchChem. Relevance: Provides the fundamental Karplus relationships used to derive the protocols in this guide.

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Chiral Building Block

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is a specific chiral intermediate crucial in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] As with any pure crystalline compound intended for pharmaceutical development, establishing its identity and purity is of paramount importance. The melting point is a fundamental thermal property that serves as a primary indicator of purity and a key identification parameter.[3][4][5] A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range.[4][6]

This guide provides an in-depth comparison of three prevalent methodologies for determining the melting point of this compound: the traditional Capillary Method, advanced Differential Scanning Calorimetry (DSC), and visually informative Hot-Stage Microscopy (HSM). It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them to ensure robust and reliable characterization.

Foundational Principles: What a Melting Point Reveals

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline solid, this transition occurs at a constant temperature as the energy supplied (heat of fusion) is consumed to break the crystal lattice structure.[4] However, the nature of the compound, particularly as a dihydrochloride salt, introduces specific considerations:

  • Ionic Character: The strong ionic forces in the hydrochloride salt typically result in a significantly higher melting point compared to the free base.[7]

  • Hygroscopicity: Amine salts are often hygroscopic. Absorbed moisture acts as an impurity, leading to a lower, broader melting range. Therefore, thorough drying of the sample is a critical prerequisite for accurate measurement.[4][8]

  • Potential for Decomposition: Some organic salts do not exhibit a true thermodynamic melt but instead decompose upon heating. This "apparent melting" can be influenced by the heating rate. Observing the sample during heating is crucial to note any color changes or gas evolution that may indicate decomposition.

Comparative Methodologies: Selecting the Right Tool

The choice of method for melting point determination depends on the required level of accuracy, the amount of sample available, and the specific information sought (e.g., routine quality control vs. in-depth physicochemical characterization).

G cluster_input Analytical Goal cluster_methods Method Selection cluster_outputs Recommended Technique start Define Analytical Need for (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride qc Routine QC / Purity Check start->qc Fast, simple identification thermo Thermodynamic Properties (Enthalpy, Polymorphism) start->thermo Quantitative thermal characterization visual Visual Confirmation of Transitions / Decomposition start->visual Study of physical changes, small sample capillary Capillary Melting Point Apparatus qc->capillary dsc Differential Scanning Calorimetry (DSC) thermo->dsc hsm Hot-Stage Microscopy (HSM) visual->hsm dsc->visual Often combined with microscopy

Caption: Workflow for selecting a melting point determination method.

In-Depth Experimental Protocols

Scientific trustworthiness is built on meticulous and validated procedures. The following protocols include steps for sample preparation, instrument calibration, and execution, grounded in authoritative standards like the United States Pharmacopeia (USP).[9]

Critical First Step: Sample Preparation

For all methods, the sample of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride must be prepared correctly to ensure reproducible results.[4]

  • Drying: Dry the sample thoroughly in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours to remove any residual moisture.[4][8] Hygroscopic samples require careful handling, potentially under an inert atmosphere.[8]

  • Pulverization: Gently grind the crystalline sample into a fine, homogeneous powder using an agate or glass mortar and pestle.[4][8] This ensures efficient and uniform heat transfer.[4]

Method 1: Capillary Melting Point Determination (According to USP <741>)

This is the most common and cost-effective method for routine analysis.[3]

Protocol:

  • Calibration: Verify the instrument's temperature accuracy using USP-certified melting point reference standards (e.g., Caffeine, Vanillin).[9][10] The apparatus is considered calibrated if it measures the standards within their specified tolerance.[9]

  • Capillary Loading: Press the open end of a standard capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.[9] Tap the sealed end firmly on a hard surface to pack the powder into a dense column 2.5–3.5 mm high.[8][9]

  • Measurement (Initial/Rapid Run): Insert the capillary into the heating block. Heat rapidly to determine an approximate melting temperature.[11] This saves time during the precise measurement.

  • Measurement (Pharmacopeia-Compliant):

    • Allow the apparatus to cool to at least 15°C below the approximate melting point.[11]

    • Insert a new, freshly packed capillary.

    • Set the heating ramp rate to 1–2°C per minute.[3][10] A slow rate is critical for allowing the sample and thermometer to be in thermal equilibrium.

    • Record the temperature at the "onset point" (T1), where the column first collapses or liquid appears.[9][11]

    • Record the temperature at the "clear point" (T2), where all solid material has transitioned to a transparent liquid.[9][10][11]

    • The result is reported as the melting range (T1 – T2). A pure sample should have a range of 0.5-1.0°C.[5]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermal analysis, measuring the heat flow into or out of a sample as a function of temperature.[12] It provides more information than just a melting point, including the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

G cluster_prep Preparation cluster_run Instrument Run cluster_analysis Analysis prep Prepare Dry, Powdered Sample (1-5 mg) pan Weigh Sample into Aluminum DSC Pan & Seal prep->pan ref Prepare Empty Sealed Pan as Reference pan->ref load Place Sample & Reference Pans in DSC Cell ref->load program Program Temperature Profile: 1. Equilibrate at Start T 2. Ramp at 10°C/min under N2 Purge load->program run Initiate Run & Record Heat Flow vs. Temperature program->run thermogram Generate DSC Thermogram run->thermogram analyze Integrate Endotherm Peak: - Determine Onset T (Melting Point) - Calculate Peak Area (Enthalpy) thermogram->analyze report Report Results analyze->report

Caption: Standard experimental workflow for DSC analysis.

Protocol:

  • Calibration: Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., Indium).

  • Sample Preparation: Accurately weigh 1–5 mg of the dried, powdered sample into an aluminum DSC pan. Crimp a lid to seal the pan. Prepare an identical empty, sealed pan to serve as the reference.[13]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen (e.g., at 50 mL/min) to prevent oxidative degradation.[13]

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, over a temperature range that brackets the expected melting point (e.g., 25°C to 250°C).[13]

  • Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The melting point is typically reported as the extrapolated onset temperature of the peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[13]

Method 3: Hot-Stage Microscopy (HSM)

HSM combines an optical microscope with a precision heating stage, allowing for direct, real-time observation of thermal events.[14][15] It is exceptionally useful for visually confirming melting, observing polymorphism, or identifying decomposition.[3][15]

Protocol:

  • Calibration: Calibrate the heating stage using standards with known melting points.

  • Sample Preparation: Place a very small amount of the powdered sample on a microscope slide. A coverslip is gently placed on top.

  • Heating and Observation: Place the slide on the hot stage. Heat the sample at a controlled rate (e.g., 10°C/min for a survey, 1-2°C/min near the melting point).

  • Data Recording: Observe the sample through the microscope as the temperature increases.[14] Record the temperature at which physical changes occur (e.g., softening, initial liquid formation, complete melting). Digital images or videos can be captured to document the process.[12] This method is invaluable for distinguishing a true melt from decomposition, where charring or color change would be visible.[15]

Data Synthesis & Interpretation

To illustrate the comparison, the following table presents hypothetical but realistic data for a pure sample of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride.

ParameterCapillary Apparatus Differential Scanning Calorimetry (DSC) Hot-Stage Microscopy (HSM)
Melting Point/Range (°C) 211.5 – 212.5 °COnset: 211.8 °C Peak: 213.5 °CInitial Melt: ~211 °C Complete Melt: ~213 °C
Enthalpy of Fusion (ΔHfus) Not Applicable55.2 J/gNot Applicable
Key Observations Clear, colorless melt.Sharp, single endothermic peak.Crystals lose birefringence, then melt to a clear liquid without discoloration.
Sample Amount ~2 mg1-5 mg<1 mg
Primary Use Case Routine QC, Purity Check[3]Definitive Thermal Characterization[12][16]Visual Confirmation, Polymorph Studies[3][14]
Advantages Simple, cost-effective.[3]Quantitative, high accuracy, detects other transitions.[16]Direct visual data, very small sample size.[14][15]
Limitations Subjective, provides only a range.[3]Higher cost, indirect observation.Less quantitative for temperature than DSC.

Interpretation of Results:

  • The narrow range (1.0°C) from the capillary method suggests high purity.[5]

  • The DSC onset temperature provides a highly precise and objective value for the melting point. The single, sharp peak confirms a single thermal event, likely a true melt, and the absence of major impurities.[16]

  • HSM visually confirms the DSC result, showing that the thermal event was indeed melting and not decomposition, as no charring was observed.[15] The close agreement across all three methods would provide very high confidence in the reported melting point.

Conclusion: A Multi-faceted Approach to Characterization

For the definitive characterization of a critical pharmaceutical intermediate like (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride, no single method tells the whole story.

  • The Capillary Method remains a valuable, accessible tool for rapid identity and purity checks.

  • Hot-Stage Microscopy is unparalleled for providing visual confirmation of the melting process, which is critical for ruling out decomposition and for advanced solid-state studies.

  • Differential Scanning Calorimetry stands as the most authoritative and quantitative technique.[12] It delivers a precise, objective melting point (onset temperature) and crucial thermodynamic data (enthalpy), making it indispensable for regulatory submissions and in-depth physicochemical profiling.

For comprehensive and robust characterization, a combination of DSC to obtain quantitative data and HSM for visual confirmation is the recommended approach for research and development. For routine quality control, a properly calibrated capillary apparatus is often sufficient.

References

  • Nishka Research. (n.d.). Hot Stage Microscopy. Retrieved February 16, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 16, 2026, from [Link]

  • Linkam Scientific. (2023, May 11). Hot Stage Microscopy. Retrieved February 16, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 16, 2026, from [Link]

  • Improved Pharma. (2024, February 8). DSC hot stage microscopy. Retrieved February 16, 2026, from [Link]

  • American Pharmaceutical Review. (2012, March 1). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. Retrieved February 16, 2026, from [Link]

  • Mettler Toledo. (n.d.). All You Need to Know about Melting Point Determination. Retrieved February 16, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved February 16, 2026, from [Link]

  • Patel, P. N., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. Retrieved February 16, 2026, from [Link]

  • European Pharmacopoeia. (2008). 2.2.14. Melting point - capillary method. Retrieved February 16, 2026, from [Link]

  • University of Alberta. (n.d.). Melting Point Determination. Retrieved February 16, 2026, from [Link]

  • Lu, J., et al. (2005). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. Retrieved February 16, 2026, from [Link]

  • Saoudi, M., et al. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC. INIS-IAEA. Retrieved February 16, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 16, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 16, 2026, from [Link]

  • Anonymous. (n.d.). DETERMINATION OF MELTING POINTS. PDF. Retrieved February 16, 2026, from [Link]

  • TA Instruments. (n.d.). “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. Retrieved February 16, 2026, from [Link]

  • Jubilant Ingrevia Limited. (2024, March 29). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. Retrieved February 16, 2026, from [Link]

  • Anonymous. (n.d.). Determination of melting and boiling points. PDF. Retrieved February 16, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved February 16, 2026, from [Link]

  • MySkinRecipes. (n.d.). Rel-(2R,3R)-2-Phenylpiperidin-3-Amine Dihydrochloride. Retrieved February 16, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (2R,3R)-2-phenylpiperidin-3-amine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and detailed validation protocols for the quantitative analysis of (2R,3R)-2-phenylpiperidin-3-amine, a chiral amine of significant interest in pharmaceutical development. We will explore the nuances of method selection, delve into the rigorous validation process as mandated by global regulatory standards, and compare the performance of leading analytical technologies. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust, reliable, and fit-for-purpose quantitative methods.

Introduction: The Analytical Challenge of a Chiral Amine

(2R,3R)-2-phenylpiperidin-3-amine is a key chiral building block in the synthesis of various pharmaceutical agents. The precise control of its stereochemical purity is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even toxic[1]. The analytical challenge is twofold: first, the need for an enantioselective method to separate and quantify the desired (2R,3R) enantiomer from its (2S,3S) counterpart; second, the molecule itself lacks a strong native chromophore, making direct detection by UV-Vis spectrophotometry difficult and insensitive[2][3].

This guide will focus on a primary method—Chiral High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization—and compare it with alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Regulatory Framework: ICH Q2(R2) Guidelines

Any analytical method intended for use in a regulated pharmaceutical environment must be validated to demonstrate its suitability for the intended purpose[4][5]. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the global gold standard for this process[6][7]. A validated method ensures that the results are accurate, reliable, and reproducible.

The validation process follows a lifecycle approach, beginning with the definition of the method's purpose, known as the Analytical Target Profile (ATP), and proceeding through a series of experimental evaluations[6].

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: Workflow for Analytical Method Validation based on ICH Guidelines.

Primary Method: Chiral HPLC with Pre-Column Derivatization

Rationale: This approach is a robust and widely accessible solution that directly addresses the core analytical challenges.

  • Enantioselectivity: Achieved by using a Chiral Stationary Phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® AD-H), which differentially interacts with the two enantiomers[1][2].

  • Sensitivity: The lack of a chromophore is overcome by reacting the amine with a derivatizing agent. A common and effective choice is para-toluenesulfonyl chloride (PTSC), which attaches a strongly UV-absorbent tosyl group to the amine, dramatically enhancing detection sensitivity[2][3].

Detailed Validation Protocol

The following protocol outlines the validation of a chiral HPLC-UV method for quantifying (2R,3R)-2-phenylpiperidin-3-amine as an active pharmaceutical ingredient (API).

A. Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the (2R,3R) enantiomer in the presence of its chiral counterpart (2S,3S), potential impurities, and degradation products.

  • Methodology:

    • Prepare solutions of the (2R,3R)-amine reference standard, the (2S,3S)-enantiomer, and a mixture of both.

    • Perform forced degradation on the (2R,3R)-amine standard under acidic, basic, oxidative, and photolytic conditions.

    • Derivatize and inject all prepared samples.

    • Analyze the chromatograms for peak purity and resolution between the enantiomer peaks and any degradants.

  • Acceptance Criteria:

    • The resolution between the (2R,3R) and (2S,3S) enantiomer peaks must be greater than 2.0.

    • The primary peak in the degraded samples must be spectrally pure (as determined by a photodiode array detector).

    • No co-elution of impurities or degradants at the retention time of the (2R,3R) enantiomer.

  • Expert Insight: Specificity is the cornerstone of a chiral method. Proving resolution from the unwanted enantiomer is non-negotiable and ensures that the reported quantity is not falsely inflated by the primary chiral impurity.

B. Linearity and Range

  • Objective: To establish the concentration range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.

  • Methodology:

    • Prepare a series of at least five calibration standards of the derivatized (2R,3R)-amine, typically ranging from 50% to 150% of the nominal target concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

    • Visual inspection of the plot should confirm linearity.

C. Accuracy (Trueness)

  • Objective: To determine the closeness of the test results to the true value[6]. This is typically assessed via recovery studies.

  • Methodology:

    • Prepare a placebo (matrix without the analyte) and spike it with known amounts of the (2R,3R)-amine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Methodology:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the (2R,3R)-amine standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (%RSD) for repeatability should be ≤ 1.0%.

    • The %RSD for intermediate precision should be ≤ 2.0%.

E. Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Methodology:

    • Prepare a series of dilute solutions of the derivatized (2R,3R)-amine.

    • Inject the solutions to determine the concentration at which the signal-to-noise ratio is approximately 10:1.

    • Confirm this LOQ concentration by preparing and analyzing six replicate samples and assessing their precision and accuracy.

  • Acceptance Criteria:

    • The %RSD for precision at the LOQ should be ≤ 10%.

    • The accuracy (recovery) should be within 80% to 120%.

F. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Methodology:

    • Systematically vary critical parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a standard solution under each condition and evaluate the impact on resolution, retention time, and peak area.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

    • The quantitative result should not deviate significantly from the nominal value.

  • Expert Insight: Robustness studies are crucial for ensuring that the method will perform reliably in a routine laboratory setting where minor fluctuations are inevitable.

Comparative Analysis of Analytical Technologies

While the chiral HPLC-UV method is a workhorse, other technologies offer distinct advantages, particularly in sensitivity and specificity. The choice of method should align with the specific requirements of the analysis (e.g., trace impurity analysis vs. bulk assay).

FeatureChiral HPLC-UV (with Derivatization)LC-MS/MSGC-MS (with Derivatization)
Specificity High; relies on chromatographic separation and enantioselective CSP. Potential for interference from co-eluting compounds with similar UV spectra.Very High; based on both chromatographic separation and mass-to-charge ratio (m/z) of precursor and product ions (MRM)[8][9].High; based on chromatographic separation and mass fragmentation patterns.
Sensitivity (LOQ) Moderate (typically low µg/mL to high ng/mL)[3].Excellent (low ng/mL to pg/mL)[8][10][11].Good (ng/mL range).
Linearity (R²) Excellent (≥ 0.999 is routinely achievable).Excellent (≥ 0.995 is common).Good (≥ 0.995 is common).
Development Complexity Moderate; requires screening of CSPs and optimization of derivatization reaction.High; requires optimization of ionization source parameters and MRM transitions.Moderate to High; requires optimization of derivatization and GC temperature program.
Sample Throughput Moderate; derivatization step can add time.High; often uses rapid gradients (UPLC) and minimal sample prep[12].Low to Moderate; longer run times are typical.
Cost (Instrument) Low to Moderate.High.Moderate.
Robustness Generally high once developed. Sensitive to mobile phase composition and temperature.Moderate; sensitive to matrix effects and ion source cleanliness.High; stable and reproducible once method is established.
Best For Routine QC, enantiomeric purity assays, bulk drug quantification.Trace-level quantification, analysis in complex matrices (e.g., biological fluids), impurity profiling[12].Volatile impurities, confirmation of identity through spectral libraries.

Summary of Validation Data (Hypothetical)

The following tables summarize typical results from a successful validation of the chiral HPLC-UV method described.

Table 1: Linearity Data

Concentration (µg/mL)Average Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501495000
Regression y = 10015x - 1250
0.9998

Table 2: Accuracy and Precision Summary

LevelAccuracy (% Recovery)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
80%100.5%N/AN/A
100%99.7%0.45%0.88%
120%101.1%N/AN/A

Conclusion

The quantification of (2R,3R)-2-phenylpiperidin-3-amine requires a carefully selected and rigorously validated analytical method.

  • A chiral HPLC-UV method with pre-column derivatization stands out as a robust, cost-effective, and reliable choice for routine quality control and enantiomeric purity testing. Its validation must demonstrate specificity, linearity, accuracy, precision, and robustness as outlined by ICH Q2(R2) guidelines.

  • LC-MS/MS offers superior sensitivity and specificity, making it the preferred platform for trace-level analysis, metabolite studies, or when dealing with complex sample matrices where the risk of interference is high[9][12].

  • GC-MS remains a viable alternative, particularly for identifying and quantifying volatile impurities, provided a suitable derivatization strategy is employed to enhance the analyte's volatility and thermal stability[13].

Ultimately, the selection of the analytical method must be a deliberate, risk-based decision grounded in the specific requirements of the measurement—the Analytical Target Profile[6]. By following the principles of scientific integrity and regulatory compliance detailed in this guide, researchers can ensure the generation of high-quality, defensible data in the development of pharmaceuticals.

References

Sources

Safety Operating Guide

Personal protective equipment for handling (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides essential safety, operational, and logistical protocols for handling (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride .

This content is structured for Senior Research Personnel and EHS Managers . It prioritizes the containment of bioactive dusts and the mitigation of acidic corrosion risks associated with hydrochloride salts.

Compound Classification: Chiral Pharmacological Intermediate (NK1 Antagonist Precursor) Physical State: Hygroscopic Crystalline Solid / Powder Primary Hazard Driver: Acidic Hydrolysis (HCl salt) + Bioactive Potential

Critical Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the causality of the risk. This compound is not merely a chemical irritant; it is a functionalized piperidine salt often used in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994).

  • The "Acidic Dust" Mechanism: As a dihydrochloride salt (2HCl), this compound releases hydrochloric acid upon contact with moisture. Inhalation of the dust converts the salt to acid on the mucous membranes of the respiratory tract, causing immediate, severe irritation or potential tissue damage.

  • Bioactive Potency: Unlike simple piperidine, the (2R,3R)-2-phenyl substitution implies specific stereochemical targeting. Until specific toxicology data rules it out, treat this as a Potent Compound (OEB 3) . Systemic absorption must be prevented.

  • Hygroscopicity: The salt will aggressively absorb atmospheric water, becoming sticky and difficult to clean. This increases the risk of cross-contamination on surfaces.

Hazard Summary Table
Hazard CategoryClassification (GHS)Operational Implication
Inhalation STOT SE 3 (H335)High Risk. Dust control is the primary safety metric.
Skin/Eye Skin Irrit. 2 (H315) / Eye Irrit.[1][2][3][4] 2A (H319)Corrosive Potential. Contact with sweat/tears generates acid.
Systemic Acute Tox. 4 (H302)Bioactive. Zero-tolerance for ingestion or hand-to-mouth transfer.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy state of the material (Solid Powder vs. Solvated Liquid).

Scenario A: Solid Handling (Weighing, Transferring, Milling)

High Energy State – Maximum Dust Risk

  • Respiratory: P100 Particulate Respirator (Minimum) or PAPR (Powered Air Purifying Respirator) if handling >10g outside a biosafety cabinet. Why? N95s offer insufficient protection against bioactive fine particulates over long durations.

  • Eyes: Unvented Chemical Goggles . Why? Safety glasses allow dust entry from the sides. Acidic dust in the eye requires immediate, extensive irrigation.

  • Hands: Double Nitrile Gloves (0.11 mm min. thickness). Why? The outer glove protects against abrasion; the inner glove acts as a final barrier against permeation.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Why? Cotton coats trap dust in fibers, carrying hazards out of the lab.

Scenario B: Solution Handling (Reaction Monitoring, HPLC Prep)

Lower Energy State – Splash Risk

  • Respiratory: Standard Lab Ventilation (Fume Hood) is usually sufficient. Use N95 if aerosols are generated.

  • Eyes: Safety Glasses with Side Shields + Face Shield if pouring large volumes.

  • Hands: Single Nitrile Gloves (Change immediately upon splash).

  • Body: Standard Chemical Resistant Lab Coat (Buttoned).

PPE Decision Logic

PPE_Decision_Tree cluster_legend Risk Level Start Start: Material State State Is the material Solid or Liquid? Start->State Solid Solid / Powder State->Solid Dust Hazard Liquid Liquid / Solution State->Liquid Splash Hazard Qty Quantity > 10g? Solid->Qty LowRisk PROTOCOL C (Low) Fume Hood Safety Glasses Single Nitrile Liquid->LowRisk HighRisk PROTOCOL A (High) PAPR/P100 + Goggles Double Nitrile Disposable Tyvek Qty->HighRisk Yes MedRisk PROTOCOL B (Med) N95 + Goggles Double Nitrile Lab Coat Qty->MedRisk No

Figure 1: Risk-based PPE selection logic. Note that solid handling always defaults to higher respiratory protection due to the acidic nature of the dust.

Operational Protocols

A. Donning & Doffing (The "Clean-Dirty" Line)

The most common exposure route is improper glove removal.

  • Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Cuff Overlap: Ensure glove cuffs extend over the lab coat sleeves. Tape the junction if handling fine micronized powder.

  • Doffing: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin. Wash hands with soap and cold water immediately (warm water opens pores, increasing absorption risk).

B. Weighing & Transfer

Objective: Eliminate Static & Dust

  • Static Control: Dihydrochloride salts are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Draft Shielding: Turn off local AC vents near the balance.

  • Wet Wiping: Place a damp paper towel (solvent-wet) around the weighing boat. Any stray particles will adhere to the wet surface rather than becoming airborne.

C. Emergency Response (Spill/Exposure)[5]
  • Eye Contact: IMMEDIATE irrigation (15 mins minimum).[4][5][6][7][8][9] The HCl hydrolysis is instant. Do not wait for pain to subside.

  • Powder Spill: Do NOT dry sweep.[1]

    • Cover spill with wet paper towels (neutralizes dust).

    • Scoop up the wet slurry.

    • Wipe area with 5% Sodium Bicarbonate solution (neutralizes residual acid).

Waste Disposal & Deactivation[10][11][12][13]

Proper disposal ensures the bioactive pharmacophore does not enter the water table.

Waste Classification[10][14]
  • Stream A: Solid Waste (Contaminated PPE, wipes, excess powder)

    • Classification: Hazardous Organic Solid (Toxic/Corrosive).

    • Method: High-Temperature Incineration .

    • Note: Do not landfill.[1][8] The bioactive nature requires thermal destruction.

  • Stream B: Aqueous Waste (Mother liquors, washings)

    • Classification: Acidic Organic Aqueous.

    • Method: Adjust pH to 6-8 using NaOH, then dispose of as organic solvent waste for incineration.

    • Warning: Do NOT pour down the drain, even if neutralized. The piperidine scaffold is stable and should be treated as an environmental pollutant.

Disposal Workflow

Waste_Disposal Waste Waste Generation Type Type? Waste->Type Solid Solid / Wipes Type->Solid Liquid Liquid / Solvents Type->Liquid Bag Double Bag (Yellow/Red) Solid->Bag Neutralize Neutralize pH (6.0 - 8.0) Liquid->Neutralize Incinerate HIGH TEMP INCINERATION Bag->Incinerate Container Solvent Waste Carboy Neutralize->Container Container->Incinerate

Figure 2: Cradle-to-grave waste management. Incineration is the only acceptable endpoint for bioactive piperidine intermediates.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16211870, Piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][7] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

Sources

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